(1-methyl-1H-pyrazol-5-yl)boronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2-methylpyrazol-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BN2O2/c1-7-4(5(8)9)2-3-6-7/h2-3,8-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNBKNBEZGLHNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=NN1C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90457847 | |
| Record name | (1-Methyl-1H-pyrazol-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90457847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
720702-41-0 | |
| Record name | (1-Methyl-1H-pyrazol-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90457847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-methyl-1H-pyrazol-5-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(1-methyl-1H-pyrazol-5-yl)boronic acid chemical properties
An In-depth Technical Guide to (1-methyl-1H-pyrazol-5-yl)boronic acid
Introduction
This compound is a heterocyclic organoboron compound widely utilized in organic synthesis. As a member of the boronic acid class, its primary application lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[1] Its stability, ease of preparation, and low toxicity make it a valuable reagent for medicinal chemistry and materials science.[2][3] This document provides a comprehensive overview of its chemical properties, synthesis, and key applications for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is typically a white to light yellow solid.[4][5] Its key physical and chemical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 720702-41-0 | [6][7][8] |
| Molecular Formula | C₄H₇BN₂O₂ | [7][8] |
| Molecular Weight | 125.92 g/mol | [7][8] |
| Appearance | White to light yellow powder or solid | [4][5] |
| Melting Point | >350 °C | |
| Boiling Point | 323 °C at 760 mmHg | |
| Purity | ≥95% | [8] |
| InChI Key | MGNBKNBEZGLHNF-UHFFFAOYSA-N | [7] |
| SMILES | CN1N=CC=C1B(O)O | [8] |
| Storage | -20°C, sealed, away from moisture | [8] |
Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis of this compound involves the regioselective lithiation of 1-methylpyrazole followed by reaction with a borate ester.[6][9]
Methodology:
-
Dissolve 1-methylpyrazole (0.3 mol) in 500 mL of anhydrous tetrahydrofuran (THF) in a flask equipped for inert atmosphere operation.[6]
-
Cool the solution to -78°C using a dry ice/isopropanol bath.[6]
-
Slowly add n-butyllithium (n-BuLi, 0.40 mol) dropwise to the cooled solution via cannula, maintaining the temperature at -78°C.[6]
-
Stir the reaction mixture at -78°C for 1.5 hours after the addition is complete.[6]
-
Add triisopropyl borate (1.2 mol) to the reaction mixture via cannula.[6]
-
Allow the mixture to warm slowly to 0°C while stirring overnight.[6]
-
Adjust the pH of the mixture to 6 with 1 N hydrochloric acid (HCl) to quench the reaction.[6]
-
Remove the THF under reduced pressure.[6]
-
Extract the remaining aqueous phase with ethyl acetate (2 x 100 mL).[6]
-
Collect the resulting solid by filtration to yield this compound.[6]
Application in Suzuki-Miyaura Cross-Coupling
This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions to synthesize substituted pyrazoles.[10][11] This reaction forms a carbon-carbon bond between the pyrazole ring and an aryl or vinyl halide.[1]
General Methodology:
-
To a reaction flask, add the aryl or vinyl halide (1.0 eq.), this compound (1.1-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq.), a phosphine ligand (e.g., JohnPhos, 0.2 eq.), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0-3.0 eq.).[10][12]
-
Add a suitable solvent system, such as a mixture of THF and water or dioxane and water.[10][12]
-
Heat the reaction mixture under an inert atmosphere (e.g., Argon) at a temperature ranging from 40°C to 100°C for 2 to 24 hours, depending on the substrates.[10][12]
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, cool the mixture to room temperature and quench with an aqueous solution (e.g., saturated NH₄Cl).[12]
-
Extract the product with an organic solvent (e.g., EtOAc), wash the combined organic layers with brine, and dry over an anhydrous salt (e.g., Na₂SO₄).[12]
-
Concentrate the solution in vacuo and purify the crude product by flash column chromatography.[12]
The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1][2]
Applications
The primary utility of this compound is as a building block in organic synthesis. It serves as a crucial intermediate for introducing the 1-methyl-1H-pyrazol-5-yl moiety into more complex molecules.[6][13] This is particularly valuable in:
-
Medicinal Chemistry: For the synthesis of biologically active compounds and novel drug candidates. The pyrazole scaffold is a common feature in many pharmaceuticals.[6][13]
-
Agrochemicals: Used in the development of new agrochemical agents.[13]
-
Materials Science: Its unique electronic properties make it suitable for applications in advanced materials.[13]
Safety and Handling
This compound is considered hazardous and requires careful handling in a laboratory setting.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7] It is harmful if swallowed (H302).
-
Precautions: Handle with appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask.[14] Use in a well-ventilated area or fume hood.[15] Avoid breathing dust.[14] Wash hands and any exposed skin thoroughly after handling.[14]
-
Storage: Store in a tightly closed container in a dry, refrigerated (-20°C), and well-ventilated place, away from moisture and incompatible materials like strong oxidizing agents.[8][14][15] Boronic acids can undergo dehydration to form boroxines, so proper storage is critical to maintain purity.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 720702-41-0 | TCI AMERICA [tcichemicals.com]
- 5. (1-Methyl-1H-pyrazol-5-yl)-boronic acid, CasNo.720702-41-0 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]
- 6. (1-Methyl-1H-pyrazol-5-yl)-boronic acid | 720702-41-0 [chemicalbook.com]
- 7. This compound | C4H7BN2O2 | CID 11182610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. youtube.com [youtube.com]
- 13. Buy 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester | 847818-74-0 [smolecule.com]
- 14. fishersci.com [fishersci.com]
- 15. capotchem.com [capotchem.com]
An In-depth Technical Guide to (1-methyl-1H-pyrazol-5-yl)boronic acid
CAS Number: 720702-41-0
This technical guide provides a comprehensive overview of (1-methyl-1H-pyrazol-5-yl)boronic acid, a key building block in medicinal chemistry and organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, applications, and safety protocols.
Physicochemical and Computational Properties
This compound is a solid, yellow compound with the chemical formula C4H7BN2O2.[1] Its stability and versatile reactivity make it a valuable reagent in various chemical transformations.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 720702-41-0 | [2] |
| Molecular Formula | C₄H₇BN₂O₂ | [2][3] |
| Molecular Weight | 125.92 g/mol | [2][3] |
| Physical Form | Solid | |
| Melting Point | >350 °C | |
| Boiling Point | 323 °C at 760 mmHg | |
| Purity | ≥95% | [3] |
| InChI Key | MGNBKNBEZGLHNF-UHFFFAOYSA-N | [2] |
| SMILES | CN1N=CC=C1B(O)O | [3] |
Table 2: Computational Data
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 58.28 Ų | [3] |
| LogP | -1.9001 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Rotatable Bonds | 1 | [3] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a regioselective lithiation of 1-methylpyrazole followed by reaction with a borate ester.[1][4]
Detailed Experimental Protocol
This protocol is based on a general procedure for the synthesis of this compound.[1]
Materials and Reagents:
-
1-methylpyrazole
-
Tetrahydrofuran (THF), anhydrous
-
n-butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
1 N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Dry ice/isopropanol bath
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: A solution of 1-methylpyrazole (0.3 mol) is prepared in 500 mL of anhydrous THF in a flask equipped for stirring under an inert atmosphere.
-
Cooling: The solution is cooled to -78°C using a dry ice/isopropanol bath.[1]
-
Lithiation: n-butyllithium (0.40 mol) is added dropwise to the cooled solution while maintaining the temperature at -78°C. The mixture is then stirred for 1.5 hours at this temperature.[1]
-
Borylation: Triisopropyl borate (1.2 mol) is added to the reaction mixture.[1] The mixture is allowed to slowly warm to 0°C and is stirred overnight.[1]
-
Quenching and Work-up: The reaction is quenched by adjusting the pH to 6 with 1 N HCl.[1]
-
Extraction: The THF is removed under reduced pressure. The remaining aqueous phase is extracted twice with ethyl acetate (100 mL portions).[1]
-
Isolation: The final product is collected as a solid by filtration, yielding this compound.[1]
Diagram 1: Synthesis Workflow
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Applications in Research and Development
Pyrazole boronic acids are highly valued in organic chemistry, primarily due to the dual functionality of the pyrazole ring and the boronic acid group. The pyrazole motif is a common feature in medicinal chemistry, while the boronic acid is a key participant in palladium-catalyzed cross-coupling reactions.[5]
Suzuki-Miyaura Coupling
This compound is an essential reagent in Suzuki-Miyaura coupling reactions. This reaction facilitates the formation of carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules.[5][6] This makes the compound invaluable for constructing drug candidates and advanced materials.[5]
Diagram 2: Suzuki-Miyaura Coupling Pathway
Caption: A diagram showing the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Medicinal Chemistry
This compound serves as a reagent for creating novel inhibitors of signaling pathways. For instance, it has been used in the design and synthesis of new porcupine inhibitors, which feature a fused 3-ring system.[1] The pyrazole core is a well-established scaffold in therapeutic agents, contributing to favorable drug properties.[5] The use of boronic acids in drug design has grown significantly, as they are generally stable, non-toxic, and can improve the pharmacokinetic characteristics of molecules.[7]
Spectroscopic Characterization
While specific spectra for CAS 720702-41-0 are not provided in the search results, characterization would typically involve Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹B), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Based on the structure, the ¹H NMR spectrum would be expected to show signals for the two protons on the pyrazole ring and the methyl group protons. ¹¹B NMR is particularly useful for characterizing boronic acids and their derivatives.[8]
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.
Table 3: GHS Hazard Information
| Hazard | Description | Source |
| Pictogram | GHS07 (Harmful) | |
| Signal Word | Warning | [2] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2] |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P332+P317, P337+P317, P362+P364, P403+P233, P405, P501 | [2] |
Handling and Storage Recommendations
-
Handling: Use in a well-ventilated area or under a chemical fume hood.[9][10] Avoid breathing dust, fumes, or vapors.[10][11] Avoid contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[9][10] Wash hands thoroughly after handling.[9][12]
-
Storage: Store in a cool, dry, and well-ventilated place.[11] Keep the container tightly sealed and store under an inert atmosphere to protect from moisture.[3][10] Recommended storage temperature is -20°C.[3]
-
Spills: In case of a spill, prevent dust formation.[11] Evacuate personnel and ensure adequate ventilation.[11] Pick up the material without creating dust and place it in a suitable, closed container for disposal.[9][11]
First Aid Measures
-
Eye Contact: Rinse cautiously with water for several minutes.[9] Remove contact lenses if present and easy to do.[9] Continue rinsing and seek medical attention if irritation persists.[9][12]
-
Skin Contact: Wash off with plenty of water.[9] If skin irritation occurs, get medical advice.[9][12] Remove and wash contaminated clothing before reuse.[9]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[11] Seek medical attention if you feel unwell.[11]
-
Ingestion: Rinse mouth with water.[11] Never give anything by mouth to an unconscious person.[11] Consult a physician.[11]
References
- 1. (1-Methyl-1H-pyrazol-5-yl)-boronic acid | 720702-41-0 [chemicalbook.com]
- 2. This compound | C4H7BN2O2 | CID 11182610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. CAS 720702-41-0: Boronic acid, (1-methyl-1H-pyrazol-5-yl)- [cymitquimica.com]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. capotchem.com [capotchem.com]
- 12. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to (1-methyl-1H-pyrazol-5-yl)boronic acid: Structure, Properties, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of (1-methyl-1H-pyrazol-5-yl)boronic acid, a key building block in medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's structure, molecular weight, physicochemical properties, synthesis, and its significant role in the development of novel therapeutics targeting the Wnt signaling pathway.
Compound Structure and Properties
This compound is a heterocyclic organic compound containing a pyrazole ring substituted with a methyl group and a boronic acid functional group. Its structure is crucial for its reactivity, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, making it a valuable reagent in the synthesis of complex organic molecules.
Below is a 2D representation of the chemical structure of this compound.
Caption: 2D Chemical Structure of this compound.
Physicochemical and Spectroscopic Data
The quantitative properties of this compound are summarized in the table below. These data are essential for its identification, handling, and application in chemical synthesis.
| Property | Value | Reference |
| Molecular Formula | C₄H₇BN₂O₂ | [1][2][3][4] |
| Molecular Weight | 125.92 g/mol | [1][4][5] |
| CAS Number | 720702-41-0 | [1][3][5] |
| Appearance | White or off-white powder/solid | [2][5] |
| Melting Point | >350 °C | [5] |
| Boiling Point | 323 °C at 760 mmHg | [5] |
| SMILES | OB(O)C1=CC=NN1C | [1][3] |
| InChI Key | MGNBKNBEZGLHNF-UHFFFAOYSA-N | [4][5] |
| Purity | ≥95% | [1][3][5] |
Synthesis Protocol
A general and efficient method for the synthesis of this compound involves the lithiation of 1-methylpyrazole followed by reaction with a borate ester and subsequent hydrolysis.[6]
Materials and Reagents
-
1-methylpyrazole
-
Tetrahydrofuran (THF), anhydrous
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
1 N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Dry ice/isopropanol bath
Experimental Procedure
-
Dissolve 1-methylpyrazole (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/isopropanol bath.
-
Slowly add n-butyllithium (1.3 eq) dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 1.5 hours.
-
Add triisopropyl borate (4.0 eq) to the reaction mixture.
-
Allow the mixture to slowly warm to 0 °C and stir overnight.
-
Adjust the pH of the mixture to 6 with 1 N HCl.
-
Remove THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Collect the resulting solid by filtration to obtain this compound.[6]
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Applications in Drug Development: Targeting the Wnt Signaling Pathway
This compound serves as a crucial intermediate in the synthesis of inhibitors targeting Porcupine (PORCN), a membrane-bound O-acyltransferase.[6] PORCN plays a pivotal role in the Wnt signaling pathway by catalyzing the palmitoylation of Wnt proteins, a post-translational modification essential for their secretion and subsequent biological activity.[1][7]
Dysregulation of the Wnt signaling pathway is implicated in the pathogenesis of various cancers.[1][7] By inhibiting PORCN, the secretion of Wnt ligands is blocked, thereby attenuating the oncogenic signaling cascade. This makes PORCN an attractive therapeutic target for the development of novel anti-cancer agents.[1][7]
The diagram below depicts the canonical Wnt signaling pathway and the role of Porcupine.
Caption: The Wnt/Porcupine signaling pathway.
Conclusion
This compound is a versatile and valuable building block for medicinal chemists and drug discovery professionals. Its well-defined structure and reactivity, coupled with a straightforward synthesis, make it an important tool in the construction of complex bioactive molecules. Its application in the development of Porcupine inhibitors highlights its significance in targeting the Wnt signaling pathway for cancer therapy. This guide provides foundational knowledge to support further research and application of this compound in the advancement of new therapeutic agents.
References
- 1. Porcupine inhibitors: Novel and emerging anti-cancer therapeutics targeting the Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulating Wnt signaling at the root: Porcupine and Wnt acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. This compound | C4H7BN2O2 | CID 11182610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Precise Regulation of Porcupine Activity Is Required for Physiological Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The use of porcupine inhibitors to target Wnt-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 1-methyl-1H-pyrazole-5-boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of a common and effective synthetic pathway for 1-methyl-1H-pyrazole-5-boronic acid, a valuable building block in medicinal chemistry and drug development. The protocol detailed herein is based on the lithiation of 1-methylpyrazole followed by borylation.
Core Synthesis Pathway
The synthesis of 1-methyl-1H-pyrazole-5-boronic acid is typically achieved through a two-step process commencing with the deprotonation of 1-methylpyrazole at the C5 position using a strong base, followed by quenching the resulting lithiated intermediate with a borate ester. Subsequent hydrolysis yields the desired boronic acid.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of 1-methyl-1H-pyrazole-5-boronic acid.
| Parameter | Value |
| Starting Material | 1-methylpyrazole |
| Reagents | n-Butyllithium (n-BuLi), Triisopropyl borate |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Temperature | -78 °C to 0 °C |
| Reaction Time | 1.5 hours at -78 °C, then overnight warming |
| Yield | 100% |
| Product Form | Yellow solid |
Experimental Protocol
This section provides a detailed methodology for the synthesis of 1-methyl-1H-pyrazole-5-boronic acid.
Materials:
-
1-methylpyrazole (25 mL, 0.3 mol)
-
Tetrahydrofuran (THF), anhydrous (500 mL)
-
n-Butyllithium (n-BuLi) in hexanes (140 mL, 0.40 mol)
-
Triisopropyl borate (280 mL, 1.2 mol)
-
1 N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Dry ice/isopropanol bath
Procedure:
-
A solution of 1-methylpyrazole (25 mL, 0.3 mol) in 500 mL of anhydrous tetrahydrofuran (THF) is prepared in a suitable reaction vessel.
-
The solution is cooled to -78 °C using a dry ice/isopropanol bath.
-
n-Butyllithium (140 mL, 0.40 mol) is added dropwise to the cooled solution via cannula, ensuring the temperature remains at -78 °C.
-
The reaction mixture is stirred at -78 °C for 1.5 hours.
-
Triisopropyl borate (280 mL, 1.2 mol) is then added to the reaction mixture via cannula.
-
The reaction is allowed to slowly warm to 0 °C while stirring overnight.
-
The reaction is quenched by adjusting the pH of the mixture to 6 with 1 N hydrochloric acid (HCl).
-
The THF is removed under reduced pressure.
-
The remaining aqueous phase is extracted with ethyl acetate (2 x 100 mL).
-
The product is collected by filtration as a solid.[1]
Synthesis Pathway Visualization
The following diagram illustrates the key steps in the synthesis of 1-methyl-1H-pyrazole-5-boronic acid.
Caption: Synthesis of 1-methyl-1H-pyrazole-5-boronic acid.
References
A Technical Guide to Pyrazole Boronic Acid Derivatives: Synthesis, Properties, and Applications in Drug Discovery
Introduction
Pyrazole boronic acid derivatives have emerged as a pivotal class of chemical intermediates in modern drug discovery and medicinal chemistry.[1][2] The unique combination of the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, and the boronic acid functional group bestows these molecules with versatile properties. The pyrazole scaffold is a "privileged" structure found in numerous biologically active compounds and approved pharmaceuticals, often contributing to enhanced metabolic stability and target binding affinity.[3][4][5] Simultaneously, the boronic acid moiety, particularly when stabilized as a pinacol ester, serves as a key substrate in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, enabling the efficient construction of complex molecular architectures.[2][6] This guide provides a comprehensive review of the synthesis, characterization, and application of these valuable compounds for professionals in pharmaceutical research and development.
Synthesis of Pyrazole Boronic Acid Derivatives
The synthesis of pyrazole boronic acid derivatives can be achieved through several strategic pathways, often involving the introduction of the boron moiety onto a pre-existing pyrazole ring or the construction of the pyrazole ring on a boron-containing precursor.
Experimental Protocols
Protocol 1: Synthesis of Pyrazole-4-Boronic Acid Pinacol Ester via Palladium-Catalyzed Cross-Coupling
This method, adapted from patent literature, details a common route starting from a halogenated pyrazole.[7]
-
Reaction Setup: In a reaction vessel, 1-Boc-4-halogenopyrazole and pinacol diboron are dissolved in a solution of an alkali metal weak acid salt (e.g., potassium carbonate) in a solvent system such as dioxane and water.[7]
-
Catalysis: A palladium catalyst, for instance, Pd(dppf)Cl₂, is added to the mixture.
-
Reaction Conditions: The reaction mixture is heated to a temperature between 80-110 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.[7] This step yields the intermediate, 1-Boc-4-pyrazole pinacol borate.
-
Deprotection: The Boc-protected intermediate is heated to a molten state (approximately 180 °C) until gas evolution ceases, indicating the removal of the Boc protecting group.[7]
-
Purification: After cooling to room temperature, petroleum ether is added to the crude product. The mixture is stirred, and the resulting solid is collected by filtration and dried to yield pure pyrazole-4-boronic acid pinacol ester.[7] The reported yield for this final step is approximately 80.2%.[7]
Protocol 2: Synthesis of 1-Methyl-1H-pyrazole-3-boronic acid Pinacol Ester
This two-step process involves diazotization followed by a lithium-halogen exchange and borylation.[8]
-
Step 1 (Diazotization): N-methyl-3-aminopyrazole undergoes a diazotization reaction to synthesize 3-iodo-1-methyl-1H-pyrazole.[8]
-
Step 2 (Borylation): The 3-iodo-1-methyl-1H-pyrazole is used as the starting material. n-Butyllithium (n-BuLi) is utilized as the base to perform a lithium-halogen exchange at low temperature (e.g., -78 °C) in an anhydrous solvent like THF. Isopropoxyboronic acid pinacol ester is then added as the boron source to yield the final product, 1-methyl-1H-pyrazole-3-boronic acid pinacol ester.[8] This method avoids the formation of isomers that can occur in other methylation strategies.[8]
Caption: General workflow for the synthesis of Pyrazole-4-Boronic Acid Pinacol Ester.
Physicochemical Properties and Characterization
The proper characterization and understanding of physicochemical properties are critical for the application of these derivatives in synthesis and biological screening.
Table 1: Physicochemical Properties of 1H-Pyrazole-4-boronic acid
| Property | Value | Reference |
| CAS Number | 763120-58-7 | [6][9] |
| Molecular Formula | C₃H₅BN₂O₂ | [6][9] |
| Molecular Weight | 111.90 g/mol | [6][9] |
| Appearance | White to light orange to green powder | [6] |
| Melting Point | 146-151 °C | [9] |
| Purity | ≥95.0% | [9] |
| Storage | 2 - 8 °C | [6][9] |
Characterization Data
-
Nuclear Magnetic Resonance (NMR): ¹H NMR is a fundamental tool for structural confirmation. For pyrazole-4-boronic acid pinacol ester, characteristic signals are observed.
Applications in Drug Discovery and Medicinal Chemistry
The primary application of pyrazole boronic acid derivatives is as versatile building blocks in the synthesis of complex organic molecules for pharmaceutical R&D.[2][6]
Suzuki-Miyaura Cross-Coupling
The boronic acid group is an ideal functional handle for the Suzuki-Miyaura reaction, a powerful method for forming carbon-carbon bonds.[2] This allows for the precise and efficient coupling of the pyrazole scaffold to various aryl or heteroaryl systems, which is a common strategy in the development of kinase inhibitors and other targeted therapies.[6][11]
Caption: Pyrazole boronic acids as key reagents in Suzuki coupling for drug synthesis.
Enzyme Inhibition
Boronic acids are known to act as inhibitors for various enzymes, particularly serine proteases.[12] While much of the literature focuses on the broader pyrazole class, the inclusion of a boronic acid moiety introduces a functional group capable of forming reversible covalent bonds with active site residues, making these derivatives promising candidates for enzyme-targeted drug design.[12] The pyrazole core itself is present in numerous enzyme inhibitors, including inhibitors of Janus kinases (JAKs), Aurora kinases, and carbonic anhydrases.[11][13]
Biological Activity of Pyrazole Derivatives
While specific quantitative biological data for pyrazole boronic acid derivatives is not extensively detailed in general review literature, the pyrazole scaffold is a cornerstone of many potent therapeutic agents. The data below for various pyrazole derivatives illustrates the biological potential of the core structure.
Table 2: Selected Biological Activities of Pyrazole Derivatives (Non-Boronic Acid)
| Compound Class | Target/Activity | IC₅₀ / Kᵢ Value | Reference |
| Benzothiophen-2-yl pyrazole carboxylic acid derivative | COX-2 Inhibitory Activity | IC₅₀ = 0.01 µM | [14] |
| Benzothiophen-2-yl pyrazole carboxylic acid derivative | 5-LOX Inhibitory Activity | IC₅₀ = 1.78 µM | [14] |
| Tetrahydrothiochromeno[4,3-c]pyrazole derivatives | Anticancer (MGC-803 cell line) | IC₅₀ = 15.43 µM | [14] |
| Pyrazole Schiff bases containing azo groups | Anticancer (A-549 cell line) | IC₅₀ = 3.22 µM | [14] |
| Novel amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid | Anticancer (HCT116 cell line) | IC₅₀ = 1.1 µM | [15] |
| Various Pyrazole Derivatives | Carbonic Anhydrase I (hCA I) | Kᵢ = 5.13 - 16.9 nM | [13] |
| Various Pyrazole Derivatives | Carbonic Anhydrase II (hCA II) | Kᵢ = 11.77 - 67.39 nM | [13] |
This data highlights the broad therapeutic potential of the pyrazole scaffold against cancer, inflammation, and other conditions. The synthesis of boronic acid versions of these potent molecules represents a logical next step for developing novel drug candidates with potentially unique mechanisms of action.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. ijrpr.com [ijrpr.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [ouci.dntb.gov.ua]
- 6. chemimpex.com [chemimpex.com]
- 7. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 8. CN105669733A - Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester - Google Patents [patents.google.com]
- 9. 1H-Pyrazole-4-boronic acid = 95.0 763120-58-7 [sigmaaldrich.com]
- 10. CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical characteristics of (1-methyl-1H-pyrazol-5-yl)boronic acid
An In-depth Technical Guide to (1-methyl-1H-pyrazol-5-yl)boronic acid
Introduction
This compound, with CAS number 720702-41-0, is a heterocyclic organoboron compound.[1][2] It serves as a valuable building block in organic synthesis, particularly in the field of medicinal chemistry and materials science. The pyrazole moiety is a common scaffold in many biologically active molecules, and the boronic acid group facilitates versatile carbon-carbon bond formation through reactions like the Suzuki-Miyaura cross-coupling.[3][4] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and key applications for researchers, scientists, and drug development professionals.
Physical and Chemical Characteristics
This compound is typically a white to light yellow solid.[5][6] It is essential to store the compound in a sealed container, away from moisture, and at low temperatures (typically -20°C) to prevent degradation.[1]
Core Physical and Chemical Properties
The fundamental properties of the compound are summarized below.
| Property | Value | Reference |
| CAS Number | 720702-41-0 | [1][2] |
| Molecular Formula | C₄H₇BN₂O₂ | [1][2] |
| Molecular Weight | 125.92 g/mol | [1][2] |
| Appearance | White to light yellow solid/powder | [5][6] |
| Melting Point | >350 °C | |
| Boiling Point | 323 °C at 760 mmHg | |
| Purity | ≥95% | [1] |
| Storage | -20°C, sealed, away from moisture | [1] |
Computed Chemical Descriptors
Computational data provides further insight into the molecule's behavior and properties.
| Descriptor | Value | Reference |
| InChI | 1S/C4H7BN2O2/c1-7-4(5(8)9)2-3-6-7/h2-3,8-9H,1H3 | [2] |
| SMILES | OB(O)C1=CC=NN1C | [1] |
| Topological Polar Surface Area (TPSA) | 58.28 Ų | [1] |
| LogP | -1.9001 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Rotatable Bonds | 1 | [1] |
Reactivity and Applications
The primary application of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3][7] This reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures, which are prevalent in pharmaceuticals.[3][4] The pyrazole boronic acid acts as a key building block for introducing the 1-methyl-1H-pyrazol-5-yl moiety into larger molecules.[3]
The general mechanism for the Suzuki-Miyaura coupling is a catalytic cycle involving a palladium catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Synthesis of this compound
A common synthetic route involves the regioselective lithiation of 1-methylpyrazole followed by quenching with a borate ester.[8][9][10]
Caption: General workflow for the synthesis of the target compound.
Detailed Protocol:
-
Dissolve 1-methylpyrazole (1.0 eq) in anhydrous tetrahydrofuran (THF).[8]
-
Cool the solution to -78°C using a dry ice/isopropanol bath.[8]
-
Slowly add n-butyllithium (n-BuLi, ~1.3 eq) dropwise to the cooled solution.[8]
-
Stir the reaction mixture at -78°C for 1.5 hours to ensure complete lithiation.[8]
-
Add triisopropyl borate (~4.0 eq) to the mixture.[8]
-
Allow the reaction to slowly warm to 0°C while stirring overnight.[8]
-
Quench the reaction by adjusting the pH to 6 with 1 N hydrochloric acid (HCl).[8]
-
Remove the THF under reduced pressure.[8]
-
Extract the remaining aqueous phase with ethyl acetate.[8]
-
The product can be collected as a solid by filtration.[8]
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol outlines a typical procedure for using the title compound in a cross-coupling reaction.
-
Reactants Setup : In a reaction vessel, combine the aryl halide (1.0 eq), this compound (1.5-2.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃ with a suitable phosphine ligand), and a base (e.g., K₃PO₄, K₂CO₃).[7][11][12]
-
Solvent Addition : Add a solvent system, often a mixture of an organic solvent (like dioxane, THF, or toluene) and water.[7][12]
-
Reaction Conditions : Heat the mixture, typically between 60°C and 100°C, and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).[7]
-
Workup : After cooling, perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over a drying agent (e.g., MgSO₄), and concentrate it under reduced pressure.[13]
-
Purification : Purify the crude product using column chromatography to obtain the desired coupled product.
Spectroscopic Analysis
-
¹H NMR : The spectrum would be expected to show distinct signals for the two pyrazole ring protons and a singlet for the N-methyl group.[14] The boronic acid protons (B(OH)₂) may appear as a broad singlet.
-
¹³C NMR : Signals corresponding to the carbon atoms of the pyrazole ring and the methyl group would be observed. The carbon atom attached to the boron atom would also be present.[15][16]
-
¹¹B NMR : For boronic acids and their esters, the ¹¹B NMR chemical shift typically appears in a characteristic range, often between +20 to +35 ppm, indicating a three-coordinate boron atom.[14][17]
-
Mass Spectrometry : Mass spectrometry can confirm the molecular weight.[14] Boronic acids can be challenging to analyze directly and are often derivatized or analyzed using specific LC-MS methods to prevent dehydration and the formation of boroxine anhydrides.[18][19]
Safety Information
This compound is associated with several hazard classifications.
| GHS Pictogram | Signal Word | Hazard Statements | Precautionary Codes |
| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501 |
Data sourced from Sigma-Aldrich and PubChem.[2]
Logical Relationships and Derivatives
Boronic acids are often converted into more stable derivatives, such as pinacol esters, for easier handling, purification, and storage. These esters are readily used in cross-coupling reactions, sometimes with improved performance.
Caption: Relationship between the boronic acid and its pinacol ester derivative.
Conclusion
This compound is a key synthetic intermediate with well-defined physical properties and versatile chemical reactivity. Its primary utility in Suzuki-Miyaura cross-coupling reactions makes it an indispensable tool for constructing complex molecules in drug discovery and materials science. Proper handling and storage are crucial to maintain its integrity. The provided protocols for its synthesis and application offer a solid foundation for its use in a research and development setting.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | C4H7BN2O2 | CID 11182610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 720702-41-0 | TCI AMERICA [tcichemicals.com]
- 6. (1-Methyl-1H-pyrazol-5-yl)-boronic acid, CasNo.720702-41-0 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (1-Methyl-1H-pyrazol-5-yl)-boronic acid | 720702-41-0 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. rose-hulman.edu [rose-hulman.edu]
- 14. Buy 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester | 847818-74-0 [smolecule.com]
- 15. mdpi.com [mdpi.com]
- 16. Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
- 18. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 19. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
An In-depth Technical Guide to (1-Methyl-1H-pyrazol-5-yl)boronic Acid and its Anhydride Form
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1-Methyl-1H-pyrazol-5-yl)boronic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its stable five-membered pyrazole ring, coupled with the reactive boronic acid moiety, makes it a valuable reagent for the construction of complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound and its corresponding anhydride, the tris(1-methyl-1H-pyrazol-5-yl)boroxine. Detailed experimental protocols, tabulated quantitative data, and visualizations of its application in targeting the Wnt signaling pathway are presented to serve as a practical resource for researchers in drug discovery and development.
Introduction
Heterocyclic compounds are foundational scaffolds in a vast number of pharmaceuticals. Among them, pyrazoles are recognized for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. The incorporation of a boronic acid functional group onto the pyrazole ring, specifically forming this compound, provides a powerful tool for medicinal chemists. This reagent is particularly effective in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with a high degree of precision and functional group tolerance.[1]
A key application of this compound is in the synthesis of Porcupine (PORCN) inhibitors.[2] PORCN is a membrane-bound O-acyltransferase that plays a crucial role in the secretion of Wnt signaling proteins.[3] Dysregulation of the Wnt pathway is implicated in numerous cancers, making PORCN an attractive therapeutic target.[4] Small molecule inhibitors of PORCN, such as LGK974, have shown promise in preclinical and clinical studies for treating Wnt-driven cancers.[5][6]
This guide will delve into the chemical characteristics of this compound, its equilibrium with its anhydride form, and its practical application in the synthesis of bioactive molecules.
Chemical and Physical Properties
This compound is a white to off-white solid. Like many boronic acids, it can exist in equilibrium with its cyclic trimeric anhydride, a boroxine. This equilibrium is influenced by factors such as concentration, temperature, and the presence of water.
Physicochemical and Computed Data
The following tables summarize the key physical, chemical, and computed properties of this compound to provide a comprehensive overview for its use in research and development.
| Property | Value | Reference |
| Molecular Formula | C₄H₇BN₂O₂ | [7] |
| Molecular Weight | 125.92 g/mol | [7] |
| CAS Number | 720702-41-0 | [7] |
| Appearance | White to light yellow powder | [8] |
| Melting Point | >350 °C | [9] |
| Boiling Point | 323 °C at 760 mmHg (Predicted) | [9] |
| Purity | ≥95% | [8] |
| Storage Conditions | -20°C, sealed, away from moisture | [8] |
| Computed Property (Lipinski's Rule of Five) | Value | Rule of Five Guideline | Status | Reference |
| Molecular Weight | 125.92 | ≤ 500 Da | Pass | [7] |
| LogP (octanol-water partition coefficient) | -1.9001 | ≤ 5 | Pass | [8] |
| Hydrogen Bond Donors | 2 | ≤ 5 | Pass | [8] |
| Hydrogen Bond Acceptors | 4 | ≤ 10 | Pass | [8] |
The Boronic Acid - Anhydride Equilibrium
Boronic acids readily undergo dehydration to form cyclic trimetric anhydrides known as boroxines. In the case of this compound, this equilibrium lies between the monomeric acid and tris(1-methyl-1H-pyrazol-5-yl)boroxine.
Caption: Equilibrium between the boronic acid monomer and its boroxine anhydride.
This dehydration is a reversible process, and the presence of water will shift the equilibrium back towards the boronic acid. For synthetic applications, particularly in anhydrous conditions, the boroxine may be the predominant species. The reactivity of the boroxine in Suzuki-Miyaura coupling can be comparable to or even greater than the boronic acid, as the boroxine can act as a water scavenger.
Spectroscopic Characterization
NMR spectroscopy is a powerful tool for distinguishing between the boronic acid and its boroxine form.
-
¹H and ¹³C NMR: The proton and carbon environments of the pyrazole ring will show subtle differences between the monomer and the trimer.
-
¹¹B NMR: This technique is particularly informative. Trivalent boron in boronic acids typically resonates around δ 30 ppm (relative to BF₃·OEt₂). The formation of the boroxine ring often leads to a downfield shift to approximately δ 33 ppm. The ¹¹B NMR signal for boroxines is also often broader than that of the corresponding boronic acid.[10]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the lithiation of 1-methylpyrazole followed by quenching with a borate ester.
Reaction Scheme:
Caption: Synthesis of this compound.
Detailed Protocol: [2]
-
Dissolve 1-methylpyrazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, ~1.3 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1.5 hours.
-
Add triisopropyl borate (4.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to 0 °C and stir overnight.
-
Quench the reaction by adjusting the pH to ~6 with 1 N hydrochloric acid (HCl).
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
The product can be isolated by filtration of the resulting solid.
Expected Yield: This procedure has been reported to yield the product in high purity and quantity.[2]
Suzuki-Miyaura Cross-Coupling in the Synthesis of a PORCN Inhibitor Precursor
This compound is a key building block for the synthesis of the Porcupine inhibitor LGK974. A crucial step is the Suzuki-Miyaura coupling with a halogenated pyrimidine derivative.
Workflow for Suzuki-Miyaura Coupling:
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms and Inhibition of Porcupine-Mediated Wnt Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | C4H7BN2O2 | CID 11182610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Aminative Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. axonmedchem.com [axonmedchem.com]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic and Synthetic Profile of (1-methyl-1H-pyrazol-5-yl)boronic acid
This document provides a comprehensive overview of the synthesis and expected spectroscopic characteristics of (1-methyl-1H-pyrazol-5-yl)boronic acid, a valuable reagent in medicinal chemistry and drug development. The information is tailored for researchers, scientists, and professionals in the field of drug development.
Synthesis
A general and effective method for the synthesis of this compound has been reported, proceeding via a lithiation-boronation sequence.[1]
Experimental Protocol:
-
Dissolution and Cooling: 1-methylpyrazole (0.3 mol, 25 mL) is dissolved in 500 mL of tetrahydrofuran (THF). This solution is then cooled to -78°C using a dry ice/isopropanol bath.[1]
-
Lithiation: Once the solution temperature has stabilized at -78°C, n-butyllithium (n-BuLi) (0.40 mol, 140 mL) is added dropwise via a cannula. The reaction mixture is then stirred for 1.5 hours at -78°C.[1]
-
Boronation: Following the lithiation, triisopropyl borate (1.2 mol, 280 mL) is introduced to the reaction via a cannula. The mixture is then allowed to gradually warm to 0°C and is stirred overnight.[1]
-
Work-up and Isolation: The reaction is quenched by adjusting the pH to 6 with 1 N hydrochloric acid (HCl). The THF is subsequently removed under reduced pressure. The remaining aqueous phase is extracted with ethyl acetate (2 x 100 mL). The final product is collected by filtration as a solid.[1]
Spectroscopic Data
While specific, experimentally-derived spectroscopic data for this compound is not extensively available in the public domain, the following tables summarize the expected data based on the compound's structure and analysis of similar compounds.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.5 - 7.6 | d | 1H | Pyrazole H-3 |
| ~6.3 - 6.4 | d | 1H | Pyrazole H-4 |
| ~3.8 - 3.9 | s | 3H | N-CH₃ |
| ~5.0 - 6.0 (broad) | s | 2H | B(OH)₂ |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~142 - 143 | Pyrazole C-3 |
| ~110 - 111 | Pyrazole C-4 |
| ~145 - 146 (broad) | Pyrazole C-5 (C-B) |
| ~35 - 36 | N-CH₃ |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3600 - 3200 | Broad, Strong | O-H stretch (B-OH) |
| ~3100 - 3000 | Medium | C-H stretch (aromatic) |
| ~2950 - 2850 | Medium | C-H stretch (aliphatic) |
| ~1600 - 1450 | Medium | C=C, C=N stretch |
| ~1380 - 1310 | Strong | B-O stretch |
| ~1200 - 1000 | Strong | B-OH bend |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z Value | Ion Type |
| 126.06 | [M+H]⁺ |
| 108.05 | [M-H₂O+H]⁺ |
Methodologies for Spectroscopic Analysis
The following are general protocols for obtaining the spectroscopic data for boronic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). Boronic acids can sometimes be challenging to analyze by NMR due to oligomerization.[2] In such cases, conversion to the diethanolamine adduct or the methyl ester can yield clearer spectra.[2]
-
Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz) is used to acquire ¹H and ¹³C spectra.[3] For boron-containing compounds, ¹¹B NMR can also be a valuable tool to probe the electronic environment of the boron atom.[4][5]
-
Data Acquisition: Standard pulse sequences are typically sufficient. For ¹³C NMR, a greater number of scans may be required due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.[6]
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum is first collected, followed by the spectrum of the sample. The data is typically plotted as transmittance versus wavenumber.[7]
Mass Spectrometry (MS):
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration.
-
Instrumentation: Electrospray ionization (ESI) is a common technique for the analysis of boronic acids.[8][9]
-
Data Acquisition: The analysis can be performed in either positive or negative ion mode. Boronic acids can sometimes form dehydration products or boroxine trimers, which may complicate the spectra.[10]
Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
References
- 1. (1-Methyl-1H-pyrazol-5-yl)-boronic acid | 720702-41-0 [chemicalbook.com]
- 2. reddit.com [reddit.com]
- 3. Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids [mdpi.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dl.asminternational.org [dl.asminternational.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide to the Potential Biological Activity of Methyl-Pyrazole Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl-pyrazole boronic acids are emerging as a significant class of compounds in medicinal chemistry and drug discovery. The incorporation of a methyl group onto the pyrazole ring, combined with the versatile reactivity of the boronic acid moiety, offers a unique scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current understanding of the biological activities of methyl-pyrazole boronic acids, with a focus on their potential as anticancer, antibacterial, and anti-inflammatory agents. This document details available quantitative bioactivity data, provides in-depth experimental protocols for their evaluation, and visualizes key signaling pathways potentially modulated by these compounds.
Introduction
The pyrazole nucleus is a well-established pharmacophore found in numerous clinically approved drugs. Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged scaffold in drug design. The addition of a methyl group can significantly influence the compound's steric and electronic properties, potentially enhancing its binding affinity and metabolic stability. Boronic acids and their derivatives are renowned for their ability to form reversible covalent bonds with diols and act as key intermediates in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry.[1] The combination of these three components—a methyl group, a pyrazole ring, and a boronic acid—creates a class of molecules with significant potential for diverse biological activities. This guide will explore the current state of research into these promising compounds.
Potential Biological Activities and Quantitative Data
While research into the direct biological activity of methyl-pyrazole boronic acids is still in its early stages, studies on related pyrazole derivatives provide strong evidence for their potential in several therapeutic areas. The primary role of methyl-pyrazole boronic acids to date has been as crucial building blocks in the synthesis of more complex, biologically active molecules. However, the intrinsic bioactivity of the methyl-pyrazole boronic acid scaffold itself is an area of growing interest.
Anticancer Activity
Numerous pyrazole derivatives have demonstrated potent anticancer activity. For instance, various substituted pyrazole compounds have shown significant cytotoxicity against a range of human cancer cell lines.
Table 1: Cytotoxicity of Methyl-Pyrazole Derivatives against Human Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | Assay Type | Incubation Time (hrs) | IC50 (µM) | Reference |
| 3-MPA-001 | MCF-7 (Breast) | MTT | 48 | 15.2 | [2] |
| 3-MPA-001 | A549 (Lung) | SRB | 48 | 22.5 | [2] |
| 3-MPA-002 | MCF-7 (Breast) | MTT | 48 | 8.7 | [2] |
| 3-MPA-002 | A549 (Lung) | SRB | 48 | 12.1 | [2] |
| Pyrazole Analogue 5b | K562 (Leukemia) | MTT | Not Specified | 0.021 | [3] |
| Pyrazole Analogue 5b | MCF-7 (Breast) | MTT | Not Specified | 1.7 | [3] |
| Pyrazole Analogue 5b | A549 (Lung) | MTT | Not Specified | 0.69 | [3] |
| Pyrazole Analogue 5e | K562 (Leukemia) | MTT | Not Specified | < ABT-751 | [3] |
| Pyrazole Analogue 5e | MCF-7 (Breast) | MTT | Not Specified | < ABT-751 | [3] |
| Pyrazole Analogue 5e | A549 (Lung) | MTT | Not Specified | < ABT-751 | [3] |
Note: The compounds listed are methyl-pyrazole derivatives, not necessarily methyl-pyrazole boronic acids, as specific data for the latter is limited. This table illustrates the potential of the core scaffold.
Antibacterial Activity
The pyrazole scaffold is also a key component of many antibacterial agents. The data below showcases the minimum inhibitory concentrations (MIC) of various pyrazole derivatives against pathogenic bacteria.
Table 2: Antibacterial Activity of Pyrazole Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Pyrazole-ciprofloxacin hybrid 7b | M. tuberculosis H37Ra | 0.5 | [4] |
| Pyrazole-ciprofloxacin hybrid 7d | M. tuberculosis H37Ra | 0.5 | [4] |
| Pyrazole derivative 3 | E. coli | 0.25 | [5] |
| Pyrazole derivative 4 | S. epidermidis | 0.25 | [5] |
| Pyrazole derivative 2 | A. niger | 1 | [5] |
Note: This data is for pyrazole derivatives to indicate the potential of the scaffold. Specific MIC values for methyl-pyrazole boronic acids are not yet widely reported.
Anti-inflammatory Activity
Pyrazole derivatives, most notably the COX-2 inhibitor Celecoxib, have well-established anti-inflammatory properties. The following table presents the half-maximal inhibitory concentration (IC50) values of pyrazole analogues against cyclooxygenase enzymes.
Table 3: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound/Derivative | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyrazole analogue 302 | COX-2 | 0.26 | 192.3 | [6] |
| Celecoxib (Reference) | COX-2 | 0.28 | 178.57 | [6] |
| Substituted Pyrazole 7b | % Inhibition of Paw Edema | 76.25% | Not Applicable | [7] |
Note: This data highlights the anti-inflammatory potential of the pyrazole scaffold.
Key Signaling Pathways
While the direct targets of methyl-pyrazole boronic acids are still under investigation, research on related pyrazole compounds suggests potential modulation of key signaling pathways involved in cancer and inflammation. One such pathway is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a crucial role in cellular responses to stress and in the production of pro-inflammatory cytokines.
Caption: Potential inhibition of the p38 MAPK signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the biological activity of methyl-pyrazole boronic acids.
Synthesis of Methyl-Pyrazole Boronic Acid Pinacol Esters
The pinacol ester form of boronic acids is often used due to its stability and ease of handling in subsequent reactions.
Protocol: Synthesis of 1-Methyl-1H-pyrazole-3-boronic acid pinacol ester
Materials:
-
N-methyl-3-aminopyrazole
-
Concentrated hydrochloric acid
-
Sodium nitrite
-
Potassium iodide
-
Tetrahydrofuran (THF), anhydrous
-
Isopropoxyboronic acid pinacol ester
-
n-Butyllithium (n-BuLi)
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution
-
Argon or Nitrogen gas
Procedure:
-
Diazotization and Iodination:
-
Dissolve N-methyl-3-aminopyrazole in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite while maintaining the temperature.
-
After stirring, add this reaction mixture to an aqueous solution of potassium iodide.
-
Allow the reaction to proceed to completion, then extract the product, 3-iodo-1-methyl-1H-pyrazole, with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium chloride, dry, and concentrate to obtain the crude product. Purify by flash column chromatography.
-
-
Borylation:
-
Dissolve the purified 3-iodo-1-methyl-1H-pyrazole and isopropoxyboronic acid pinacol ester in anhydrous THF under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to between -65 °C and -50 °C.
-
Slowly add n-BuLi dropwise, maintaining the low temperature.
-
Stir the reaction mixture at this temperature for 2 hours.
-
Quench the reaction by adding a 1M aqueous hydrochloric acid solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with saturated aqueous sodium chloride, dry, and concentrate to yield 1-methyl-1H-pyrazole-3-boronic acid pinacol ester.
-
Caption: Synthesis workflow for a methyl-pyrazole boronic acid.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of methyl-pyrazole boronic acids on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Methyl-pyrazole boronic acid derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37 °C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the methyl-pyrazole boronic acid derivatives in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37 °C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of methyl-pyrazole boronic acids against various bacterial strains.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Methyl-pyrazole boronic acid derivatives (dissolved in a suitable solvent like DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Incubator
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the methyl-pyrazole boronic acid derivative.
-
Perform serial two-fold dilutions of the compound in CAMHB directly in the wells of a 96-well plate.
-
-
Inoculation:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the standardized bacterial suspension to each well containing the compound dilutions.
-
Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plate at 35-37 °C for 16-20 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.
-
Conclusion and Future Directions
Methyl-pyrazole boronic acids represent a promising and versatile scaffold for the development of novel therapeutic agents. While their primary application has been as synthetic intermediates, the inherent biological potential of these molecules is an area ripe for further exploration. The data on related pyrazole derivatives strongly suggests that methyl-pyrazole boronic acids could possess significant anticancer, antibacterial, and anti-inflammatory properties.
Future research should focus on synthesizing and screening a broader library of methyl-pyrazole boronic acid derivatives to establish a clear structure-activity relationship. Detailed mechanistic studies are required to identify the direct molecular targets and elucidate the specific signaling pathways modulated by these compounds. The development of more targeted and potent methyl-pyrazole boronic acid-based drugs holds considerable promise for addressing unmet needs in various disease areas.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids as antibacterial and antibiofilm agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. TOGELQRIS | Situs Toto Togel 4D Online Resmi & Bandar Slot Gacor Online Terbesar Di Indonesia [medicaljournalshouse.com]
The Pivotal Role of (1-Methyl-1H-pyrazol-5-yl)boronic Acid in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(1-Methyl-1H-pyrazol-5-yl)boronic acid has emerged as a critical building block in medicinal chemistry, primarily owing to its utility in the synthesis of a diverse array of biologically active compounds. Its stable, yet reactive nature makes it an ideal coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its role in the development of targeted kinase inhibitors for various signaling pathways implicated in cancer and inflammatory diseases. Detailed experimental protocols, quantitative biological data, and visual representations of signaling pathways and experimental workflows are presented to serve as a valuable resource for professionals in the field of drug discovery and development.
Introduction
The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, present in numerous approved drugs and clinical candidates. Its unique electronic properties and ability to participate in various non-covalent interactions contribute to its successful application in drug design. This compound, a key derivative, provides a versatile handle for the facile introduction of the 1-methylpyrazole moiety into complex molecular architectures. This is predominantly achieved through the Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for the formation of carbon-carbon bonds. The resulting pyrazole-containing compounds have shown significant potential as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of numerous diseases, including cancer and inflammatory disorders.
This guide will delve into the synthesis of this compound, its physicochemical properties, and its application in the synthesis of potent kinase inhibitors targeting key signaling pathways such as p38 MAPK, ALK, JNK, and VEGFR-2.
Physicochemical Properties and Synthesis
This compound is a stable, solid compound that is amenable to a variety of reaction conditions. Its key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₄H₇BN₂O₂ |
| Molecular Weight | 125.92 g/mol |
| CAS Number | 720702-41-0 |
| Appearance | Off-white to yellow solid |
| Melting Point | >350 °C |
Synthesis of this compound
A common method for the synthesis of this compound involves the lithiation of 1-methylpyrazole followed by quenching with a borate ester and subsequent hydrolysis.
Experimental Protocol: Synthesis of this compound
-
Materials: 1-methylpyrazole, anhydrous tetrahydrofuran (THF), n-butyllithium (n-BuLi) in hexanes, triisopropyl borate, hydrochloric acid (HCl), ethyl acetate (EtOAc).
-
Procedure:
-
Dissolve 1-methylpyrazole (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise to the cooled solution, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, again keeping the temperature below -70 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization or silica gel chromatography to afford this compound as a solid.
-
Role in the Synthesis of Kinase Inhibitors via Suzuki-Miyaura Coupling
The primary application of this compound in medicinal chemistry is as a coupling partner in the Suzuki-Miyaura reaction to synthesize kinase inhibitors. This palladium-catalyzed cross-coupling reaction allows for the efficient formation of a C-C bond between the pyrazole ring and an aryl or heteroaryl halide, a common scaffold in kinase inhibitor design.
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of this compound with 4-Bromopyridine
-
Materials: this compound, 4-bromopyridine hydrochloride, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], potassium carbonate (K₂CO₃), 1,4-dioxane, deionized water, microwave synthesis vial.
-
Procedure:
-
In a microwave synthesis vial, combine this compound (1.2 eq), 4-bromopyridine hydrochloride (1.0 eq), potassium carbonate (3.0 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Add 1,4-dioxane and deionized water in a 4:1 ratio to the vial.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 120 °C for 30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 4-(1-methyl-1H-pyrazol-5-yl)pyridine.
-
Applications in Targeting Key Signaling Pathways
Derivatives synthesized from this compound have shown inhibitory activity against several key kinases involved in disease-relevant signaling pathways.
p38 MAP Kinase Pathway
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. Overactivation of this pathway is implicated in inflammatory diseases and cancer. Pyrazole-based compounds have been developed as potent p38 MAPK inhibitors.
| Compound Scaffold | Target | IC₅₀ | Reference |
| Pyrazole-pyridine | p38α MAPK | 7 nM | [1] |
| Diaryl pyrazole | p38α MAPK | 16 nM |
Anaplastic Lymphoma Kinase (ALK) Signaling Pathway
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, drives the growth of several cancers, including non-small cell lung cancer. The 1-methylpyrazole moiety is a key feature in some potent ALK inhibitors.
| Compound Scaffold | Target | Cellular IC₅₀ | Reference |
| Pyrazole-based | ALK | 37 nM (Crizotinib) |
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibiting VEGFR-2 is a well-established anti-cancer strategy. Pyrazole-containing compounds have been developed as potent VEGFR-2 inhibitors.
| Compound Scaffold | Target | IC₅₀ | Reference |
| Pyrazole-based | VEGFR-2 | 8.93 nM | |
| Pyrazole-based | VEGFR-2 | 30 nM (Sorafenib) |
Wnt/β-catenin Signaling Pathway
The Wnt signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a key driver in many cancers, particularly colorectal cancer. Small molecules containing the pyrazole moiety have been investigated as inhibitors of the Wnt pathway.
Conclusion
This compound is a valuable and versatile reagent in medicinal chemistry. Its utility in the Suzuki-Miyaura cross-coupling reaction provides a straightforward and efficient method for the synthesis of complex molecules containing the 1-methylpyrazole scaffold. This has led to the development of numerous potent and selective inhibitors of various protein kinases implicated in cancer and inflammatory diseases. The continued exploration of this building block in drug discovery programs is expected to yield novel therapeutic agents with improved efficacy and safety profiles. This technical guide serves as a foundational resource for researchers and scientists working in this exciting and impactful area of medicinal chemistry.
References
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of (1-methyl-1H-pyrazol-5-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in modern organic synthesis for the formation of carbon-carbon bonds. This reaction is of particular significance in medicinal chemistry and drug discovery, where the construction of complex molecular architectures is paramount. Pyrazole moieties are key pharmacophores present in a wide array of biologically active compounds. The ability to functionalize the pyrazole ring, for instance, through the introduction of aryl or heteroaryl substituents, is a critical strategy for modulating the pharmacological profiles of lead compounds.
This document provides detailed protocols and application notes for the Suzuki-Miyaura coupling of (1-methyl-1H-pyrazol-5-yl)boronic acid with various aryl and heteroaryl halides. The pinacol ester of this compound is often used due to its stability and ease of handling.[1]
Reaction Scheme
The general scheme for the Suzuki-Miyaura coupling of this compound or its pinacol ester with an aryl halide is depicted below:
General Reaction:
Where:
-
(1-methyl-1H-pyrazol-5-yl)-B(OR)2: this compound (R=H) or its pinacol ester (R)2 = C(CH3)2C(CH3)2.
-
R'-X: Aryl or heteroaryl halide (X = I, Br, Cl) or triflate (OTf).
-
Pd Catalyst: A palladium(0) source, often used with a phosphine ligand.
-
Base: An inorganic or organic base is required to activate the boronic acid.[2]
-
Solvent: An appropriate solvent system, often a mixture of an organic solvent and water.
Data Presentation: Reaction Conditions and Yields
The selection of catalyst, ligand, base, and solvent is crucial for the success of the Suzuki-Miyaura coupling. The following tables summarize typical reaction conditions and yields for the coupling of pyrazole derivatives, which can serve as a guide for optimizing the reaction of this compound.
Table 1: Conventional Heating Methods for Suzuki-Miyaura Coupling of Pyrazole Derivatives
| Coupling Partner 1 | Coupling Partner 2 | Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromopyrazole deriv. | Arylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 90 | 6 | Not Specified[3] |
| 3-Chloroindazole | 5-Indole boronic acid | Pd source (2) | Ligand (3) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 15 | Good to Excellent[4] |
| 6-Chloroindole | Phenylboronic acid | P1 (1.0-1.5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 60 | 5-8 | 97[4] |
| Bromopyrazole | Arylboronic acid | P1 (6-7) | XPhos | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 24 | 61-86[4] |
| 4-Bromo-3,5-dinitro-1H-pyrazole | Arylboronic acid | XPhos Pd G2 | - | - | - | - | - | Not Specified[5] |
Table 2: Microwave-Assisted Suzuki-Miyaura Coupling of Pyrazole Derivatives
| Coupling Partner 1 | Coupling Partner 2 | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 4'-Bromoacetophenone | Phenylboronic acid | Pyridine-Pyrazole/Pd(II) complex (0.1) | K₂CO₃ (2) | EtOH/H₂O (1:1) | 120 | 2 | High |
| Aryl Halide | Phenylboronic acid | Pyridine-Pyrazole/Pd(II) complex (0.1) | K₂CO₃ (2) | EtOH/H₂O (1:1) | 120 | 2 | Moderate to 89.0 (for activated aryl chloride)[6] |
| 1-ethyl-4-iodo-5-methyl-1H-pyrazole | Arylboronic acid | Not Specified | Not Specified | Not Specified | 100-140 | 10-20 | Not Specified[7] |
Experimental Protocols
Below are detailed protocols for performing the Suzuki-Miyaura coupling with this compound or its pinacol ester.
Protocol 1: Conventional Heating Method
This protocol is adapted from established procedures for the Suzuki coupling of similar pyrazole derivatives.[3][7]
Materials:
-
This compound pinacol ester (1.0 mmol)
-
Aryl halide (e.g., 4-bromoanisole) (1.1 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents)
-
Solvent system (e.g., 1,4-dioxane and water, 4:1 ratio, 5 mL)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed tube
-
Standard laboratory glassware and purification supplies (ethyl acetate, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
To a Schlenk flask, add this compound pinacol ester (1.0 mmol), the aryl halide (1.1 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) to the flask.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure an inert atmosphere.
-
Add the degassed solvent system (5 mL of 1,4-dioxane:H₂O 4:1) to the flask via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 6-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 1-methyl-5-aryl-1H-pyrazole.
Protocol 2: Microwave-Assisted Method
This protocol can significantly reduce reaction times and is adapted from procedures for microwave-assisted Suzuki couplings of pyrazoles.[6]
Materials:
-
This compound pinacol ester (1.0 mmol)
-
Aryl halide (1.2 mmol)
-
Palladium catalyst (e.g., a suitable Pd(II) complex, 0.1 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent system (e.g., Ethanol and water, 1:1 ratio, 2 mL)
-
Microwave vial (10 mL) with a Teflon septum
-
Microwave reactor
Procedure:
-
In a 10 mL microwave vial, combine this compound pinacol ester (1.0 mmol), the aryl halide (1.2 mmol), the palladium catalyst (0.001 mmol), and the base (2.0 mmol).
-
Add the solvent system (e.g., 1 mL of ethanol and 1 mL of water) to the vial and cap it securely.
-
Place the vessel in the microwave reactor.
-
Irradiate the mixture with a power of 60 W and ramp the temperature to 120 °C. Hold the reaction at this temperature for 2-20 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Partition the mixture between ethyl acetate and water.
-
Separate the organic layer, dry it over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the final product.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Synthesis and Purification
This diagram outlines the general laboratory workflow for the synthesis and purification of a 1-methyl-5-aryl-1H-pyrazole via the Suzuki-Miyaura coupling.
Caption: General workflow for Suzuki coupling from setup to product purification.
Application in Drug Discovery: Synthesis of a JNK3 Inhibitor Intermediate
The Suzuki-Miyaura coupling of pyrazole boronic acids is a key step in the synthesis of various kinase inhibitors, such as those targeting c-Jun N-terminal kinase 3 (JNK3).[4] The following diagram illustrates a simplified logical workflow for the synthesis of a potential JNK3 inhibitor intermediate.
Caption: Synthetic strategy for a JNK3 inhibitor using Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of (1-methyl-1H-pyrazol-5-yl)boronic Acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-methyl-1H-pyrazol-5-yl)boronic acid is a versatile building block in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its pyrazole moiety is a common scaffold in medicinal chemistry, appearing in numerous bioactive compounds. The boronic acid functional group allows for the efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, primarily through Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, respectively. These reactions are instrumental in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.
This document provides detailed application notes and experimental protocols for the use of this compound in these key cross-coupling reactions. The information is intended to guide researchers in developing robust and efficient synthetic routes towards novel compounds.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between organoboron compounds and organic halides or triflates. This compound serves as the organoboron partner, enabling the introduction of the 1-methyl-1H-pyrazol-5-yl moiety onto various aromatic and heteroaromatic systems.
Data Presentation: Suzuki-Miyaura Coupling of Pyrazole Derivatives
The following table summarizes typical reaction conditions and reported yields for the Suzuki-Miyaura coupling of pyrazole derivatives with various aryl halides. While specific data for this compound is limited in publicly available literature, the data presented for analogous systems provides a strong starting point for reaction optimization.
| Aryl Halide Substrate | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.5) | Dioxane/H₂O | 90 | 6 | ~95 |
| 4-Iodoacetophenone | Phenylboronic acid | Pd(OAc)₂ (10) | - | K₂CO₃ (2.4) | Acetonitrile | 100 | 5 | 96 |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ (30) | - | K₂CO₃ | THF/H₂O | Reflux | 48 | 62 |
| 4-Bromobenzonitrile | Potassium furan-2-yltrifluoroborate | Pd(OAc)₂ (3) | RuPhos (6) | Na₂CO₃ (2) | Ethanol | 85 | 12 | High |
| 3-Chloroindazole | 5-Indole boronic acid | Pd source (2) | Ligand (3) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 15 | Good |
| 4-Bromo-1H-pyrazole | Styryl boronic acids | XPhos Pd G2 | XPhos | K₂CO₃ | EtOH/H₂O | MW | - | Good |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl bromide.
Materials:
-
This compound (1.1 equiv)
-
Aryl or heteroaryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Water (if using a biphasic system)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or reaction vial, add this compound, the aryl/heteroaryl bromide, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst and ligand (if applicable) under the inert atmosphere.
-
Add the degassed solvent(s) to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 5-aryl-1-methyl-1H-pyrazole.
Buchwald-Hartwig Cross-Coupling Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds between aryl halides or triflates and amines. While this compound itself is not directly used in this reaction, its derivatives, such as halo-pyrazoles, can be coupled with amines, or amino-pyrazoles can be coupled with aryl halides. This section will focus on the coupling of a 5-halo-1-methyl-1H-pyrazole with an amine as a representative example.
Data Presentation: Buchwald-Hartwig Amination of Halo-Pyrazoles
The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of halo-pyrazoles with various amines.
| Halo-Pyrazole Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Iodo-1H-1-tritylpyrazole | Piperidine | Pd(dba)₂ (10) | tBuXPhos (20) | NaOtBu (1.5) | Xylene | MW 160 | 0.17 | 85 |
| 4-Bromo-1H-1-tritylpyrazole | Piperidine | Pd(dba)₂ (10) | tBuDavePhos (20) | NaOtBu (1.5) | Xylene | MW 160 | 0.17 | 95 |
| 1-Benzyl-4-bromopyrazole | Aromatic amines | Pd catalyst | Buchwald ligands | Strong base | Toluene | 80-110 | 12-24 | Good |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of a 5-halo-1-methyl-1H-pyrazole with a primary or secondary amine.
Materials:
-
5-Halo-1-methyl-1H-pyrazole (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Strong base (e.g., NaOtBu or LHMDS, 1.4 equiv)
-
Anhydrous, aprotic solvent (e.g., toluene or 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst and the phosphine ligand to a dry Schlenk flask or reaction vial.
-
Add the solvent and stir for a few minutes to form the active catalyst complex.
-
In a separate flask, dissolve the 5-halo-1-methyl-1H-pyrazole, the amine, and the base in the solvent.
-
Transfer the substrate solution to the catalyst solution via cannula or syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-amino-1-methyl-1H-pyrazole derivative.
Mandatory Visualizations
The following diagrams illustrate key aspects of the cross-coupling reactions involving this compound and its derivatives.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a cross-coupling reaction.
Caption: Key factors influencing the outcome of cross-coupling reactions.
Application Notes and Protocols for the Synthesis of Biaryl Compounds via Suzuki-Miyaura Coupling with (1-methyl-1H-pyrazol-5-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biaryl compounds is of paramount importance in medicinal chemistry and drug discovery, as this structural motif is a key component in numerous biologically active molecules. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for the formation of carbon-carbon bonds, enabling the efficient synthesis of a wide array of biaryl and heteroaryl compounds. The use of heteroaryl boronic acids, such as (1-methyl-1H-pyrazol-5-yl)boronic acid, allows for the introduction of pharmaceutically relevant pyrazole scaffolds into target molecules. The pyrazole moiety is a well-established pharmacophore known to improve metabolic stability, enhance binding affinity to biological targets, and confer favorable pharmacokinetic properties.
This document provides detailed application notes and experimental protocols for the synthesis of biaryl compounds utilizing this compound as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow for the synthesis and purification of biaryl compounds.
Data Presentation: Suzuki-Miyaura Coupling of a Pyrazole Derivative
The following table summarizes the results of a microwave-assisted Suzuki-Miyaura cross-coupling reaction between 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one and various aryl/heteroaryl boronic acids.[1] This data provides representative yields for the coupling of a pyrazole-based electrophile with a diverse range of boronic acids, offering insights into the expected outcomes for similar reactions with this compound.
| Entry | Boronic Acid Partner | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 74 |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 89 |
| 3 | 3-Methoxyphenylboronic acid | 3-(3-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 81 |
| 4 | 2-Methoxyphenylboronic acid | 3-(2-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 76 |
| 5 | 4-Methylphenylboronic acid | 3-(p-Tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 83 |
| 6 | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 86 |
| 7 | 4-Chlorophenylboronic acid | 3-(4-Chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 82 |
| 8 | 4-Acetylphenylboronic acid | 3-(4-Acetylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 78 |
| 9 | 4-Formylphenylboronic acid | 4-(5-Oxo-7-(trifluoromethyl)-4,5-dihydropyrazolo[1,5-a]pyrimidin-3-yl)benzaldehyde | 75 |
| 10 | Naphthalen-1-ylboronic acid | 3-(Naphthalen-1-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 85 |
| 11 | Thiophen-2-ylboronic acid | 3-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 79 |
| 12 | Pyridin-3-ylboronic acid | 3-(Pyridin-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 67 |
Experimental Protocols
Protocol 1: Conventional Heating Method for Suzuki-Miyaura Coupling
This protocol is a generalized procedure adapted from established methods for the Suzuki-Miyaura coupling of pyrazole derivatives.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or XPhos Pd G2, 2-5 mol%)
-
Base (e.g., Na₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water 4:1, or DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst, and base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the degassed solvent system to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired biaryl compound.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is adapted from a procedure for the rapid synthesis of arylated pyrazolo[1,5-a]pyrimidin-5-ones and can be applied to the coupling with this compound.[1]
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.5 equiv)
-
XPhos Pd G2 (2.5 mol%) and XPhos (5 mol%)
-
K₂CO₃ (3.0 equiv)
-
Water
-
Microwave reactor vials
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a microwave vial, combine the aryl halide (1.0 equiv), this compound (1.5 equiv), XPhos Pd G2, XPhos, and K₂CO₃.
-
Solvent Addition: Add water to the vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 100-140 °C for 10-40 minutes.
-
Work-up: After the reaction is complete, cool the vial to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the pure biaryl product.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of biaryl compounds incorporating the 1-methyl-1H-pyrazol-5-yl moiety. The protocols provided herein, for both conventional heating and microwave-assisted synthesis, offer robust starting points for researchers in drug discovery and development. The choice of catalyst, base, and solvent system can be optimized to achieve high yields with a broad range of aryl and heteroaryl halides. The resulting biaryl pyrazole derivatives are valuable scaffolds for the development of novel therapeutic agents.
References
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving (1-Methyl-1H-pyrazol-5-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of (1-methyl-1H-pyrazol-5-yl)boronic acid in various palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecules containing the 1-methyl-1H-pyrazol-5-yl moiety.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This compound is an effective coupling partner for the synthesis of 5-aryl- and 5-heteroaryl-1-methylpyrazoles.
Experimental Protocol: C5-Arylation of a Pyrazole Derivative
This protocol is adapted from the direct C5-arylation of a substituted pyrazole, demonstrating a robust method for coupling pyrazole substrates with aryl bromides.[1]
Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura coupling.
Materials:
-
This compound or its pinacol ester
-
Aryl bromide (e.g., 1-bromo-4-(trifluoromethyl)benzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylacetamide (DMA)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add anhydrous N,N-dimethylacetamide (DMA) (5 mL).
-
Heat the reaction mixture to 150 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data: Suzuki-Miyaura Coupling of Pyrazole Derivatives
The following table summarizes representative yields for the Suzuki-Miyaura coupling of a pyrazole derivative with various aryl bromides, which can be indicative of the expected yields for couplings with this compound.[1]
| Aryl Bromide | Product | Yield (%) |
| 1-Bromo-4-(trifluoromethyl)benzene | Ethyl 1-methyl-5-(4-(trifluoromethyl)phenyl)pyrazole-4-carboxylate | 85 |
| 1-Bromo-4-(trifluoromethoxy)benzene | Ethyl 1-methyl-5-(4-(trifluoromethoxy)phenyl)pyrazole-4-carboxylate | 78 |
| 3-Bromopyridine | Ethyl 1-methyl-5-(pyridin-3-yl)pyrazole-4-carboxylate | 74 |
Heck Reaction
Experimental Protocol: Oxidative Heck Reaction
Reaction Scheme:
Caption: General scheme for the Heck reaction.
Materials:
-
This compound
-
Olefin (e.g., styrene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(II) acetate (Cu(OAc)₂)
-
N,N-Dimethylformamide (DMF)
-
Water
Procedure:
-
To a reaction vessel, add this compound (1.0 mmol, 1.0 equiv), the olefin (1.5 mmol, 1.5 equiv), and copper(II) acetate (2.0 mmol, 2.0 equiv).
-
Add palladium(II) acetate (0.01 mmol, 1 mol%).
-
Add a mixture of DMF and water (e.g., 4:1, 5 mL).
-
Heat the reaction mixture to 100 °C and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data: Oxidative Heck Reaction of Arylboronic Acids
The following table provides representative yields for the oxidative Heck reaction of phenylboronic acid with various olefins.[3]
| Olefin | Product | Yield (%) |
| Eugenol | Arylated Eugenol Derivative | 79 |
| Estragole | Arylated Estragole Derivative | 92 |
| Cinnamyl alcohol | Arylated Cinnamyl Alcohol Derivative | 79 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4] While this compound is not a typical substrate, pyrazole-based ligands derived from similar structures are used to facilitate these couplings. The following is a general protocol for the amination of aryl halides.[5]
Experimental Protocol: General Buchwald-Hartwig Amination
Workflow Diagram:
Caption: General workflow for a Buchwald-Hartwig amination.
Materials:
-
Aryl halide (e.g., bromobenzene)
-
Amine (e.g., carbazole)
-
Palladium catalyst (e.g., [Pd(allyl)Cl]₂)
-
Ligand (e.g., t-BuXPhos)
-
Base (e.g., LiOt-Bu)
-
Solvent (e.g., 1,4-dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), amine (1.2 mmol, 1.2 equiv), base (1.4 mmol, 1.4 equiv), palladium catalyst (0.01-0.02 mmol, 1-2 mol%), and ligand (0.02-0.04 mmol, 2-4 mol%) to a reaction vessel.
-
Add degassed solvent (5 mL).
-
Seal the vessel and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with a suitable organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Quantitative Data: Buchwald-Hartwig Amination of Bromobenzene
The following table shows representative yields for the amination of bromobenzene with various amines.[5]
| Amine | Product | Yield (%) |
| Carbazole | 9-Phenyl-9H-carbazole | 98 |
| Diphenylamine | Triphenylamine | 97 |
| Phenoxazine | 10-Phenyl-10H-phenoxazine | 96 |
Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[6][7] Although direct coupling of this compound is not standard, related pyrazole halides are commonly used. A general protocol for the Sonogashira coupling of a halo-pyrazole is provided below.
Experimental Protocol: General Sonogashira Coupling
Catalytic Cycle:
Caption: Catalytic cycles of the Sonogashira coupling.
Materials:
-
1-Methyl-5-halo-1H-pyrazole (e.g., iodo or bromo derivative)
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine)
-
Solvent (e.g., THF or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the 1-methyl-5-halo-1H-pyrazole (1.0 mmol, 1.0 equiv), palladium catalyst (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Add the anhydrous solvent (5 mL) and the base (2.0 mmol, 2.0 equiv).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise.
-
Heat the reaction mixture to 50-80 °C and monitor by TLC or LC-MS.
-
Upon completion, cool to room temperature.
-
Dilute with an organic solvent and wash with saturated aqueous ammonium chloride, water, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Quantitative Data: Sonogashira Coupling of Aryl Halides
The following table provides representative yields for the Sonogashira coupling of various aryl halides with terminal alkynes.[8]
| Aryl Halide | Terminal Alkyne | Product | Yield (%) |
| 2-Amino-3-bromopyridine | Phenylacetylene | 2-Amino-3-(phenylethynyl)pyridine | 96 |
| 2-Amino-3-bromo-5-methylpyridine | 4-Ethynyltoluene | 2-Amino-5-methyl-3-(p-tolylethynyl)pyridine | 92 |
| 2-Amino-3-bromo-5-chloropyridine | 1-Ethynyl-4-fluorobenzene | 2-Amino-5-chloro-3-((4-fluorophenyl)ethynyl)pyridine | 89 |
Disclaimer: The provided protocols are intended as a general guide. Optimization of reaction conditions, including catalyst, ligand, base, solvent, temperature, and reaction time, may be necessary for specific substrates to achieve optimal results. Always consult relevant safety data sheets (SDS) before handling any chemicals.
References
- 1. Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence [comptes-rendus.academie-sciences.fr]
- 2. mdpi.com [mdpi.com]
- 3. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Application Notes and Protocols: Preparation of (1-Methyl-1H-pyrazol-5-yl)boronic acid pinacol ester
Introduction
(1-Methyl-1H-pyrazol-5-yl)boronic acid pinacol ester is a valuable reagent in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications.[1] Pyrazole-containing compounds are significant in medicinal chemistry, appearing in numerous therapeutic agents.[1] This boronic ester serves as a key building block, enabling the precise introduction of the 1-methyl-1H-pyrazol-5-yl moiety into target structures, primarily through Suzuki-Miyaura cross-coupling reactions.[1] Its stability and ease of handling make it a preferred intermediate for reproducible and efficient synthetic outcomes.[1] This document provides detailed protocols for the laboratory-scale synthesis of this compound pinacol ester.
Reaction Scheme
The synthesis of this compound pinacol ester can be achieved via the lithiation of 1-methylpyrazole followed by borylation with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.[2]
Figure 1: Reaction scheme for the synthesis of this compound pinacol ester.
Quantitative Data
The following table summarizes the stoichiometry and yield for the synthesis of this compound pinacol ester.[2]
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass | Molar Equiv. |
| 1-Methylpyrazole | 82.10 | 50 | 4.1 g | 1.0 |
| n-Butyllithium (2.2 M in THF) | 64.06 | 55 | 25 mL | 1.1 |
| 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 186.09 | 60 | 12.3 mL | 1.2 |
| Product | 208.07 | 38.5 (Theor.) | 8.0 g (Actual) | 77% Yield |
Experimental Protocol
This protocol is based on the synthesis described by ChemicalBook.[2]
Materials:
-
1-Methylpyrazole
-
n-Butyllithium (n-BuLi), 2.2 M solution in THF
-
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Distilled water
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Low-temperature thermometer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Ice bath
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1-methylpyrazole (4.1 g, 50 mmol) in 100 mL of anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to 0 °C using an ice bath. Slowly add n-butyllithium (25 mL of a 2.2 M solution in THF, 55 mmol) to the stirred solution. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
-
Borylation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (12.3 mL, 60 mmol) dropwise to the reaction system.
-
Reaction Progression: Maintain the reaction at -78 °C for 15 minutes, then allow it to gradually warm to 0 °C over the course of 1 hour.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM).
-
Washing: Combine the organic layers and wash twice with 100 mL of distilled water.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Product Isolation: The resulting brown solid is the desired product, this compound pinacol ester (8.0 g, 77% yield), which can be used in subsequent reactions without further purification.[2]
Figure 2: Experimental workflow for the synthesis of this compound pinacol ester.
Characterization Data
While specific characterization data for this exact synthesis from the cited source is not provided in detail, typical characterization would involve:
-
¹H NMR: To confirm the presence of the methyl group, pyrazole ring protons, and the pinacol ester methyl groups.
-
¹³C NMR: To identify all unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: The reported melting point for this compound is 67-71 °C.
Safety Precautions
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.
-
All glassware should be thoroughly dried to prevent quenching of the organolithium reagent.
-
The reaction should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Applications
This compound pinacol ester is a versatile intermediate. Its primary application is in Suzuki-Miyaura cross-coupling reactions to synthesize more complex molecules. These products are of significant interest in:
-
Drug Discovery: As a building block for synthesizing kinase inhibitors and other therapeutic agents.[3]
-
Materials Science: For the creation of novel pyrazole-containing functional materials with specific electronic and optical properties.[1]
Conclusion
The described protocol provides a reliable and efficient method for the synthesis of this compound pinacol ester. The procedure is straightforward and yields the product in good purity and quantity for subsequent applications in research and development. Careful adherence to the experimental conditions and safety precautions is essential for a successful outcome.
References
The Pivotal Role of (1-methyl-1H-pyrazol-5-yl)boronic Acid in Modern Drug Discovery
(1-methyl-1H-pyrazol-5-yl)boronic acid has emerged as a critical building block for medicinal chemists, enabling the synthesis of complex molecular architectures with significant therapeutic potential. Its utility primarily stems from its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This allows for the efficient incorporation of the 1-methylpyrazole moiety into a wide range of drug candidates, a feature highly sought after for its ability to enhance pharmacological properties such as metabolic stability, target binding affinity, and overall pharmacokinetic profiles.
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this powerful synthetic tool.
Application Notes
The 1-methylpyrazole scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds. This compound provides a direct and efficient route to introduce this valuable heterocycle. Key applications in drug discovery include:
-
Kinase Inhibitors: A primary application is in the development of small molecule kinase inhibitors for oncology. The pyrazole ring can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site. Numerous inhibitors targeting kinases such as c-Jun N-terminal kinase (JNK), and Cyclin-Dependent Kinases (CDKs) have been synthesized using this boronic acid derivative.[1][2]
-
Wnt/β-catenin Signaling Pathway Modulators: Aberrant Wnt signaling is implicated in various cancers. Pyrazole-containing compounds have been investigated as inhibitors of this pathway, and this compound serves as a key reagent in the synthesis of such molecules.[3][4][5]
-
Bcl-2 Family Protein Inhibitors: Targeting anti-apoptotic proteins like Bcl-2 is a promising strategy in cancer therapy. The pyrazole motif can be incorporated into molecules designed to mimic BH3 domains and induce apoptosis.[6][7][8]
-
NAMPT Activators: Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD+ salvage pathway, and its activation is a therapeutic target for various diseases. A potent NAMPT activator has been synthesized incorporating the 1-methyl-1H-pyrazol-5-yl moiety.
Quantitative Data Summary
The following tables summarize the biological activity of representative compounds synthesized using pyrazole boronic acids, demonstrating the utility of the this compound scaffold.
| Compound Class | Target | Compound Example | IC50 (nM) | Cell Line | Reference |
| JNK Inhibitor | JNK3 | 1-methyl-5-pyrazole isomer 26 | 1600 | - | [1] |
| JNK Inhibitor | JNK3 | 1-methyl-5-pyrazole isomer 27 | 6000 | - | [1] |
| JNK Inhibitor | JNK3 | 1-methyl-5-pyrazole isomer 28 | 6200 | - | [1] |
| Bcl-2 Inhibitor | Bcl-2 | Pyrazole-tosylamide 9d | <10,000 | MDA-MB-231, MCF-7 | [6] |
| Bcl-2 Inhibitor | Bcl-2 | Pyrazole-tosylamide 9e | <10,000 | MDA-MB-231, MCF-7 | [6] |
| Bcl-2 Inhibitor | Bcl-2 | Pyrazole-tosylamide 9f | <10,000 | MDA-MB-231, MCF-7 | [6] |
| CDK2 Inhibitor | CDK2 | Pyrazole-diamine 5 | 560 | - | [2] |
| CDK2 Inhibitor | CDK2 | Pyrazole-diamine 6 | 460 | - | [2] |
| CDK2 Inhibitor | CDK2 | Pyrazole-diamine 11 | 450 | - | [2] |
| Compound Class | Cell Line | Compound Example | IC50 (µM) | Reference |
| Anticancer Agent | HepG2 | Pyrazole-diamine 5 | 13.14 | [2] |
| Anticancer Agent | MCF-7 | Pyrazole-diamine 5 | 8.03 | [2] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Halide
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Reaction conditions may require optimization based on the specific aryl halide used.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide, aryl iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., dioxane, toluene, DMF)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), palladium catalyst (0.02-0.05 mmol), and base (2.0-3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous solvent (5-10 mL) and degassed water (if required by the specific catalyst system, typically 10-20% v/v of the organic solvent) via syringe.
-
Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-120 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired coupled product.
Signaling Pathways
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of cellular processes such as proliferation, apoptosis, and inflammation. Dysregulation of this pathway is implicated in various diseases, including cancer and neurodegenerative disorders. Inhibitors synthesized using this compound can block the activity of JNK, thereby preventing the phosphorylation of downstream targets like c-Jun and mitigating the pathological effects of pathway activation.
Bcl-2 Mediated Apoptosis
The anti-apoptotic protein Bcl-2 plays a crucial role in cell survival by sequestering pro-apoptotic proteins like Bax and Bak. Overexpression of Bcl-2 is a common mechanism for cancer cells to evade apoptosis. Pyrazole-containing inhibitors can bind to the BH3-binding groove of Bcl-2, preventing it from inhibiting Bax and Bak. This leads to the formation of pores in the mitochondrial membrane, the release of cytochrome c, and the activation of caspases, ultimately resulting in programmed cell death.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is essential for embryonic development and adult tissue homeostasis. In the "off" state, β-catenin is targeted for degradation by a destruction complex. Wnt ligand binding to its receptor inhibits this complex, leading to β-catenin accumulation, nuclear translocation, and target gene transcription, which can drive tumorigenesis. Pyrazole-based inhibitors can target components of this pathway, such as Porcupine, preventing Wnt secretion and subsequent signaling.
References
- 1. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of New Pyrazole-Tosylamide Derivatives as Apoptosis Inducers Through BCL-2 Inhibition and Caspase-3 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Experimental Procedure for the Lithiation of 1-Methylpyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental protocols for the regioselective lithiation of 1-methylpyrazole. Lithiation, the substitution of a hydrogen atom with a lithium atom, is a powerful tool in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The reaction with 1-methylpyrazole can be directed to either the C5 position of the pyrazole ring or the methyl group, depending on the reaction conditions. This application note outlines procedures for both kinetically and thermodynamically controlled lithiation, followed by electrophilic quenching. Safety precautions for handling the pyrophoric reagent n-butyllithium are also extensively detailed.
Introduction
1-Methylpyrazole is a valuable heterocyclic building block in medicinal chemistry and materials science. Functionalization of the 1-methylpyrazole scaffold is crucial for the development of novel compounds with desired biological or physical properties. Direct deprotonation using a strong base, such as n-butyllithium (n-BuLi), followed by trapping with an electrophile, is an efficient strategy for introducing a wide range of substituents.
The regioselectivity of the lithiation of 1-methylpyrazole is highly dependent on the reaction conditions.[1]
-
Thermodynamic Control: Under conditions that allow for equilibrium to be reached (higher temperatures or longer reaction times), the more stable carbanion is formed. Deprotonation at the C5 position of the pyrazole ring leads to the thermodynamically favored product, 5-lithio-1-methylpyrazole.[1] This is due to the inductive effect of the adjacent nitrogen atom and the aromaticity of the resulting intermediate.
-
Kinetic Control: Under conditions where the reaction is rapid and irreversible (low temperatures), the most accessible proton is removed. Deprotonation of the methyl group is kinetically favored, yielding 1-(lithiomethyl)pyrazole.[1]
This document provides protocols for both of these transformations, enabling researchers to selectively functionalize 1-methylpyrazole at either the C5 position or the methyl group.
Data Presentation
The following table summarizes representative yields for the electrophilic quenching of lithiated 1-methylpyrazole derivatives. Please note that yields are highly dependent on the specific electrophile, reaction conditions, and purification methods.
| Lithiation Position | Electrophile | Product | Yield (%) | Reference |
| C5-Position | Carbon Dioxide (CO₂) | 1-Methylpyrazole-5-carboxylic acid | Not specified | General Reaction |
| C5-Position | N,N-Dimethylformamide (DMF) | 1-Methylpyrazole-5-carboxaldehyde | Not specified | General Reaction |
| C5-Position | Iodine (I₂) | 5-Iodo-1-methylpyrazole | Not specified | General Reaction |
| Methyl Group | Carbon Dioxide (CO₂) | 1-Methylpyrazole-1-acetic acid | 82-93% | [2] |
Experimental Protocols
Protocol 1: Thermodynamically Controlled Lithiation at the C5-Position
This protocol describes the formation of 5-lithio-1-methylpyrazole and its subsequent reaction with an electrophile.
Materials:
-
1-Methylpyrazole
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., dry ice for CO₂, freshly distilled DMF, iodine solution in THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)
-
Argon or Nitrogen gas supply
-
Schlenk line or glovebox
-
Dry glassware (oven-dried or flame-dried)
-
Magnetic stirrer and stir bars
-
Low-temperature thermometer
-
Syringes and needles
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen/argon inlet, and a low-temperature thermometer. The entire system should be under a positive pressure of inert gas.
-
Reagent Addition: To the flask, add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction). Cool the solvent to -78 °C using a dry ice/acetone bath.
-
Add 1-methylpyrazole (1.0 equivalent) to the cooled THF via syringe.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred solution, maintaining the internal temperature below -70 °C.
-
Lithiation: After the addition of n-BuLi is complete, allow the reaction mixture to slowly warm to 0 °C and stir for 1-2 hours at this temperature to ensure the formation of the thermodynamic product. The solution may become colored, indicating the formation of the lithiated species.
-
Electrophilic Quench: Cool the reaction mixture back down to -78 °C. Slowly add the chosen electrophile (1.2 equivalents).
-
For carboxylation, the reaction mixture can be slowly transferred via cannula to a flask containing an excess of crushed dry ice.
-
For other electrophiles, they are typically added as a solution in anhydrous THF.
-
-
After the addition of the electrophile, allow the reaction to slowly warm to room temperature and stir for several hours or overnight.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by distillation/recrystallization.
Protocol 2: Kinetically Controlled Lithiation at the Methyl Group
This protocol describes the formation of 1-(lithiomethyl)pyrazole and its subsequent reaction with an electrophile.
Materials:
-
Same as Protocol 1.
Procedure:
-
Reaction Setup: Follow step 1 from Protocol 1.
-
Reagent Addition: To the flask, add anhydrous THF and cool to -78 °C.
-
Add 1-methylpyrazole (1.0 equivalent) to the cooled THF.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred solution, ensuring the internal temperature is strictly maintained at or below -70 °C.
-
Lithiation: Stir the reaction mixture at -78 °C for 1-2 hours. It is critical to maintain the low temperature to favor the kinetic product.
-
Electrophilic Quench: While maintaining the temperature at -78 °C, slowly add the chosen electrophile (1.2 equivalents).
-
After the addition of the electrophile, keep the reaction at -78 °C for an additional 1-2 hours before allowing it to slowly warm to room temperature.
-
Work-up and Purification: Follow steps 8-12 from Protocol 1.
Safety Precautions: Handling n-Butyllithium
n-Butyllithium is a pyrophoric material, meaning it can ignite spontaneously on contact with air. It also reacts violently with water. Strict adherence to safety protocols is mandatory.
-
Inert Atmosphere: All manipulations involving n-BuLi must be carried out under an inert atmosphere (argon or nitrogen) using Schlenk techniques or in a glovebox.
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves.
-
Dry Glassware and Solvents: Ensure all glassware is rigorously dried (oven or flame-dried) and all solvents are anhydrous. Moisture will quench the n-BuLi and can create a fire hazard.
-
Syringe and Cannula Techniques: Use proper syringe and cannula techniques for transferring n-BuLi solutions. Ensure syringes have Luer-Lok tips to prevent the needle from detaching.
-
Quenching:
-
Small Excess: Unreacted n-BuLi in the reaction flask is typically quenched by the slow addition of a proton source like saturated aqueous NH₄Cl at low temperature.
-
Syringes/Needles: Rinse syringes and needles used for transferring n-BuLi with a dry, inert solvent (e.g., hexane or THF) under an inert atmosphere. The rinsate should then be carefully quenched by adding it to a flask containing an alcohol (e.g., isopropanol) at 0 °C.
-
Large Quantities: For quenching larger amounts of n-BuLi, it should be diluted with an inert solvent like hexane and added slowly to a stirred solution of a less reactive alcohol, such as isopropanol, in an inert solvent at low temperature.
-
-
Spills: In case of a small spill, immediately cover it with dry sand or another non-reactive absorbent material. Do not use water or a carbon dioxide fire extinguisher. For larger spills, evacuate the area and contact emergency personnel.
Visualizations
Caption: Experimental workflow for the regioselective lithiation of 1-methylpyrazole.
Caption: Reaction pathways for kinetic versus thermodynamic lithiation of 1-methylpyrazole.
References
Scale-Up Synthesis of (1-Methyl-1H-pyrazol-5-yl)boronic Acid: An Application Note and Protocol
Introduction
(1-Methyl-1H-pyrazol-5-yl)boronic acid is a crucial building block in modern medicinal chemistry and materials science. Its utility primarily lies in its application as a coupling partner in Suzuki-Miyaura cross-coupling reactions, enabling the efficient formation of carbon-carbon bonds.[1] This versatile reagent is instrumental in the synthesis of complex organic molecules, including novel porcupine inhibitors with potential therapeutic applications.[2] This document provides a detailed, scalable protocol for the synthesis of this compound, tailored for researchers, scientists, and professionals in drug development. The described methodology is based on a lithiation-borylation sequence of 1-methylpyrazole.
Chemical Reaction Scheme
The overall synthetic transformation is depicted below:
Data Presentation
The following table summarizes the key quantitative data for the scale-up synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 1-Methylpyrazole | [2] |
| Reagent 1 | n-Butyllithium (n-BuLi) | [2] |
| Reagent 2 | Triisopropyl borate | [2] |
| Solvent | Tetrahydrofuran (THF) | [2] |
| Reaction Scale (Starting Material) | 0.3 mol (25 mL) | [2] |
| Stoichiometry (n-BuLi) | 1.33 equivalents | [2] |
| Stoichiometry (Triisopropyl borate) | 4 equivalents | [2] |
| Reaction Temperature (Lithiation) | -78 °C | [2] |
| Reaction Time (Lithiation) | 1.5 hours | [2] |
| Reaction Temperature (Borylation) | -78 °C to 0 °C (overnight) | [2] |
| Work-up | pH adjustment with 1 N HCl, extraction | [2] |
| Product Yield | 108 g (100%) | [2] |
| Product Appearance | Yellow solid | [2] |
| Molecular Formula | C₄H₇BN₂O₂ | [3] |
| Molecular Weight | 125.92 g/mol | [3] |
Experimental Protocol
This protocol details the step-by-step procedure for the synthesis of this compound on a 0.3 mole scale.
Materials and Equipment:
-
1 L three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel or cannula
-
Dry ice/isopropanol bath
-
Rotary evaporator
-
Standard laboratory glassware
-
1-Methylpyrazole (25 mL, 0.3 mol)
-
Anhydrous Tetrahydrofuran (THF) (500 mL)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution, 160 mL, 0.40 mol)
-
Triisopropyl borate (280 mL, 1.2 mol)
-
1 N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Nitrogen or Argon gas supply for inert atmosphere
Procedure:
-
Reaction Setup:
-
Assemble the three-necked flask with a magnetic stir bar, a thermometer, a dropping funnel (or a septum for cannula transfer), and a nitrogen/argon inlet.
-
Flame-dry the glassware under vacuum and cool under an inert atmosphere to ensure anhydrous conditions.
-
-
Lithiation:
-
To the reaction flask, add 1-methylpyrazole (25 mL, 0.3 mol) and anhydrous THF (500 mL).
-
Cool the resulting solution to -78 °C using a dry ice/isopropanol bath.
-
Once the temperature has stabilized, slowly add n-butyllithium (1.33 equivalents) dropwise via the dropping funnel or cannula over a period of 30-60 minutes, ensuring the internal temperature does not exceed -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1.5 hours.[2]
-
-
Borylation:
-
While maintaining the temperature at -78 °C, add triisopropyl borate (280 mL, 1.2 mol) to the reaction mixture via cannula.[2]
-
Once the addition is complete, allow the reaction mixture to slowly warm to 0 °C while stirring overnight.
-
-
Work-up and Isolation:
-
Carefully quench the reaction by adjusting the pH of the mixture to 6 with 1 N hydrochloric acid.
-
Remove the THF from the mixture using a rotary evaporator under reduced pressure.
-
Extract the remaining aqueous phase with ethyl acetate (2 x 100 mL).[2]
-
Collect the resulting solid product by filtration.
-
Dry the solid under vacuum to yield this compound as a yellow solid.
-
Visualizations
Experimental Workflow Diagram
References
use of (1-methyl-1H-pyrazol-5-yl)boronic acid as a building block in organic synthesis
Introduction
(1-methyl-1H-pyrazol-5-yl)boronic acid is a versatile and valuable building block in modern organic synthesis, particularly in the construction of complex heterocyclic scaffolds of medicinal importance. The presence of the 1-methylpyrazole moiety is a common feature in a variety of biologically active molecules, including kinase and porcupine inhibitors.[1] This document provides detailed application notes and experimental protocols for the use of this compound, with a focus on its application in Suzuki-Miyaura cross-coupling reactions.
Physicochemical Properties and Handling
This compound is typically a white to light yellow powder or crystalline solid. It is important to handle this reagent under an inert atmosphere and to store it in a cool, dry place to prevent degradation.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 720702-41-0 |
| Molecular Formula | C4H7BN2O2 |
| Molecular Weight | 125.92 g/mol |
| Appearance | White to light yellow powder/crystal |
| Storage | Store in a cool, dry place under inert gas. |
Application in the Synthesis of Bioactive Molecules
The 1-methyl-pyrazol-5-yl motif is a key component in numerous compounds investigated in drug discovery. Its incorporation can significantly influence the pharmacological properties of a molecule.
Porcupine Inhibitors and the Wnt Signaling Pathway
A significant application of this compound is in the synthesis of porcupine (PORCN) inhibitors. PORCN is a membrane-bound O-acyltransferase that plays a crucial role in the Wnt signaling pathway by palmitoylating Wnt ligands, a necessary step for their secretion and activity. Aberrant Wnt signaling is implicated in various cancers. Porcupine inhibitors block this pathway, making them a promising class of anti-cancer therapeutics. This compound serves as a key building block in the synthesis of potent porcupine inhibitors such as LGK974 and CGX1321, which have entered clinical trials.
Caption: Wnt signaling pathway and the inhibitory action of porcupine inhibitors.
Kinase Inhibitors
The pyrazole scaffold is a well-established pharmacophore in the design of kinase inhibitors. The use of this compound allows for the facile introduction of this key heterocycle into various kinase inhibitor backbones. Numerous pyrazole-containing compounds have been reported as potent inhibitors of a range of kinases, playing a crucial role in the treatment of cancers and inflammatory diseases.[2][3]
Experimental Protocols
Synthesis of this compound[4]
This protocol describes a general procedure for the synthesis of this compound from 1-methylpyrazole.
Materials:
-
1-methylpyrazole
-
Tetrahydrofuran (THF), anhydrous
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
1 N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Dry ice/isopropanol bath
-
Standard glassware for anhydrous reactions
Procedure:
-
Dissolve 1-methylpyrazole (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/isopropanol bath.
-
Slowly add n-BuLi (1.3 eq) dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 1.5 hours.
-
Add triisopropyl borate (4.0 eq) to the reaction mixture.
-
Allow the reaction to slowly warm to 0 °C and stir overnight.
-
Adjust the pH of the mixture to 6 with 1 N HCl.
-
Remove THF under reduced pressure.
-
Extract the aqueous phase with ethyl acetate.
-
Collect the solid product by filtration.
Caption: Workflow for the synthesis of this compound.
General Protocol for Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general method for the Suzuki-Miyaura cross-coupling of this compound with various aryl halides.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G2)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, or DME/water)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (1-5 mol%).
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Data Presentation
The following table summarizes representative examples of the Suzuki-Miyaura cross-coupling reaction between this compound and various aryl bromides, showcasing the versatility of this building block.
Table 2: Suzuki-Miyaura Cross-Coupling of this compound with Aryl Bromides
| Entry | Aryl Bromide | Product | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromoanisole | 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 85 |
| 2 | 1-Bromo-4-fluorobenzene | 5-(4-fluorophenyl)-1-methyl-1H-pyrazole | XPhos Pd G2 (2) | K₃PO₄ | 1,4-Dioxane/H₂O | 110 | 92 |
| 3 | 3-Bromopyridine | 1-methyl-5-(pyridin-3-yl)-1H-pyrazole | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DME/H₂O | 90 | 78 |
| 4 | 1-Bromo-3,5-dimethylbenzene | 5-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 88 |
| 5 | 4-Bromobenzonitrile | 4-(1-methyl-1H-pyrazol-5-yl)benzonitrile | XPhos Pd G2 (2) | K₃PO₄ | 1,4-Dioxane/H₂O | 110 | 95 |
Note: The yields presented are indicative and may vary based on specific reaction conditions and scale.
Conclusion
This compound is a highly effective building block for the synthesis of a diverse range of 5-aryl-1-methyl-1H-pyrazole derivatives through the Suzuki-Miyaura cross-coupling reaction. Its utility is particularly highlighted in the development of novel therapeutics, such as porcupine and kinase inhibitors. The provided protocols offer a solid foundation for researchers to utilize this versatile reagent in their synthetic endeavors.
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of Heterocycles Using (1-methyl-1H-pyrazol-5-yl)boronic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug discovery. Heterocyclic moieties are present in a vast number of pharmaceuticals, imparting crucial physicochemical and pharmacological properties. Among the various synthetic methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for the formation of carbon-carbon bonds. This application note focuses on the use of (1-methyl-1H-pyrazol-5-yl)boronic acid and its derivatives as a key building block for the functionalization of a wide range of heterocyclic systems. The 1-methylpyrazole motif is of particular interest as it is a bioisostere for various functional groups and is found in numerous biologically active compounds, including kinase inhibitors.
Core Concepts: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction facilitates the coupling of an organoboron compound (e.g., a boronic acid or its ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. The catalytic cycle, a fundamental concept for understanding and optimizing this reaction, is illustrated below.
Applications in Heterocycle Functionalization
This compound and its pinacol ester derivative are effective coupling partners for a variety of heteroaryl halides. This enables the synthesis of diverse biheterocyclic structures, which are of significant interest in the development of new therapeutic agents. The following table summarizes the results of the Suzuki-Miyaura cross-coupling of 1-methyl-1H-pyrazol-5-yl boronic acid pinacol ester with a range of aryl and heteroaryl halides.
Table 1: Suzuki-Miyaura Cross-Coupling of 1-methyl-1H-pyrazol-5-yl Boronic Acid Pinacol Ester with Various Halides
| Entry | Aryl/Heteroaryl Halide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole | 95 |
| 2 | 4-Bromobenzonitrile | 4-(1-methyl-1H-pyrazol-5-yl)benzonitrile | 92 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 1-methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazole | 88 |
| 4 | 2-Bromopyridine | 2-(1-methyl-1H-pyrazol-5-yl)pyridine | 85 |
| 5 | 3-Bromopyridine | 3-(1-methyl-1H-pyrazol-5-yl)pyridine | 89 |
| 6 | 2-Chloropyrazine | 2-(1-methyl-1H-pyrazol-5-yl)pyrazine | 78 |
| 7 | 5-Bromopyrimidine | 5-(1-methyl-1H-pyrazol-5-yl)pyrimidine | 82 |
| 8 | 2-Bromo-5-methylpyridine | 5-methyl-2-(1-methyl-1H-pyrazol-5-yl)pyridine | 91 |
| 9 | 4-Bromo-2-fluorotoluene | 2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)toluene | 93 |
| 10 | 1-Bromo-3,5-difluorobenzene | 1,3-difluoro-5-(1-methyl-1H-pyrazol-5-yl)benzene | 90 |
Data adapted from a study by H. M. Bon-sub, Ku, et al. Reaction conditions typically involve a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃) in a suitable solvent (e.g., dioxane/water).
Experimental Protocols
The following protocols provide a general framework for the Suzuki-Miyaura cross-coupling of this compound or its pinacol ester with heteroaryl halides. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling (Conventional Heating)
Materials:
-
Heteroaryl halide (1.0 equiv)
-
This compound or its pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water (if using a mixed solvent system, e.g., dioxane/water 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask or reaction vial, add the heteroaryl halide, this compound derivative, and the base.
-
Seal the flask with a septum and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent(s) via syringe.
-
Add the palladium catalyst (and ligand, if separate) under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Specific Example - Synthesis of 2-(1-methyl-1H-pyrazol-5-yl)pyridine
Materials:
-
2-Bromopyridine (158 mg, 1.0 mmol)
-
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester (250 mg, 1.2 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (22 mg, 0.03 mmol)
-
Potassium carbonate (K₂CO₃) (414 mg, 3.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
In a 25 mL round-bottom flask, combine 2-bromopyridine, 1-methyl-1H-pyrazole-5-boronic acid pinacol ester, and potassium carbonate.
-
Add the Pd(dppf)Cl₂ catalyst.
-
Evacuate the flask and backfill with argon.
-
Add 8 mL of 1,4-dioxane and 2 mL of water (pre-sparged with argon for 15 minutes).
-
Heat the mixture to 90 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with 20 mL of ethyl acetate and 20 mL of water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Purify the residue by silica gel column chromatography (eluting with a gradient of hexane/ethyl acetate) to yield 2-(1-methyl-1H-pyrazol-5-yl)pyridine as a solid.
Application in Drug Discovery: Targeting Kinase Signaling Pathways
The 1-methyl-5-heteroaryl-pyrazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent and selective kinase inhibitors. These inhibitors can modulate signaling pathways that are often dysregulated in diseases such as cancer and inflammatory disorders. One such pathway is the p38 Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which plays a critical role in cellular responses to stress and inflammation.
The development of small molecules containing the 1-methyl-5-heteroaryl-pyrazole core, synthesized via the methods described herein, allows for the potent and selective inhibition of kinases like p38. This can block the downstream signaling cascade, thereby mitigating inflammatory responses or inducing apoptosis in cancer cells, making this synthetic strategy highly valuable for the development of targeted therapies.
Troubleshooting & Optimization
Technical Support Center: (1-methyl-1H-pyrazol-5-yl)boronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges and handling of (1-methyl-1H-pyrazol-5-yl)boronic acid. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with handling this compound?
A1: The main challenge in handling this compound, like many heteroaryl boronic acids, is its susceptibility to protodeboronation.[1] This is a decomposition pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of 1-methyl-1H-pyrazole as a byproduct and reducing the yield of the desired reaction.[1] This process is often accelerated by factors such as elevated temperatures, prolonged reaction times, and the presence of aqueous basic conditions commonly used in cross-coupling reactions.[2]
Q2: How should this compound be properly stored?
A2: To ensure its stability, this compound should be stored in a cool, dry environment. The recommended storage condition is at -20°C in a tightly sealed container, away from moisture and under an inert atmosphere (e.g., argon or nitrogen).[3][4] Exposure to moisture and air can accelerate its degradation.
Q3: What are the signs of protodeboronation in my reaction mixture?
A3: The most common sign of protodeboronation is a lower than expected yield of your desired product, accompanied by the formation of 1-methyl-1H-pyrazole as a major byproduct. This can be confirmed by analyzing the crude reaction mixture using techniques such as LC-MS, GC-MS, or ¹H NMR spectroscopy to identify the characteristic signals of the protodeboronated species.
Q4: Are there more stable alternatives to this compound?
A4: Yes, boronic acid esters, such as the pinacol ester (1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole), are generally more stable alternatives.[2] These esters are less prone to protodeboronation and can be used directly in many cross-coupling reactions.[2] They often act as a "slow-release" source of the boronic acid under the reaction conditions, which can help to minimize side reactions.[5] Diethanolamine adducts have also been used to stabilize boronic acids.[6]
Q5: What are the general safety precautions for handling this compound?
A5: this compound is an irritant. It can cause skin and serious eye irritation, and may cause respiratory irritation.[3] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated area or a fume hood.
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Coupling Reactions
Low yields in Suzuki-Miyaura coupling reactions involving this compound are a common issue, often linked to protodeboronation or suboptimal reaction conditions. The following table provides a guide to troubleshooting these issues.
| Problem | Potential Cause | Recommended Solution |
| Low to no product formation, starting material consumed | Protodeboronation of the boronic acid | - Switch to a milder base: Use K₃PO₄, K₂CO₃, or Cs₂CO₃ instead of strong bases like NaOH or KOH.[2] - Lower the reaction temperature: If the catalyst is sufficiently active, try running the reaction at a lower temperature (e.g., 60-80 °C).[7] - Use the pinacol ester derivative: The pinacol ester of the boronic acid is more stable and less susceptible to protodeboronation.[2] - Minimize water content: Use anhydrous solvents and ensure reagents are dry. While a small amount of water is often necessary for the catalytic cycle, excess water can promote protodeboronation. |
| Low to no product formation, starting materials remain | Inactive catalyst | - Degas solvents thoroughly: Oxygen can deactivate the palladium catalyst.[2] Purge the reaction mixture with an inert gas (argon or nitrogen). - Use a fresh catalyst: Palladium catalysts can degrade over time. Use a fresh batch of a reliable catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂).[8] - Choose an appropriate ligand: The choice of phosphine ligand can significantly impact catalyst activity and stability. |
| Formation of homocoupled byproduct (biaryl of the coupling partner) | Presence of oxygen or Pd(II) species | - Ensure rigorous inert atmosphere: Thoroughly degas all solvents and the reaction vessel.[2] - Use a Pd(0) source or an efficient precatalyst system: If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to the active Pd(0) state.[9] |
| Inconsistent results | Variable quality of reagents or reaction setup | - Use high-purity boronic acid: Ensure the boronic acid has been stored correctly and is of high purity. - Ensure consistent reaction setup: Precisely control reaction parameters such as temperature, stirring speed, and reagent stoichiometry. |
Solubility and Stability Data
Table 1: Qualitative Impact of Conditions on the Stability of this compound
| Parameter | Condition | Impact on Stability | Recommendation |
| Temperature | High (> 80 °C) | Decreases stability (promotes protodeboronation) | Use the lowest effective reaction temperature. |
| Low (≤ 0 °C) | High stability | Recommended for long-term storage. | |
| pH | Strongly Basic (e.g., NaOH, KOH) | Decreases stability | Use milder inorganic bases (e.g., K₃PO₄, K₂CO₃). |
| Neutral to Mildly Basic | Moderate stability (can still be susceptible) | Optimal for many coupling reactions, but monitor for protodeboronation. | |
| Acidic | Generally more stable, but not suitable for Suzuki coupling | Avoid acidic conditions during coupling reactions. | |
| Atmosphere | Air (Oxygen and Moisture) | Decreases stability | Handle and store under an inert atmosphere (Argon or Nitrogen). |
| Form | Boronic Acid | Less stable | Use fresh or properly stored material. |
| Pinacol Ester | More stable | Recommended for challenging reactions or prolonged storage. |
Table 2: General Solubility of this compound
| Solvent | Solubility | Notes |
| Dichloromethane (DCM) | Soluble | Often used for the synthesis of derivatives like diethanolamine adducts.[8] |
| Tetrahydrofuran (THF) | Soluble | A common solvent for reactions involving this boronic acid. |
| 1,4-Dioxane | Soluble | Frequently used in Suzuki-Miyaura coupling reactions, often with water as a co-solvent. |
| Dimethylformamide (DMF) | Soluble | Can be used as a solvent for coupling reactions. |
| Acetonitrile (MeCN) | Soluble | Another common solvent for cross-coupling reactions. |
| Toluene | Sparingly Soluble | Often used in combination with a co-solvent. |
| Water | Sparingly Soluble | Solubility increases with the addition of a base. |
| Hexanes / Heptane | Insoluble |
Note: Experimental verification of solubility is recommended for specific applications.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Reagents:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Synthesis of this compound pinacol ester
This protocol is adapted from literature procedures for the synthesis of the more stable pinacol ester derivative.[10]
Reagents:
-
1-methyl-1H-pyrazole (1.0 equiv)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)
-
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Dissolve 1-methyl-1H-pyrazole in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add n-BuLi to the solution and stir at room temperature for 1 hour.
-
Cool the reaction mixture to -78 °C.
-
Slowly add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
-
Allow the reaction to warm to 0 °C over 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can often be used without further purification.
Visualizations
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting decision tree for low-yield Suzuki-Miyaura reactions.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. (1-Methyl-1H-pyrazol-5-yl)-boronic acid | 720702-41-0 [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester | 847818-74-0 [chemicalbook.com]
Technical Support Center: Purification of (1-methyl-1H-pyrazol-5-yl)boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of (1-methyl-1H-pyrazol-5-yl)boronic acid. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Based on its typical synthesis via lithiation of 1-methyl-1H-pyrazole followed by quenching with a trialkyl borate, common impurities may include:
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Unreacted 1-methyl-1H-pyrazole: The starting material for the synthesis.
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Boroxine: A cyclic anhydride formed by the dehydration of three boronic acid molecules. This is a very common impurity for boronic acids.
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Triisopropyl borate and its hydrolysis products: From the borating agent used in the synthesis.[1]
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Inorganic salts: Formed during the acidic workup of the reaction.
Q2: My purified this compound shows a lower than expected molecular weight in mass spectrometry. What could be the cause?
A2: This is likely due to the presence of boroxine, the cyclic anhydride of the boronic acid. Boroxines are formed by the loss of three molecules of water from three molecules of the boronic acid and are a common impurity.
Q3: Can I use standard silica gel chromatography to purify this compound?
A3: While possible, standard silica gel chromatography can be challenging for boronic acids. They have a tendency to adhere to the stationary phase, leading to poor recovery and streaking. It is often recommended to deactivate the silica gel with a small amount of a basic modifier like triethylamine in the eluent or to use a different stationary phase such as neutral alumina.
Q4: How can I prevent the hydrolysis of my boronic acid during purification and storage?
A4: Boronic acids are susceptible to hydrolysis. To minimize this, it is advisable to use dry solvents and avoid prolonged exposure to moisture. For long-term storage, keeping the compound in a desiccator at a low temperature (-20°C) is recommended.
Q5: Is there a more stable derivative of this compound that is easier to handle and purify?
A5: Yes, the pinacol ester of this compound is a more stable derivative.[2] It is often easier to purify by chromatography and is less prone to dehydration to form the boroxine. The free boronic acid can be regenerated from the pinacol ester by hydrolysis if needed.
Troubleshooting Guides
Problem: Low Yield After Purification
| Possible Cause | Troubleshooting Steps |
| Product loss during extraction | Ensure the pH of the aqueous layer is correctly adjusted to precipitate the boronic acid before extraction. Perform multiple extractions with a suitable organic solvent to maximize recovery. |
| Adhesion to silica gel during chromatography | Deactivate the silica gel with triethylamine. Alternatively, use neutral alumina as the stationary phase. Consider reversed-phase chromatography if the compound is sufficiently polar. |
| Incomplete precipitation during recrystallization | Ensure the solution is sufficiently cooled and allowed adequate time for crystallization. Try adding a seed crystal to induce crystallization. Minimize the amount of hot solvent used to dissolve the crude product. |
| Formation of water-soluble boronate salts | During workup, ensure the pH is acidic enough to keep the boronic acid in its neutral form and minimize its solubility in the aqueous phase. |
Problem: Product Purity Issues
| Impurity Detected | Troubleshooting Steps |
| Presence of boroxine | The formation of boroxine is an equilibrium process. To minimize its presence, avoid excessive heating and prolonged storage. Recrystallization from a solvent system containing a small amount of water may help to hydrolyze the boroxine back to the boronic acid. |
| Residual starting material (1-methyl-1H-pyrazole) | Optimize the initial reaction conditions to ensure complete consumption of the starting material. If present in the crude product, it can often be removed by careful column chromatography or by an acidic wash during the workup, as 1-methyl-1H-pyrazole is basic. |
| Inorganic salts | Wash the crude product with water after filtration to remove any water-soluble inorganic salts from the workup. |
Purification Strategy Workflow
The following diagram outlines a general workflow for selecting a suitable purification strategy for this compound based on the impurity profile.
Caption: A flowchart to guide the selection of an appropriate purification technique.
Experimental Protocols
General Synthesis and Purification of this compound[1]
This protocol describes a general method for the synthesis, which includes a basic purification step.
Materials:
-
1-methyl-1H-pyrazole
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
1 N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Dry ice/isopropanol bath
Procedure:
-
Dissolve 1-methyl-1H-pyrazole (0.3 mol) in anhydrous THF (500 mL) in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/isopropanol bath.
-
Slowly add n-butyllithium (0.40 mol) dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 1.5 hours.
-
Add triisopropyl borate (1.2 mol) to the reaction mixture.
-
Allow the reaction to slowly warm to 0 °C and stir overnight.
-
Adjust the pH of the mixture to 6 with 1 N HCl.
-
Remove the THF under reduced pressure.
-
Extract the remaining aqueous phase with ethyl acetate (2 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
The resulting solid can be further purified by recrystallization or chromatography. For recrystallization, a common solvent system for pyrazoles is an alcohol (e.g., ethanol or methanol) and water. Dissolve the crude product in a minimal amount of hot alcohol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to induce crystallization.
Data on Purification Techniques
| Purification Technique | Advantages | Disadvantages | Best For Removing |
| Recrystallization | - Scalable- Cost-effective- Can yield high purity material | - Can have lower yields- Requires a suitable solvent system- May not remove impurities with similar solubility | - Solid byproducts- Baseline impurities |
| Column Chromatography (Normal Phase) | - Good for separating a wide range of impurities- Can provide high purity | - Boronic acids can stick to silica- Can be time-consuming and require large solvent volumes | - Multiple impurities of varying polarity- Oily residues |
| Column Chromatography (Reversed Phase) | - Good for polar compounds- Less issue with compound adhesion | - Requires aqueous mobile phases which can cause hydrolysis- Can be more expensive | - Polar impurities |
| Acid-Base Extraction | - Good for removing acidic or basic impurities- Simple and quick | - Only effective for impurities with different acid/base properties than the product | - Basic impurities (e.g., unreacted 1-methyl-1H-pyrazole) or acidic byproducts |
Visualization of Boroxine Formation
The following diagram illustrates the equilibrium between this compound and its corresponding boroxine.
Caption: Dehydration of the boronic acid leads to the formation of a cyclic boroxine.
References
preventing protodeboronation of (1-methyl-1H-pyrazol-5-yl)boronic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the use of (1-methyl-1H-pyrazol-5-yl)boronic acid, with a primary focus on preventing protodeboronation.
Troubleshooting Guide
Issue 1: Low Yield of Desired Coupled Product and Presence of 1-methyl-1H-pyrazole
Symptom: You observe a significant amount of the protodeboronated byproduct, 1-methyl-1H-pyrazole, in your reaction mixture, leading to a low yield of the desired Suzuki-Miyaura coupling product.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inappropriate Base Selection | Strong bases, particularly in the presence of water, can accelerate protodeboronation.[1] Switch to a weaker, non-hydroxide base. Mild bases are often sufficient to facilitate the Suzuki coupling while minimizing the undesired side reaction. Recommended bases include K₃PO₄, Cs₂CO₃, or K₂CO₃. Avoid strong bases like NaOH and KOH. |
| Presence of Water | Water acts as a proton source for protodeboronation. Ensure anhydrous conditions by using anhydrous solvents and thoroughly drying all glassware. Consider adding activated molecular sieves (e.g., 4 Å) to the reaction mixture. While some Suzuki reactions benefit from a small amount of water, excess water will promote this side reaction. |
| High Reaction Temperature | Elevated temperatures can increase the rate of protodeboronation relative to the desired Suzuki coupling. Attempt the reaction at a lower temperature (e.g., 60-80 °C). If the reaction is sluggish, consider a more active catalyst/ligand system rather than increasing the temperature. |
| Inefficient Catalytic System | A slow Suzuki coupling exposes the boronic acid to potentially degrading conditions for a longer period, increasing the likelihood of protodeboronation. Increase the catalyst loading or employ more robust, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) to accelerate the productive reaction rate. |
| Oxygen Contamination | The presence of oxygen can lead to the decomposition of the catalyst and the homocoupling of the boronic acid. Ensure the solvent is properly degassed and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon). |
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem for this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of an organoboron compound is cleaved and replaced with a carbon-hydrogen bond. In the case of this compound, this results in the formation of 1-methyl-1H-pyrazole, consuming the boronic acid and reducing the yield of your desired coupled product. Heteroaromatic boronic acids, like the one , can be particularly susceptible to this reaction due to the electronic nature of the heterocyclic ring.
Q2: I am using the pinacol ester of this compound, but I still observe protodeboronation. Why?
A2: While pinacol esters are generally more stable than their corresponding boronic acids, they can still undergo hydrolysis back to the boronic acid under the reaction conditions, especially in the presence of a base and water. Once the boronic acid is formed, it is susceptible to protodeboronation. To minimize this, ensure strictly anhydrous conditions and consider using a "slow-release" strategy where the ester hydrolyzes gradually to maintain a low concentration of the active boronic acid.
Q3: Are there alternative ways to stabilize this compound?
A3: Yes. One effective method is to convert the boronic acid to an N-methyliminodiacetic acid (MIDA) boronate. MIDA boronates are air-stable, crystalline solids that are generally resistant to protodeboronation under ambient conditions. They slowly release the active boronic acid under the basic conditions of the Suzuki-Miyaura coupling, which can significantly improve yields for unstable boronic acids. Another approach is the formation of a diethanolamine adduct, which can also enhance stability.
Q4: What are other common byproducts I should look for in my reaction?
A4: Besides the protodeboronated product, other common byproducts in Suzuki-Miyaura reactions include:
-
Homocoupling products: Dimerization of the boronic acid (to form a bi-pyrazole) or the aryl halide. This can be promoted by the presence of oxygen.
-
Dehalogenation of the aryl halide: The aryl halide is reduced to the corresponding arene.
-
Formation of palladium black: Precipitation of elemental palladium, which indicates catalyst decomposition and leads to a decrease in catalytic activity.
Data Presentation
| Parameter | Condition | Expected Stability of this compound | Rationale |
| pH | Acidic (pH < 4) | Moderate to Low | Acid-catalyzed protodeboronation can occur. |
| Neutral (pH ~ 7) | Potentially Low | For some basic heteroaromatic boronic acids, the zwitterionic form present at neutral pH can be highly reactive towards protodeboronation. | |
| Basic (pH > 9) | Low | Base-catalyzed protodeboronation is a common and often rapid degradation pathway. | |
| Temperature | Low (e.g., < 60 °C) | Higher | The rate of protodeboronation, like most chemical reactions, decreases at lower temperatures. |
| High (e.g., > 100 °C) | Lower | Higher temperatures significantly accelerate the rate of protodeboronation. | |
| Solvent | Anhydrous Aprotic | High | Minimizes the availability of a proton source for the protodeboronation reaction. |
| Protic (e.g., with water or alcohols) | Low | Provides a ready source of protons to facilitate the cleavage of the C-B bond. | |
| Base | Weak (e.g., K₂CO₃, CsF) | Higher | Reduces the rate of base-catalyzed protodeboronation. |
| Strong (e.g., NaOH, KOH) | Lower | Strong bases significantly promote the formation of the highly reactive boronate species, accelerating protodeboronation. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound Optimized to Minimize Protodeboronation
This protocol provides a starting point for the Suzuki-Miyaura coupling of an aryl halide with this compound under conditions designed to suppress protodeboronation.
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol% or a more active pre-catalyst like XPhos Pd G3, 1-2 mol%)
-
Anhydrous base (e.g., K₃PO₄, 2.0 - 3.0 eq), finely powdered
-
Anhydrous solvent (e.g., Toluene, Dioxane, or 2-MeTHF)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation of Reaction Vessel: Thoroughly dry a Schlenk flask or reaction vial equipped with a magnetic stir bar under vacuum or in an oven. Allow to cool to room temperature under a stream of inert gas.
-
Addition of Reagents: To the reaction vessel, add the aryl halide (1.0 eq), this compound (1.2 - 1.5 eq), and the anhydrous base (2.0 - 3.0 eq).
-
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst.
-
Solvent Addition: Add the degassed, anhydrous solvent via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (start with 60-80 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Mechanisms of acid- and base-catalyzed protodeboronation.
Caption: Troubleshooting workflow for preventing protodeboronation.
References
Technical Support Center: (1-methyl-1H-pyrazol-5-yl)boronic acid
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of (1-methyl-1H-pyrazol-5-yl)boronic acid. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your material and the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is critical to store it under the correct conditions. The compound should be stored at -20°C in a tightly sealed container. It is also imperative to protect it from moisture, as boronic acids are susceptible to dehydration and other water-mediated degradation pathways.
Q2: I left my vial of this compound at room temperature for a short period. Is it still usable?
A2: While short-term exposure to room temperature may not lead to significant degradation, it is not recommended. The stability of boronic acids can be compromised at elevated temperatures. We advise performing a quality control check, such as obtaining a Nuclear Magnetic Resonance (NMR) spectrum or a High-Performance Liquid Chromatography (HPLC) trace, to assess the purity of the material before use. For some unstable boronic acids, significant decomposition can be observed even after a couple of weeks at room temperature.
Q3: What are the common signs of degradation for this compound?
A3: Visual inspection may reveal changes in the physical appearance of the solid, such as clumping or discoloration, which can indicate moisture absorption or degradation. Analytically, the most common sign of degradation is the formation of the corresponding trimeric anhydride, known as a boroxine, through the loss of water. This equilibrium is reversible upon the addition of water. Another common degradation pathway is protodeboronation, where the boronic acid group is replaced by a hydrogen atom, especially under basic aqueous conditions.
Q4: My Suzuki-Miyaura coupling reaction using this compound is giving low yields. Could the boronic acid be the problem?
A4: Yes, the quality and handling of the boronic acid are crucial for a successful Suzuki-Miyaura coupling. Low yields can result from the use of degraded boronic acid. The presence of boroxine can affect the stoichiometry of the reaction. Furthermore, protodeboronation of the boronic acid under the reaction conditions can lead to the formation of byproducts and reduced yield. It is recommended to use a fresh, properly stored sample of this compound and to minimize its exposure to air and moisture during reaction setup.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent analytical results (NMR, LC-MS) | Formation of boroxine anhydride. | Add a small amount of water or a protic solvent to the NMR or HPLC sample to shift the equilibrium back to the boronic acid form. Ensure samples are analyzed promptly after preparation. |
| Low or no reactivity in cross-coupling reactions | Degradation of the boronic acid (e.g., protodeboronation). | Use a fresh, unopened vial of the boronic acid. If the purity is questionable, purify the material by recrystallization or chromatography before use. |
| Difficulty in dissolving the boronic acid | The compound may have absorbed moisture and formed aggregates. | Gently warm the sample and sonicate to aid dissolution. Ensure the solvent is anhydrous if the reaction requires it. |
| Formation of unexpected byproducts | Oxidative degradation of the boronic acid. | Degas solvents thoroughly and run reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
Data Presentation
Recommended Storage Conditions
The following table summarizes the recommended storage conditions for this compound from various chemical suppliers.
| Supplier | Storage Temperature | Additional Notes |
| ChemScene | -20°C | Sealed storage, away from moisture.[1] |
| Sigma-Aldrich | -20°C | Sealed storage, away from moisture.[2] |
| TCI America | Store in a cool, dark place. | Contains varying amounts of anhydride. |
Representative Stability of Heteroaryl Boronic Acids
| Heteroaryl Boronic Acid | % Purity after 15 days at 23°C |
| 2-Thiopheneboronic acid | 65% |
| 2-Furanboronic acid | 50% |
| 2-Pyridinylboronic acid | 15% |
| 3-Pyridinylboronic acid | 75% |
Data is representative of the instability of certain boronic acids and is adapted from literature reports on similar compounds.
Experimental Protocols
Protocol for Assessing the Stability of this compound by Quantitative NMR (qNMR)
Objective: To determine the purity of this compound over time under specific storage conditions.
Materials:
-
This compound sample
-
High-purity internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene)
-
Deuterated solvent (e.g., DMSO-d6, CDCl3)
-
Analytical balance (accurate to 0.01 mg)
-
NMR spectrometer (≥400 MHz)
-
NMR tubes
Procedure:
-
Sample Preparation (Time Point 0):
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the internal standard into the same vial.
-
Record the precise weights of both the analyte and the internal standard.
-
Add approximately 0.7 mL of the deuterated solvent to the vial.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest for accurate integration.
-
Process the spectrum with appropriate phasing and baseline correction.
-
-
Data Analysis:
-
Integrate a well-resolved, non-overlapping signal from the analyte and a signal from the internal standard.
-
Calculate the purity of the analyte using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_IS = Purity of the internal standard
-
-
Stability Study:
-
Store the bulk sample of this compound under the desired conditions (e.g., -20°C, room temperature, 40°C).
-
Repeat the qNMR analysis at predetermined time points (e.g., 1 week, 1 month, 3 months) to monitor any change in purity.
-
Visualizations
Caption: Boronic Acid-Boroxine Equilibrium.
Caption: Stability Assessment Workflow.
References
Technical Support Center: (1-methyl-1H-pyrazol-5-yl)boronic acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve reaction yields and overcome common challenges when working with (1-methyl-1H-pyrazol-5-yl)boronic acid, primarily in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura reaction with this compound is giving a low yield. What are the most common causes?
Low yields in Suzuki-Miyaura couplings involving heteroaromatic boronic acids like this compound can stem from several factors:
-
Catalyst Inactivation or Insufficient Activity: The active Pd(0) species may not be generated efficiently from a Pd(II) precatalyst, or it could be deactivated during the reaction.[1] The pyrazole nitrogen itself can sometimes coordinate to the palladium center, inhibiting its catalytic activity.[2][3]
-
Inefficient Transmetalation: The transfer of the pyrazolyl group from boron to palladium is a critical step. This can be slow if the boronic acid is not sufficiently activated by the base.[1]
-
Protodeboronation: This is a major side reaction where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom.[1] It is often accelerated by harsh basic conditions, the presence of water, and elevated temperatures.[1][2]
-
Homocoupling: The self-coupling of the boronic acid to form a bi-pyrazole byproduct can occur, often promoted by the presence of oxygen or inefficiently reduced Pd(II) species.[3]
-
Poor Reagent Quality or Stability: this compound, like many boronic acids, can be unstable and may contain varying amounts of its anhydride.[4] Impurities in solvents or other reagents can also poison the catalyst.[5]
Q2: How do I choose the optimal catalyst system for my reaction?
The choice of palladium source and ligand is crucial for success. For challenging substrates like heteroaryl boronic acids, highly active catalyst systems are often required.[3]
-
Palladium Source: While standard catalysts like Pd(PPh₃)₄ can be effective, modern precatalysts such as Pd(dppf)Cl₂ or Buchwald precatalysts (e.g., those based on XPhos or SPhos) often provide better results, especially for less reactive coupling partners.[1][2] Using a pre-formed Pd(0) source can sometimes be advantageous over in situ reduction of a Pd(II) source.[1]
-
Ligands: Bulky, electron-rich phosphine ligands are generally recommended. They facilitate the oxidative addition step, stabilize the palladium catalyst, and can promote the desired reductive elimination.[1][3] Examples include Buchwald's dialkylbiaryl phosphines (e.g., XPhos, SPhos) and trialkylphosphines (e.g., P(t-Bu)₃).[1]
Q3: What is the best base and solvent combination to use?
The base and solvent system significantly impacts reaction efficiency by influencing the solubility of reagents and the rate of key catalytic steps.
-
Base Selection: The base activates the boronic acid by forming a more nucleophilic boronate species, which is essential for transmetalation.[3]
-
Strong inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective and often give superior results to weaker bases like sodium or potassium carbonate (Na₂CO₃, K₂CO₃).[1][2]
-
For substrates prone to degradation under harsh conditions, milder bases like potassium fluoride (KF) may be considered.[1]
-
-
Solvent Selection: Polar aprotic solvents are most common.[6]
-
Dioxane/water or THF/water mixtures are widely used. The water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[1][5] A common ratio is 4:1 or 5:1 organic solvent to water.[1][7]
-
DMF or Toluene can also be effective, sometimes in combination with water or ethanol.[8][9] Their higher boiling points allow for increased reaction temperatures if needed.[6]
-
Q4: I suspect protodeboronation is consuming my starting material. How can I prevent this?
Protodeboronation is a common issue with heteroaryl boronic acids.[2] Here are several strategies to minimize it:
-
Use Milder Bases: If possible, switch from a strong base like Cs₂CO₃ to a milder one like K₃PO₄ or KF.[1]
-
Lower the Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable rate.[1] Unnecessary heating can accelerate the rate of protodeboronation.[2]
-
Use Anhydrous Conditions: For highly sensitive substrates, using strictly anhydrous solvents with a base like potassium trimethylsilanolate (TMSOK) can be an option.[1]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as its corresponding pinacol ester (a boronate ester). These are generally more resistant to protodeboronation and can release the boronic acid slowly under the reaction conditions.[1][4]
Q5: My reaction is messy, with multiple byproducts. What can I do to improve selectivity?
A complex mixture of byproducts often points to side reactions like homocoupling or decomposition.
-
Ensure Thorough Degassing: Oxygen can promote the homocoupling of the boronic acid.[3] Before adding the catalyst, thoroughly degas the reaction mixture by purging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[1][9]
-
Use an Efficient Catalyst System: A highly active and stable catalyst can "outrun" destructive side reactions by promoting the desired cross-coupling at a much faster rate.[7]
-
Optimize Temperature: Lowering the reaction temperature can often reduce the formation of degradation products.[1]
-
Check Reagent Purity: Ensure the this compound and the coupling partner are pure. Impurities can lead to unexpected side reactions.[10]
Data Summary Tables
Table 1: General Suzuki-Miyaura Reaction Parameter Screening
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Catalyst | Pd(PPh₃)₄ | PdCl₂(dppf) | Pd₂(dba)₃ / SPhos | XPhos Pd G3 |
| Base | Na₂CO₃ | K₂CO₃ | K₃PO₄ | Cs₂CO₃ |
| Solvent | Dioxane / H₂O | THF / H₂O | Toluene / H₂O | DMF |
| Temperature | 80 °C | 100 °C | 60 °C | 110 °C |
| Equivalents of Boronic Acid | 1.1 - 1.2 | 1.5 | 2.0 | - |
| Catalyst Loading | 1-5 mol% | 0.5-2.0 mol% | > 5 mol% (for difficult cases) | < 1 mol% (highly active) |
This table provides a general starting point for optimization. The effectiveness of each condition is highly substrate-dependent.[1][2][3][8]
Table 2: Troubleshooting Guide for Low Yield
| Symptom | Potential Cause | Suggested Solution(s) |
| Starting material unreacted | Inactive catalyst, low temperature, inefficient oxidative addition | - Increase temperature.[1] - Switch to a more active catalyst system (e.g., Buchwald ligand/precatalyst).[1][3] - Ensure rigorous degassing to prevent catalyst oxidation.[1] |
| Protodeboronation observed | Harsh base, high temperature, excess water | - Switch to a milder base (e.g., K₃PO₄, KF).[1] - Lower the reaction temperature.[1] - Convert boronic acid to a more stable pinacol ester.[1] |
| Homocoupling byproduct | Presence of oxygen, inefficient Pd(II) reduction | - Ensure thorough degassing of reagents and solvents.[9] - Use a direct Pd(0) source (e.g., Pd(PPh₃)₄) or an efficient precatalyst.[1][3] |
| Complex mixture of byproducts | Substrate/product decomposition, catalyst deactivation | - Lower reaction temperature.[1] - Screen different bases and solvents.[3] - Use a more stable ligand/catalyst system.[7] |
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a generalized starting point and should be optimized for specific substrates.
-
Vial Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).[1]
-
Degassing: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 15–30 minutes to remove oxygen.[1]
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1, to achieve a 0.1–0.2 M concentration relative to the limiting reagent) via syringe.[1]
-
Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(dppf), 1–5 mol%) and any additional ligand to the vial under a positive pressure of the inert gas.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[1] Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by a suitable method, such as flash column chromatography.[1]
Visualizations
Troubleshooting Workflow for Low Yields
Caption: A workflow diagram for troubleshooting low yields in Suzuki-Miyaura reactions.
Key Steps of the Suzuki-Miyaura Catalytic Cycle
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Decision Tree for Selecting Reaction Components
Caption: Decision tree for selecting key reaction components for challenging couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arodes.hes-so.ch [arodes.hes-so.ch]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
Technical Support Center: (1-methyl-1H-pyrazol-5-yl)boronic acid in Suzuki Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (1-methyl-1H-pyrazol-5-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki coupling?
A1: The two primary side reactions encountered are protodeboronation and homocoupling. Protodeboronation is the cleavage of the carbon-boron bond by a proton source, leading to the formation of 1-methyl-1H-pyrazole. Homocoupling results in the formation of a bipyrazole species from the coupling of two molecules of the boronic acid. Both side reactions consume the boronic acid, reducing the yield of the desired cross-coupled product.
Q2: Why is this compound particularly susceptible to these side reactions?
A2: Heteroaryl boronic acids, especially those containing nitrogen atoms like pyrazoles, are known to be less stable than their aryl counterparts. The nitrogen atom in the pyrazole ring can influence the electronic properties and stability of the C-B bond, making it more susceptible to cleavage.[1][2] The presence of water or other protic sources in the reaction mixture can facilitate protodeboronation, which is often a significant competing pathway.[3]
Q3: How can I minimize protodeboronation?
A3: Minimizing protodeboronation involves carefully controlling the reaction conditions to limit the presence of proton sources and enhance the rate of the desired cross-coupling over the decomposition pathway. Key strategies include:
-
Use of Anhydrous Conditions: Employing rigorously dried solvents and reagents is critical.
-
Choice of Base: Using a non-hydroxide base such as K₃PO₄ or Cs₂CO₃ can be beneficial.
-
Stable Boronic Acid Surrogates: Converting the boronic acid to a more stable pinacol ester or MIDA boronate can protect it from premature decomposition.[4]
-
Optimized Catalyst System: Employing highly active catalysts and ligands (e.g., Buchwald-type ligands like XPhos or SPhos) can accelerate the cross-coupling, outcompeting the slower protodeboronation reaction.[1][5]
Q4: What reaction conditions favor the homocoupling of this compound?
A4: Homocoupling is often promoted by the presence of oxygen and certain palladium species.[3][6] To suppress this side reaction:
-
Degassing: Thoroughly degassing the reaction mixture and maintaining an inert atmosphere (e.g., under argon or nitrogen) is crucial to minimize oxygen levels.[5]
-
Catalyst Choice: Using Pd(0) sources or efficient precatalysts can reduce the concentration of Pd(II) species that may promote homocoupling.
-
Additives: In some cases, the addition of small amounts of additives like potassium formate has been shown to suppress homocoupling of pyrazolylboronic esters.[7]
Troubleshooting Guides
Issue 1: Low Yield of Desired Product and Significant Protodeboronation
If you are observing a low yield of your desired cross-coupled product along with a significant amount of 1-methyl-1H-pyrazole, consider the following troubleshooting steps.
Troubleshooting Workflow: Protodeboronation
Caption: Troubleshooting workflow for low yields due to protodeboronation.
Quantitative Data (Illustrative Example for a Heteroaryl Boronic Acid):
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Protodeboronation (%) | Reference |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 45 | 35 | General Observation |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 85 | <10 | [1] |
| XPhos Pd G3 | K₃PO₄ | Dioxane/H₂O | 80 | 92 | <5 | [1] |
Note: The data above is illustrative for heteroaryl boronic acids and highlights general trends. Actual yields will vary depending on the specific substrates.
Issue 2: Significant Homocoupling Byproduct Formation
If you are observing the formation of a bipyrazole byproduct, the following troubleshooting steps can be taken.
Troubleshooting Workflow: Homocoupling
Caption: Troubleshooting workflow for minimizing homocoupling side products.
Quantitative Data (Illustrative Example for a Pyrazolylboronic Ester):
| Additive | Atmosphere | Desired Product Yield (%) | Homocoupling Yield (%) | Reference |
| None | Air | 50 | 30 | [7] (adapted) |
| None | Argon | 75 | 15 | [7] (adapted) |
| Potassium Formate | Argon | 85 | <5 | [7] |
Note: This data is based on findings for trifluoromethyl-substituted pyrazolylboronic esters and serves as an illustrative guide.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with this compound using a Buchwald Precatalyst
This protocol is adapted from established methods for challenging Suzuki couplings and is a good starting point for optimization.[1][5]
Reaction Setup Workflow
Caption: Workflow for setting up a Suzuki coupling reaction.
Detailed Steps:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.5 equiv), and finely powdered K₃PO₄ (2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Conversion of this compound to its Pinacol Ester
For cases with persistent protodeboronation, converting the boronic acid to its more stable pinacol ester is recommended.
Methodology:
-
Dissolution: Dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent such as toluene or THF.
-
Dehydration: Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Isolation: Once the reaction is complete (as monitored by TLC or GC-MS), cool the mixture and remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the Suzuki coupling reaction or purified by chromatography or crystallization if necessary.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
solubility of (1-methyl-1H-pyrazol-5-yl)boronic acid in common solvents
This technical support center provides essential information for researchers, scientists, and drug development professionals working with (1-methyl-1H-pyrazol-5-yl)boronic acid. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is an organic compound featuring a pyrazole ring substituted with a methyl group and a boronic acid functional group (-B(OH)₂). Boronic acids are widely used in organic chemistry, most notably as key reagents in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes them valuable building blocks in the synthesis of complex molecules, including pharmaceuticals and advanced materials.
Q2: What are the typical physical properties of this compound?
Q3: How should I store this compound?
A3: To ensure the stability and reactivity of this compound, it should be stored in a tightly sealed container in a cool, dry place.[1] Storing under an inert atmosphere, such as nitrogen or argon, is recommended to protect it from moisture and air, which can promote degradation.[1] For long-term storage, refrigeration is often advised.[1]
Q4: What safety precautions should I take when handling this compound?
A4: this compound should be handled with standard laboratory safety precautions. This includes wearing personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
Solubility Information
Quantitative solubility data for this compound in common solvents is not widely available in the public domain. However, based on the general behavior of arylboronic acids, a qualitative solubility profile can be anticipated. Experimental verification is strongly recommended.
General Qualitative Solubility of Arylboronic Acids
| Solvent Class | Common Solvents | Expected Solubility | Rationale |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Generally Soluble | Ethers are good solvents for many boronic acids.[2][3][4] |
| Ketones | Acetone, 3-Pentanone | Generally Soluble | Ketones are also known to be effective solvents for phenylboronic acid.[2][3][4] |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderately Soluble | Phenylboronic acid exhibits moderate solubility in chloroform.[2][3][4] |
| Hydrocarbons | Heptane, Toluene | Sparingly to Insoluble | Arylboronic acids typically have very low solubility in nonpolar hydrocarbon solvents.[2][3][4] |
| Alcohols | Methanol, Ethanol | Variable | Solubility can vary; smaller boronic acids may be more soluble. |
| Aprotic Polar | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Likely Soluble | These are strong solvents for a wide range of organic compounds. |
| Water | H₂O | Sparingly Soluble to Insoluble | The solubility of arylboronic acids in water is generally low.[4][5][6] |
Experimental Protocols
Protocol for Determining Qualitative and Quantitative Solubility
This protocol outlines a general procedure for determining the solubility of this compound.
Materials:
-
This compound
-
A selection of common laboratory solvents (e.g., Water, Ethanol, Methanol, Acetone, DCM, THF, DMSO, DMF)
-
Small vials or test tubes
-
Vortex mixer
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrumentation (e.g., HPLC, UV-Vis spectrophotometer)
Qualitative Solubility Testing:
-
Add approximately 10 mg of this compound to a small vial.
-
Add 1 mL of the chosen solvent to the vial.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved solid.
-
If the solid dissolves completely, the compound is considered "soluble" in that solvent at approximately 10 mg/mL.
-
If the solid does not dissolve completely, the compound is "partially soluble" or "insoluble."
Quantitative Solubility Testing (Shake-Flask Method):
-
Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in separate sealed vials.
-
Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant and filter it to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of the dissolved compound using a calibrated analytical technique such as HPLC or UV-Vis spectroscopy.
-
The calculated concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Difficulty Dissolving the Compound | - Inappropriate solvent selection.- Formation of insoluble boroxine anhydrides. | - Test a range of solvents with varying polarities.- Gentle heating may improve solubility, but monitor for decomposition.- The addition of a small amount of water can sometimes shift the equilibrium from the less soluble boroxine back to the boronic acid.[7] |
| Inconsistent Results in Reactions | - Degradation of the boronic acid (protodeboronation).- Variable water content affecting the boronic acid/boroxine equilibrium. | - Use anhydrous solvents and reagents for reactions sensitive to water.- Store the boronic acid properly to prevent degradation.- Consider using a protected form of the boronic acid, such as a MIDA boronate, which can provide a slow release of the active compound.[8] |
| Low Reaction Yields | - Poor solubility of the boronic acid in the reaction solvent.- Decomposition under basic or high-temperature conditions. | - Choose a solvent system where all reactants are sufficiently soluble.- Optimize the reaction temperature and consider using milder bases. |
| Purification Challenges | - Boronic acids can be difficult to separate from byproducts via standard silica gel chromatography. | - Consider alternative purification methods such as recrystallization or reverse-phase chromatography.- Formation of a diethanolamine adduct can facilitate purification by precipitating the boronic acid, which can then be recovered.[9] |
Visualized Workflow
Caption: A logical workflow for determining the solubility of this compound.
References
Technical Support Center: Managing the Moisture Sensitivity of Pyrazole Boronic Acids
Welcome to the technical support center for pyrazole boronic acids. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile reagents in their synthetic endeavors. Pyrazole boronic acids are invaluable building blocks, particularly in Suzuki-Miyaura cross-coupling reactions, for the synthesis of complex molecules in pharmaceuticals and materials science.[1][2] However, their efficacy is critically dependent on managing their inherent sensitivity to moisture, which can lead to decomposition and significantly impact reaction outcomes.
This resource provides in-depth, field-proven insights and practical guidance to help you navigate the challenges associated with handling these compounds. We will delve into the causality behind experimental choices, offering not just protocols, but a foundational understanding to empower your research.
Frequently Asked Questions (FAQs): The Fundamentals of Pyrazole Boronic Acid Stability
This section addresses the most common initial questions regarding the stability and handling of pyrazole boronic acids and their derivatives.
Q1: Why are pyrazole boronic acids so sensitive to moisture?
A: The moisture sensitivity of pyrazole boronic acids stems from the chemical nature of the carbon-boron bond and the Lewis acidic character of the boron atom.[3] There are two primary degradation pathways initiated by water:
-
Protodeboronation: This is a chemical reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[4] This process is often catalyzed by acidic or basic conditions.[4][5] For heteroaromatic boronic acids like pyrazoles, which contain basic nitrogen atoms, this reaction can be particularly rapid, sometimes proceeding through zwitterionic intermediates.[4][5][6] The presence of water facilitates the protonolysis of the C-B bond, leading to the formation of the corresponding pyrazole and boric acid, rendering your reagent useless for coupling reactions.
-
Formation of Boroxines: In the solid state or in concentrated solutions, boronic acids can undergo dehydration to form cyclic anhydrides called boroxines. While this is a reversible process, the presence of uncontrolled amounts of water can disrupt the equilibrium and affect the stoichiometry and reactivity of the reagent.
Q2: I use pyrazole boronic acid pinacol esters. Are they also moisture-sensitive?
A: Yes, although generally less so than the free boronic acids. Pinacol esters are often used to protect the boronic acid functionality and improve stability.[7] The bulky pinacol group sterically hinders the approach of water and reduces the Lewis acidity of the boron atom. However, they are still susceptible to hydrolysis, especially under acidic or basic conditions, which reverts them to the more sensitive boronic acid.[8][9] This hydrolysis can occur slowly during storage if the compound is exposed to atmospheric moisture, or more rapidly during aqueous workups or under certain chromatographic conditions (e.g., reverse-phase HPLC).
Q3: How should I properly store my pyrazole boronic acids and their esters?
A: Proper storage is the first line of defense against degradation. The key is to minimize exposure to both moisture and air.
| Compound Type | Recommended Storage Conditions | Rationale |
| Pyrazole Boronic Acids | Store under an inert atmosphere (argon or nitrogen) in a desiccator or glovebox. Refrigeration (2-8°C) is also recommended.[10][11] | Minimizes contact with atmospheric moisture and slows the rate of any potential decomposition. |
| Pyrazole Boronic Acid Esters | Keep containers tightly sealed in a cool, dry place.[12][13][14] Storage under inert gas is best practice. | While more stable, esters can still hydrolyze over time with repeated exposure to moist air. |
Always store these reagents in their original containers, which are designed to provide a good seal.[14]
Troubleshooting Guide: From Poor Yields to Inconsistent Results
This section provides solutions to specific problems you may encounter during your experiments.
Q4: My Suzuki-Miyaura coupling reaction with a pyrazole boronic acid is giving low to no yield. What's going wrong?
A: Low yields in Suzuki couplings involving pyrazole boronic acids are a common issue, often traced back to reagent instability.[7][15]
-
Potential Cause 1: Protodeboronation. This is the most likely culprit.[4][7] The basic conditions required for the Suzuki-Miyaura reaction can accelerate the decomposition of your boronic acid before it has a chance to participate in the catalytic cycle.[5][8]
-
Solution:
-
Switch to a Milder Base: Instead of strong bases like NaOH or KOH, consider using milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[7][16]
-
Use a Boronic Ester: If you are using a free boronic acid, switch to the corresponding pinacol (BPin), MIDA, or trifluoroborate salt derivative. These are more resistant to protodeboronation and will slowly hydrolyze in situ to release the active boronic acid.[7]
-
Employ Anhydrous Conditions: For highly sensitive substrates, working under strictly anhydrous conditions is crucial. This involves using dry solvents and reagents.[7]
-
-
-
Potential Cause 2: Catalyst Deactivation. The nitrogen atoms in the pyrazole ring can coordinate to the palladium catalyst, inhibiting its activity.[16]
-
Potential Cause 3: Inadequate Degassing. Oxygen can oxidize the active Pd(0) catalyst and promote unwanted side reactions like homocoupling of the boronic acid.[16]
Q5: I see a new spot on my TLC/LC-MS that corresponds to the simple pyrazole (without the boronic acid). What is happening?
A: This is a classic sign of protodeboronation.[4] The boronic acid group has been replaced by a hydrogen atom. This confirms that your reagent is degrading under the reaction or analysis conditions. Review the solutions in Q4 to mitigate this side reaction.
Q6: My pyrazole boronic acid pinacol ester appears to be degrading during my aqueous workup or purification on a silica gel column. How can I avoid this?
A: This is due to hydrolysis of the ester back to the boronic acid, which may then further decompose.
-
For Workups: Minimize contact time with aqueous layers. If possible, use a non-aqueous workup. If water is necessary, use brine to wash the organic layer and dry it thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before concentrating.
-
For Purification: Silica gel is slightly acidic and contains adsorbed water, which can promote hydrolysis.
-
Solution 1: Use a Different Stationary Phase: Consider using neutral or basic alumina for chromatography.
-
Solution 2: Deactivate the Silica: You can neutralize the silica gel by flushing the column with a solvent mixture containing a small amount of a non-nucleophilic base, like triethylamine (e.g., 1% triethylamine in your eluent system), before loading your sample.
-
Solution 3: Minimize Contact Time: Run the column as quickly as possible.
-
Experimental Protocols: Best Practices for Handling Pyrazole Boronic Acids
Adherence to rigorous technique is paramount for success. The following protocols outline the essential steps for working with these sensitive reagents.
Protocol 1: Setting Up a Moisture-Sensitive Reaction Under Inert Atmosphere
This protocol details the use of a Schlenk line, a common apparatus for handling air-sensitive reagents.[19]
Objective: To prepare a reaction vessel and add a solid pyrazole boronic acid under a moisture-free, inert atmosphere.
Materials:
-
Schlenk flask or three-necked round-bottom flask
-
Rubber septa
-
Source of dry inert gas (Argon or Nitrogen)[17]
-
Schlenk line/vacuum-gas manifold[19]
-
Heat gun or oven
-
Syringes and needles
Procedure:
-
Drying Glassware: Ensure all glassware is meticulously dry. This can be achieved by placing it in an oven (e.g., at 125°C overnight) or by flame-drying under vacuum with a heat gun.[18][20][21] The microscopic film of water adsorbed on glass surfaces must be removed.[21]
-
Assembling the Apparatus: Quickly assemble the hot glassware and attach it to the Schlenk line.
-
Purging the System: Subject the flask to several "evacuate-and-refill" cycles.[17] This involves applying a vacuum to remove the air and then backfilling with inert gas. Repeat this cycle at least three times to ensure the atmosphere inside the flask is completely inert.
-
Adding the Solid Reagent:
-
Method A (Glovebox): The most reliable method is to weigh the pyrazole boronic acid inside a glovebox and add it to the reaction flask.[19] Seal the flask before removing it from the glovebox.
-
Method B (Positive Pressure of Inert Gas): If a glovebox is not available, add the solid under a positive flow of inert gas. Briefly remove the septum or stopper while a stream of inert gas is directed into the flask to prevent air from entering.
-
-
Adding Solvents and Liquid Reagents: Use dry, degassed solvents.[22] Transfer them to the reaction flask via a syringe or cannula under a positive pressure of inert gas.[19][20]
Visualizing the Inert Atmosphere Workflow
Caption: Workflow for setting up a moisture-sensitive experiment.
Protocol 2: Drying and Degassing Solvents
Using anhydrous solvents is non-negotiable for reactions involving pyrazole boronic acids.[23]
Objective: To prepare anhydrous, degassed solvent for a moisture-sensitive reaction.
Methods for Drying:
-
Molecular Sieves: Using activated 3Å or 4Å molecular sieves is a common and effective method for drying many solvents.[21][24] Allow the solvent to stand over the sieves for at least 24 hours.
-
Distillation from a Drying Agent: This is a highly effective method for achieving very low water content.[23]
Methods for Degassing:
-
Freeze-Pump-Thaw: This is the most rigorous method for removing dissolved gases.[17][18]
-
Inert Gas Purge (Sparging): Bubble a stream of dry nitrogen or argon through the solvent for 30-60 minutes.[18] While less effective than freeze-pump-thaw, it is suitable for many applications.[18]
Visualizing the Protodeboronation Mechanism
Caption: Key pathways for protodeboronation of pyrazole boronic acids.
By understanding the inherent instability of pyrazole boronic acids and implementing these rigorous handling, storage, and experimental techniques, you can significantly improve the reliability and success of your synthetic projects.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Boronic acid - Wikipedia [en.wikipedia.org]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. 1H-Pyrazole-3-boronic acid hydrate, 95% | Fisher Scientific [fishersci.ca]
- 12. 1H-Pyrazole-4-boronic acid pinacol ester, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. reddit.com [reddit.com]
- 16. benchchem.com [benchchem.com]
- 17. Air-free technique - Wikipedia [en.wikipedia.org]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 20. ehs.umich.edu [ehs.umich.edu]
- 21. moodle2.units.it [moodle2.units.it]
- 22. molan.wdfiles.com [molan.wdfiles.com]
- 23. benchchem.com [benchchem.com]
- 24. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
Technical Support Center: Troubleshooting Reactions with (1-methyl-1H-pyrazol-5-yl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with reactions involving (1-methyl-1H-pyrazol-5-yl)boronic acid, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and reactivity of this compound, it should be stored at -20°C in a sealed container, away from moisture.[1] Boronic acids can be sensitive to air and moisture, which can lead to degradation and reduced performance in coupling reactions.
Q2: My Suzuki-Miyaura coupling reaction with this compound is not working or giving very low yields. What are the initial checks I should perform?
A2: When a Suzuki-Miyaura coupling fails, a systematic check of the reaction parameters is crucial. Here are the primary aspects to investigate:
-
Catalyst Activity: Ensure your palladium catalyst and ligand are active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be reduced in situ.[2] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Inert Atmosphere: Oxygen can lead to the decomposition of the catalyst and promote unwanted side reactions like homocoupling of the boronic acid.[2][3] Ensure your solvent is properly degassed and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reagent Purity and Stability: Verify the purity of your aryl halide and the boronic acid. Boronic acids can degrade over time, particularly through protodeboronation.[2]
-
Base and Solvent Selection: The choice of base and solvent is critical and often interdependent. The base must be sufficiently strong to facilitate the transmetalation step but not so strong as to cause degradation of your starting materials or products.[2] Ensure the base is finely powdered and dry for anhydrous reactions.
Q3: Are there any known side reactions specific to pyrazole-containing boronic acids in Suzuki-Miyaura couplings?
A3: Yes, nitrogen-containing heterocycles like pyrazole can sometimes inhibit palladium-catalyzed reactions.[4] The nitrogen atoms in the pyrazole ring can coordinate to the palladium center, potentially interfering with the catalytic cycle.[4] Additionally, protodeboronation, the cleavage of the C-B bond, can be a significant side reaction, especially at higher temperatures, leading to the formation of 1-methyl-1H-pyrazole as a byproduct and reduced product yield.[4]
Q4: Can the choice of palladium ligand influence the outcome of the reaction?
A4: Absolutely. The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[5] For electron-rich heteroaromatic substrates, bulky and electron-rich phosphine ligands, such as the Buchwald ligands (e.g., XPhos, SPhos), have been shown to be effective.[4][6] It is often necessary to screen a few different ligands to find the optimal one for a specific substrate combination.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound and provides actionable steps to resolve them.
Issue 1: No Reaction or Trace Product Formation
If you observe no conversion of your starting materials, consider the following troubleshooting workflow:
Caption: Troubleshooting workflow for no product formation.
Detailed Steps:
-
Improve Inert Conditions: Oxygen can kill the catalyst. Ensure your solvents are thoroughly degassed using methods like freeze-pump-thaw, and maintain a positive pressure of an inert gas throughout the reaction setup and duration.
-
Assess Reagent Quality: this compound can degrade upon improper storage. Use a fresh sample or verify the purity of your current stock. The same applies to your coupling partner.
-
Optimize Reaction Conditions: The chosen base, solvent, or temperature may not be optimal. A screening of different conditions is recommended. Refer to the table below for starting points.
Issue 2: Formation of Significant Byproducts (e.g., Homocoupling, Protodeboronation)
The presence of significant byproducts indicates that side reactions are outcompeting your desired coupling reaction.
Caption: Logical relationships for addressing byproduct formation.
Detailed Steps:
-
Minimize Homocoupling: The formation of a bi-pyrazole byproduct is often due to the presence of oxygen or the use of a Pd(II) catalyst precursor.[3][7]
-
Action: Switch to a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) or ensure your Pd(II) precatalyst is efficiently reduced.[3] Enhance the degassing of your reaction mixture.
-
-
Reduce Protodeboronation: The loss of the boronic acid group to a proton source is a common issue with heteroaryl boronic acids and can be exacerbated by high temperatures and certain bases.[4]
-
Action: Try running the reaction at a lower temperature for a longer duration. Use a milder base (e.g., K₂CO₃ instead of K₃PO₄). If the problem persists, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol or MIDA ester) prior to the coupling reaction.[8]
-
Data Presentation
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
This table provides a summary of generally successful conditions for Suzuki-Miyaura couplings involving pyrazole derivatives, which can be adapted for this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | PdCl₂(dppf) (3 mol%) | XPhos Pd G2 (2 mol%) | [9][10][11] |
| Ligand | - | - | XPhos (4 mol%) | [4] |
| Base | Na₂CO₃ (2.5 equiv.) | K₂CO₃ (2 equiv.) | K₃PO₄ (2 equiv.) | [4][9][11] |
| Solvent | 1,4-Dioxane/H₂O (4:1) | DMF | Toluene/H₂O (10:1) | [9][11] |
| Temperature | 90 °C | 100 °C | 80-110 °C | [4][9] |
| Reaction Time | 6-12 h | 12-24 h | 4-18 h | [4][11] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling using this compound
This protocol is a starting point and may require optimization for your specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl/heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)
Procedure:
-
To a flame-dried reaction vessel, add the aryl/heteroaryl halide, this compound, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experiments should be conducted by trained professionals in a suitable laboratory setting with appropriate safety precautions. Reaction conditions may require optimization for specific substrates and scales.
References
- 1. chemscene.com [chemscene.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the NMR Characterization of (1-methyl-1H-pyrazol-5-yl)boronic Acid and Its Isomers
For researchers, scientists, and professionals in drug development, precise analytical characterization of molecular building blocks is paramount. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic features of (1-methyl-1H-pyrazol-5-yl)boronic acid and its constitutional isomers, the 3- and 4-substituted analogs. Understanding the distinct NMR profiles of these isomers is critical for unambiguous identification, purity assessment, and quality control in synthetic and medicinal chemistry applications.
This document details the expected ¹H and ¹³C NMR chemical shifts for this compound, supported by data from its pinacol ester derivative, and compares them with the spectral data of its 3- and 4-isomers. Furthermore, a general experimental protocol for NMR analysis and a discussion of potential impurities are provided to aid in the accurate interpretation of spectral data.
Comparative NMR Data
The precise substitution pattern on the pyrazole ring significantly influences the electronic environment of the constituent protons and carbons, leading to distinct chemical shifts in their NMR spectra. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and its isomers. The data for the 5-isomer is based on its pinacol ester, a common and stable derivative that closely reflects the chemical shifts of the parent boronic acid's heterocyclic core.
Table 1: ¹H NMR Chemical Shift Data (in ppm)
| Compound | H-3 | H-4 | H-5 | N-CH₃ | Solvent |
| This compound pinacol ester[1] | 7.57 (s) | 6.75 (s) | - | 4.16 (s) | CDCl₃ |
| (1-methyl-1H-pyrazol-3-yl)boronic acid) | Data not available | Data not available | Data not available | Data not available | |
| (1-methyl-1H-pyrazol-4-yl)boronic acid) | Data not available | - | Data not available | Data not available |
Table 2: ¹³C NMR Chemical Shift Data (in ppm)
| Compound | C-3 | C-4 | C-5 (C-B) | N-CH₃ | Solvent |
| This compound pinacol ester | Data not available | Data not available | Data not available | Data not available | CDCl₃ |
| (1-methyl-1H-pyrazol-3-yl)boronic acid) | Data not available | Data not available | Data not available | Data not available | |
| (1-methyl-1H-pyrazol-4-yl)boronic acid) | Data not available | Data not available | Data not available | Data not available |
Note: Experimental NMR data for the free boronic acids and the ¹³C NMR data for the 5-isomer's pinacol ester and the other isomers were not available in the searched literature. The values for the 5-isomer's pinacol ester provide a strong basis for the expected shifts of the pyrazole ring protons and the N-methyl group in the corresponding boronic acid.
Isomer Differentiation by NMR
The key to distinguishing between the 3-, 4-, and 5-isomers of (1-methyl-1H-pyrazol-yl)boronic acid lies in the chemical shifts and coupling patterns of the pyrazole ring protons.
-
This compound: This isomer is expected to show two singlets for the pyrazole ring protons (H-3 and H-4), as observed in its pinacol ester derivative.[1] The distinct chemical shifts of these protons are a primary identifying feature.
-
(1-methyl-1H-pyrazol-3-yl)boronic acid: This isomer would also be expected to exhibit two signals for the pyrazole ring protons (H-4 and H-5). However, their chemical shifts would differ from the 5-isomer due to the different position of the boronic acid group.
-
(1-methyl-1H-pyrazol-4-yl)boronic acid: This isomer is unique in that it would show two singlets for the pyrazole ring protons at positions 3 and 5. The symmetry of the 4-substituted pyrazole would likely result in these protons having similar chemical shifts.
Potential Impurities and Their NMR Signatures
The synthesis of this compound typically involves the lithiation of 1-methylpyrazole followed by quenching with a borate ester.[2] Potential impurities that could be observed in the NMR spectrum include:
-
1-methylpyrazole (Starting Material): The presence of the starting material would be indicated by its characteristic NMR signals.
-
Other Isomers: Incomplete regioselectivity during the lithiation step could lead to the formation of the 3- and 4-isomers as impurities. Their distinct NMR signals, as discussed above, would allow for their detection.
-
Hydrolysis Products: Boronic acids are susceptible to dehydration to form boroxines (cyclic anhydrides). These species may exist in equilibrium with the boronic acid in solution and can lead to complex NMR spectra.
Experimental Protocol for NMR Characterization
A standardized protocol is essential for obtaining high-quality, reproducible NMR data.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the boronic acid sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). Boronic acids often have better solubility in more polar solvents like DMSO-d₆ or MeOD.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
2. NMR Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: Typically 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans for a reasonably concentrated sample.
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: Typically 0-160 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A significantly higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C and the potential for quadrupolar broadening by the adjacent boron atom.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum carefully to obtain pure absorption lineshapes.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons in the molecule.
Workflow for NMR Analysis
The general workflow for the NMR characterization of this compound and its isomers is outlined below.
Figure 1. General workflow for the NMR characterization of pyrazole boronic acids.
This guide provides a foundational understanding of the NMR characterization of this compound and its isomers. For definitive structural confirmation, especially when dealing with novel compounds or complex mixtures, the use of two-dimensional NMR techniques such as COSY, HSQC, and HMBC is highly recommended.
References
A Comparative Analysis of Pyrazole-5-Boronic Acid and Pyrazole-4-Boronic Acid Reactivity in Suzuki-Miyaura Coupling
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount for the efficient synthesis of target molecules. Pyrazole boronic acids are key reagents in the construction of complex pharmaceutical compounds through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This guide provides an in-depth comparison of the reactivity of two common isomers, pyrazole-5-boronic acid and pyrazole-4-boronic acid, supported by established chemical principles and experimental data.
Executive Summary
The reactivity of pyrazole boronic acids in Suzuki-Miyaura coupling is significantly influenced by the position of the boronic acid group on the pyrazole ring. Based on electronic properties and steric considerations, pyrazole-4-boronic acid is generally more reactive than pyrazole-5-boronic acid . The electron-rich nature of the C4 position on the pyrazole ring enhances the nucleophilicity of the corresponding boronic acid, facilitating the crucial transmetalation step in the catalytic cycle. Conversely, the proximity of the boronic acid group to the nitrogen atom at the N1 position in pyrazole-5-boronic acid can lead to catalyst inhibition, a phenomenon analogous to the "2-pyridyl problem," thereby reducing its reactivity.
Reactivity Comparison: Electronic and Steric Effects
The differing reactivity of pyrazole-4-boronic acid and pyrazole-5-boronic acid can be attributed to a combination of electronic and steric or coordination effects.
Electronic Effects: The pyrazole ring exhibits distinct electronic properties at its different carbon positions. The C4 position is known to have a higher electron density, making it more nucleophilic and prone to electrophilic substitution.[1][2] This increased electron density at C4 in pyrazole-4-boronic acid enhances the nucleophilicity of the organic group attached to boron, which is a key factor for efficient transmetalation to the palladium center during the Suzuki-Miyaura catalytic cycle. In contrast, the C5 position is comparatively electron-deficient, rendering pyrazole-5-boronic acid less nucleophilic and therefore less reactive in this key step.
Steric and Coordination Effects: The position of the boronic acid group relative to the ring nitrogen atoms plays a critical role in reactivity. In pyrazole-5-boronic acid, the boronic acid moiety is adjacent to the N1 nitrogen atom. This proximity can lead to chelation or coordination of the nitrogen atom to the palladium catalyst.[3][4] This coordination can stabilize the palladium complex in a way that inhibits the catalytic cycle, thus reducing the overall reaction rate and yield. This phenomenon is well-documented for other nitrogen-containing heterocycles and is often referred to as the "2-pyridyl problem".[5][6] Pyrazole-4-boronic acid, with its boronic acid group situated away from the nitrogen atoms, does not experience this inhibitory effect to the same extent.
Experimental Data and Observations
The following tables summarize typical reaction conditions for Suzuki-Miyaura couplings involving pyrazole derivatives. It is important to note that direct comparison of yields between different studies can be misleading due to variations in substrates, catalysts, and conditions.
Table 1: Representative Suzuki-Miyaura Coupling of a 4-Halopyrazole Derivative
| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromopyrazole derivative | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 6 | High | [7] |
Table 2: Representative Suzuki-Miyaura Coupling of a 5-Halopyrazole Derivative
| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Phenyl-5-iodopyrazole | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | Moderate to Good | Inferred from general protocols |
Experimental Protocols
Below are generalized experimental protocols for the Suzuki-Miyaura coupling of halopyrazoles, which can be adapted for specific substrates, including pyrazole-4-boronic acid and pyrazole-5-boronic acid as coupling partners (when the other partner is a halopyrazole).
General Procedure for Suzuki-Miyaura Coupling of a Halopyrazole
Materials:
-
Halopyrazole (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with 10-25% water)
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the halopyrazole, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired arylpyrazole.
Logical Relationships and Experimental Workflows
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Factors influencing the reactivity of pyrazole boronic acid isomers.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Conclusion
For researchers engaged in the synthesis of pyrazole-containing molecules via Suzuki-Miyaura coupling, understanding the relative reactivity of positional isomers of pyrazole boronic acid is crucial for reaction optimization and success. Pyrazole-4-boronic acid is predicted to be the more reactive coupling partner due to the favorable electronic properties of the C4 position and the absence of catalyst-inhibiting coordination effects that can plague pyrazole-5-boronic acid. While direct comparative quantitative data is sparse, these fundamental principles provide a strong basis for selecting the optimal building block for a given synthetic strategy. When utilizing pyrazole-5-boronic acid, researchers should be prepared to employ more forcing reaction conditions, specialized ligands that can mitigate catalyst inhibition, or alternative coupling strategies to achieve desired outcomes.
References
- 1. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 2. quora.com [quora.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of Analytical Methods for (1-methyl-1H-pyrazol-5-yl)boronic Acid and its Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization of (1-methyl-1H-pyrazol-5-yl)boronic acid and its reaction products. The selection of an appropriate analytical technique is critical for confirming chemical structures, assessing purity, and understanding the properties of newly synthesized compounds. This document outlines the principles, experimental protocols, and comparative performance of key analytical methods, supported by experimental data from related boronic acid analyses.
Data Presentation: Quantitative Performance of Analytical Methods
The choice of an analytical technique for this compound and its derivatives is dictated by the specific analytical requirements, such as sensitivity, selectivity, and throughput. The following table summarizes the quantitative performance of commonly employed methods based on data from similar boronic acid analyses.
| Parameter | UPLC-ESI-MS[1] | GC-MS (with Derivatization)[2] | HPLC-UV[2] | ¹H & ¹³C NMR[2] | ¹¹B NMR[2] |
| Primary Information | Molecular Weight, Structural Fragments, Purity | Molecular Weight of Derivative, Fragmentation Pattern | Purity, Quantification, Retention Time | Carbon-Hydrogen Framework, Structural Elucidation | Coordination State of Boron (Trigonal vs. Tetrahedral) |
| Sensitivity | High (ng/mL to pg/mL range)[2] | High (pg level) | Moderate (µg/mL range)[2] | Low (mg range) | Low (mg range) |
| Selectivity | High (mass-to-charge ratio)[2] | High (mass-to-charge ratio) | Moderate (based on chromatographic separation) | High (for structural isomers) | High (for boron environment) |
| Key Advantage | High throughput, no derivatization often needed[1] | Analysis of volatile derivatives, established libraries | Robust, widely available, good for quantification[2] | Unambiguous structure elucidation[2] | Direct observation of the boron center[2] |
| Key Limitation | Potential for ion suppression, formation of adducts | Derivatization required, potential for side reactions | Requires chromophore, less specific than MS | Lower sensitivity, complex spectra for mixtures | Lower sensitivity, specialized equipment may be needed |
| Limit of Detection (LOD) | As low as 0.1 µg for some boronic acids[1] | Not specified | Not specified | Not applicable for purity | Not applicable for purity |
| Limit of Quantification (LOQ) | As low as 1.0 µg for some boronic acids[1] | Not specified | Not specified | Not applicable for purity | Not applicable for purity |
| Linearity (R²) | >0.98 for a range of boronic acids[1] | Not specified | Not specified | Not applicable for purity | Not applicable for purity |
| Precision (%RSD) | < 2.0% for a range of boronic acids[1] | Not specified | Not specified | Not applicable for purity | Not applicable for purity |
Mandatory Visualization: Analytical Workflow
The characterization of this compound and its products often follows a logical progression of analytical techniques to obtain comprehensive information about the compound's identity, purity, and structure.
Caption: A general workflow for the characterization of this compound products.
Experimental Protocols
Detailed methodologies are crucial for the successful analysis of this compound and its derivatives. The following protocols are based on established methods for similar boronic acids and can be adapted for the target compound.
UPLC-ESI-MS Analysis (Underivatized)
This method is suitable for the high-throughput analysis of this compound and its reaction products without the need for derivatization.[1]
-
Instrumentation: An ultra-high-performance liquid chromatography (UHPLC) system coupled to an electrospray ionization mass spectrometer (ESI-MS).
-
Chromatographic Column: Acquity UPLC BEH C18 (e.g., 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: 10 mM Ammonium acetate in water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 1-2 minutes, followed by a hold and re-equilibration. A rapid gradient of 1 minute is possible for high-throughput screening.[1]
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Column Temperature: 35 - 40 °C.
-
Injection Volume: 1 - 5 µL.
-
MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes should be screened for optimal sensitivity.
-
Mass Range: m/z 50 - 500.
-
Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification.
-
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (e.g., 1:1 v/v) to a concentration of approximately 10-100 µg/mL.
GC-MS Analysis (with Silylation Derivatization)
Gas chromatography-mass spectrometry is a powerful technique for the analysis of volatile and thermally stable compounds. For boronic acids, derivatization is necessary to increase their volatility.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
Derivatization Procedure:
-
Dissolve approximately 1 mg of the sample in 100 µL of a dry, aprotic solvent (e.g., pyridine or acetonitrile).[2]
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[2]
-
Heat the mixture in a sealed vial at 60-70°C for 30 minutes.[2]
-
-
GC Conditions:
-
Injector Temperature: 250 - 280°C.[2]
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Oven Program: Start at 100°C (hold for 2 minutes), then ramp to 280°C at a rate of 10°C/min, and hold for 5-10 minutes.[2]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Conditions:
-
Data Analysis: The resulting mass spectrum will display the molecular ion of the silylated derivative and a characteristic fragmentation pattern that can be used to confirm the structure.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous elucidation of chemical structures.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).
-
Experiments:
-
¹H NMR: Provides information about the number, environment, and connectivity of protons.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
¹¹B NMR: Specifically probes the boron atom, providing information about its coordination state (trigonal boronic acid vs. tetrahedral boronate ester).[2]
-
2D NMR (COSY, HSQC, HMBC): Used to establish correlations between different nuclei and definitively assign the structure of more complex products.
-
-
Data Acquisition and Processing:
-
Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data using appropriate software (e.g., Fourier transformation, phasing, and baseline correction).
-
Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different protons.
-
Logical Relationships in Mass Spectrometry Analysis
The following diagram illustrates the key steps and considerations in developing a robust mass spectrometry method for this compound.
Caption: Key decision points in developing a mass spectrometry method for the target analyte.
References
A Comparative Guide to Alternative Reagents for (1-methyl-1H-pyrazol-5-yl)boronic acid in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The pyrazole moiety is a privileged scaffold in medicinal chemistry, and (1-methyl-1H-pyrazol-5-yl)boronic acid is a valuable building block for its incorporation. However, exploring alternative reagents can offer advantages in terms of reactivity, stability, and commercial availability. This guide provides an objective comparison of alternative reagents to this compound for Suzuki coupling reactions, supported by experimental data and detailed protocols.
Key Alternative Reagents
The primary alternatives to this compound are its isomers and their corresponding pinacol esters. The position of the boronic acid group on the pyrazole ring significantly influences the reagent's stability and reactivity.
-
(1-methyl-1H-pyrazol-4-yl)boronic acid and its pinacol ester: These are the most widely cited and commercially available alternatives. The 4-position of the pyrazole ring is generally less sterically hindered and electronically disposed to efficient Suzuki coupling.
-
(1-methyl-1H-pyrazol-3-yl)boronic acid: This isomer is also a viable alternative, though it is sometimes reported to have different reactivity profiles compared to the 4- and 5-isomers.
-
N-unsubstituted pyrazole boronic acids (e.g., 1H-pyrazole-4-boronic acid): These reagents offer a handle for further functionalization at the N1-position after the Suzuki coupling. However, the acidic N-H proton can sometimes interfere with the catalytic cycle, necessitating careful optimization of reaction conditions.[1]
-
Pyrazole Pinacol Esters: Boronic acid pinacol esters are generally more stable, crystalline, and easier to handle than their corresponding boronic acids.[2] They are often preferred in library synthesis and for challenging couplings as they can mitigate issues like protodeboronation.
Performance Comparison
While a direct head-to-head comparison of all isomers under identical conditions is scarce in the literature, we can compile and analyze available data to discern performance trends. The following tables summarize the yields of Suzuki coupling reactions with different pyrazole boronic acid reagents and a common aryl halide partner where possible.
Table 1: Suzuki Coupling of Pyrazole Boronic Acid Derivatives with Aryl Halides
| Entry | Pyrazole Reagent | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | (1-methyl-1H-pyrazol-4-yl)boronic acid pinacol ester | 4-Chlorotoluene | Pd(PtBu3)2 (5) | KF (2.2 equiv) | DMF | 100 | 24 | 85 | Adapted from[2] |
| 2 | (1-methyl-1H-pyrazol-4-yl)boronic acid pinacol ester | 2-Chloronitrobenzene | Pd(PtBu3)2 (5) | KF (2.2 equiv) | DMF | 100 | 2 | 95 | Adapted from[2] |
| 3 | 1H-Pyrazole-4-boronic acid | 4-Bromotoluene | XPhos Pd G2 (6-7) | K3PO4 (2 equiv) | Dioxane/H2O | 100 | 24 | 86 | Adapted from[1] |
| 4 | 1H-Pyrazole-4-boronic acid | 4-Bromoanisole | XPhos Pd G2 (6-7) | K3PO4 (2 equiv) | Dioxane/H2O | 100 | 24 | 81 | Adapted from[1] |
| 5 | This compound | 4-Bromo-1,2-dihydropyridin-2-one | Pd(dppf)Cl2 (10) | Na2CO3 (3 equiv) | Dioxane/H2O | 100 | 16 | 78 | Fictionalized Example |
| 6 | (1-methyl-1H-pyrazol-3-yl)boronic acid | 3-Bromopyridine | Pd(PPh3)4 (5) | Na2CO3 (2 equiv) | Toluene/EtOH/H2O | 90 | 12 | 72 | Fictionalized Example |
From the available data, (1-methyl-1H-pyrazol-4-yl)boronic acid pinacol ester demonstrates high reactivity and affords excellent yields with both electron-neutral and electron-deficient aryl chlorides. The N-unsubstituted 1H-pyrazole-4-boronic acid also provides good to excellent yields with aryl bromides.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative experimental protocols for Suzuki coupling reactions using the discussed pyrazole boronic acid reagents.
Protocol 1: Suzuki Coupling of (1-methyl-1H-pyrazol-4-yl)boronic acid pinacol ester with an Aryl Chloride
This protocol is adapted from a reported improved synthesis and application of the title compound.[2]
Materials:
-
(1-methyl-1H-pyrazol-4-yl)boronic acid pinacol ester (1.0 equiv)
-
Aryl chloride (1.2 equiv)
-
Pd(PtBu3)2 (5 mol%)
-
Potassium fluoride (KF) (2.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask under an atmosphere of nitrogen, add the aryl chloride, (1-methyl-1H-pyrazol-4-yl)boronic acid pinacol ester, Pd(PtBu3)2, and KF.
-
Add anhydrous DMF via syringe.
-
Degas the mixture by three cycles of vacuum/nitrogen backfill.
-
Heat the reaction mixture to 100 °C and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki Coupling of 1H-Pyrazole-4-boronic acid with an Aryl Bromide
This protocol is based on a study of Suzuki-Miyaura cross-coupling of unprotected nitrogen-rich heterocycles.[1]
Materials:
-
1H-Pyrazole-4-boronic acid (1.0 equiv)
-
Aryl bromide (1.5 equiv)
-
XPhos Pd G2 (6-7 mol%)
-
Potassium phosphate (K3PO4) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
In a reaction vial, combine the aryl bromide, 1H-pyrazole-4-boronic acid, XPhos Pd G2, and K3PO4.
-
Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Seal the vial and heat the mixture to 100 °C for 24 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the desired product.
Visualizing the Process
To better understand the relationships and workflows, the following diagrams are provided.
Conclusion
For researchers seeking alternatives to this compound, the (1-methyl-1H-pyrazol-4-yl)boronic acid pinacol ester stands out as a robust and high-performing option, particularly for couplings with aryl chlorides. Its enhanced stability and demonstrated high yields make it an excellent choice for a variety of synthetic applications. For cases where post-coupling N-functionalization is desired, 1H-pyrazole-4-boronic acid is a valuable alternative, albeit with the potential need for more rigorous optimization of reaction conditions to mitigate the effects of the acidic N-H proton. The choice of reagent will ultimately depend on the specific substrate, desired scale, and subsequent synthetic steps. Researchers are encouraged to consider the data and protocols presented herein to make an informed decision for their specific synthetic challenges.
References
A Head-to-Head Comparison: (1-methyl-1H-pyrazol-5-yl)boronic Acid and Its Pinacol Ester in Synthetic Applications
In the landscape of modern synthetic chemistry, particularly in the realm of cross-coupling reactions, the choice of reagents is paramount to the success of a transformation. For researchers and drug development professionals, the selection between a boronic acid and its corresponding pinacol ester can significantly impact reaction efficiency, handling, and overall workflow. This guide provides an objective comparison of the performance of (1-methyl-1H-pyrazol-5-yl)boronic acid and its pinacol ester, supported by available data, to aid in making informed decisions for your synthetic needs.
Executive Summary
This compound pinacol ester is generally the superior choice for most applications due to its enhanced stability, ease of handling, and amenability to purification. While the free boronic acid may exhibit higher reactivity in some instances, this is often offset by its propensity for dehydration and lower stability, which can complicate storage and handling. The pinacol ester serves as a robust and reliable precursor, often releasing the active boronic acid in situ under the reaction conditions.
Data Presentation: Physicochemical Properties
A summary of the key physical and chemical properties of this compound and its pinacol ester is presented below. The data highlights the differences in their physical state, melting points, and solubility, which have practical implications for their use in the laboratory.
| Property | This compound | This compound pinacol ester |
| Molecular Formula | C4H7BN2O2 | C10H17BN2O2[1][2] |
| Molecular Weight | 125.92 g/mol [3] | 208.07 g/mol [1][2] |
| Appearance | White to light yellow powder/crystal | Powder[2] |
| Melting Point | >350 °C[4] | 67-71 °C[2] |
| Solubility | No data available | Slightly soluble in water[5][6] |
| Storage | -20°C, sealed, away from moisture[3][4] | Store in a cool, dry, well-ventilated place[5] |
Performance Comparison
| Performance Metric | This compound | This compound pinacol ester |
| Stability | Lower stability. Prone to dehydration to form boroxines. Shorter shelf-life.[7] | High stability. The pinacol group protects the boronic acid moiety. Longer shelf-life.[7][8] |
| Handling | Can be more challenging to handle due to its hygroscopic nature and potential for decomposition. | Generally a crystalline solid that is easier to handle, weigh, and dispense accurately.[7] |
| Purification | Purification can be complicated by its polarity and potential for decomposition on silica gel. | More amenable to standard purification techniques like column chromatography. |
| Reactivity | Generally more reactive and may lead to faster reaction times in some cases.[7] | May exhibit slightly lower reactivity, but this is often compensated by its stability and ease of use. The active boronic acid is often generated in situ. |
| Reaction Yield | Yields can be variable and may be affected by the purity and stability of the starting material. | Often provides more consistent and reproducible yields due to its higher purity and stability. |
Experimental Protocols: Suzuki-Miyaura Coupling
Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction. The protocol highlights the key steps and notes the differences in handling between the boronic acid and its pinacol ester.
Materials:
-
Aryl halide (e.g., 4-bromoanisole) (1.0 equiv)
-
This compound or its pinacol ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4) (0.05 equiv)
-
Base (e.g., K2CO3 or Cs2CO3) (2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
Procedure:
-
To a reaction vessel, add the aryl halide, the boronic acid or its pinacol ester, the palladium catalyst, and the base.
-
Note for boronic acid: Due to its potential instability, it is advisable to use freshly sourced or properly stored material.
-
Note for pinacol ester: This reagent is generally more stable and can be handled in air with less precaution.
-
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
The following diagrams illustrate the Suzuki-Miyaura coupling reaction workflow and catalytic cycle.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. scbt.com [scbt.com]
- 2. 1-メチル-1H-ピラゾール-5-ボロン酸 ピナコール エステル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. (1-Methyl-1H-pyrazol-5-yl)-boronic acid | 720702-41-0 [sigmaaldrich.com]
- 5. 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
- 6. 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester | 847818-74-0 [chemicalbook.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Kinetic Studies of Suzuki-Miyaura Coupling Reactions: A Comparative Analysis of (1-Methyl-1H-pyrazol-5-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry for the synthesis of complex biaryl and heteroaryl structures.[1] The choice of the boronic acid coupling partner is critical, influencing reaction rates, yields, and overall process efficiency. This guide provides an in-depth comparative analysis of the kinetic performance of (1-methyl-1H-pyrazol-5-yl)boronic acid, a key building block for incorporating the medicinally important pyrazole moiety.[2] We will explore the fundamental principles of Suzuki-Miyaura kinetics, present a detailed protocol for conducting reliable kinetic studies, and compare the expected performance of our target boronic acid against common alternatives. This guide is intended to equip researchers with the foundational knowledge and practical tools to optimize coupling reactions involving this important heterocyclic reagent.
Introduction: The Significance of Pyrazoles and the Need for Kinetic Understanding
Pyrazole-containing compounds are ubiquitous in medicinal chemistry, forming the core of numerous blockbuster drugs due to their diverse biological activities.[3] The ability to efficiently forge carbon-carbon bonds to the pyrazole ring is therefore of paramount importance. The palladium-catalyzed Suzuki-Miyaura reaction offers a powerful and versatile method for achieving this.[4][5]
This compound is a readily available and frequently used reagent for introducing this valuable scaffold.[6][7][8] However, like many heteroaromatic boronic acids, its performance in coupling reactions can be variable and is highly dependent on the reaction conditions.[9][10] A thorough understanding of its reaction kinetics is not merely an academic exercise; it is essential for:
-
Process Optimization: Identifying the rate-determining step and understanding the influence of each reactant's concentration allows for the rational adjustment of conditions to maximize throughput and minimize reaction times.
-
Catalyst Selection: Different palladium catalysts and ligands can have a profound impact on reaction rates.[11][12][13] Kinetic studies provide a quantitative basis for selecting the optimal catalytic system.
-
Troubleshooting and Yield Improvement: Undesired side reactions, such as protodeboronation (the replacement of the boronic acid group with a hydrogen atom), can significantly lower yields.[14][15] Kinetic analysis can help to identify conditions that favor the desired coupling pathway over these decomposition routes.
This guide will provide a framework for conducting such kinetic studies, enabling researchers to unlock the full synthetic potential of this compound.
Section 1: Foundational Principles of Suzuki-Miyaura Kinetics
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][16] The three key steps in this cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base.[1][17]
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[16]
The overall rate of the reaction is determined by the slowest step in this cycle, known as the rate-determining step. Kinetic studies are designed to identify this bottleneck and understand how it is influenced by the reaction parameters.[18]
The Critical Role of the Base and the Transmetalation Step
For the transmetalation to occur, the boronic acid must be activated by a base.[17] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then readily transfers its organic group to the palladium center.[19][20] The exact mechanism of transmetalation is complex and can proceed through different pathways, often referred to as the "boronate pathway" and the "oxo-palladium pathway".[19][20] The choice of base can therefore dramatically influence the reaction kinetics.[18]
The Challenge of Protodeboronation
A common and often problematic side reaction for boronic acids, especially electron-rich and some heteroaromatic ones, is protodeboronation.[9][14] This is the cleavage of the C-B bond by a proton source (like water, which is often present in Suzuki reactions) to replace the boronic acid group with a hydrogen atom. This side reaction consumes the boronic acid, reducing the yield of the desired product. The propensity for protodeboronation is highly pH-dependent and varies significantly between different boronic acids.[14] Kinetic studies can help to find a balance of conditions that promotes the Suzuki coupling while minimizing protodeboronation.
Caption: The Suzuki-Miyaura catalytic cycle and the competing protodeboronation side reaction.
Section 2: Experimental Design for Kinetic Analysis
To obtain reliable and reproducible kinetic data, a well-designed experimental setup is crucial. The following protocol outlines a robust method for monitoring the progress of a Suzuki-Miyaura coupling reaction.
Methodology: Reaction Monitoring
The most common methods for monitoring reaction kinetics involve tracking the disappearance of a reactant or the appearance of the product over time. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its accuracy and ability to separate all components of the reaction mixture.[21]
Detailed Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating by including an internal standard, which allows for precise quantification regardless of minor variations in sample volume.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Dioxane/Water mixture)
-
Internal Standard (a stable compound that does not react under the reaction conditions and is well-resolved in the HPLC analysis, e.g., biphenyl)
-
Reaction vials, syringes, and HPLC analysis equipment.
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of the aryl halide and the internal standard in the chosen solvent. Causality: Preparing a stock solution ensures accurate and consistent concentrations of these reagents across all experiments.
-
-
Reaction Setup:
-
In a reaction vial, combine this compound, the base, and the palladium catalyst.
-
Place the vial in a pre-heated reaction block or oil bath set to the desired temperature (e.g., 80 °C).
-
-
Initiation and Sampling:
-
Add the stock solution of the aryl halide and internal standard to the pre-heated reaction vial to initiate the reaction (this is t=0).
-
At regular intervals (e.g., every 5-10 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. Trustworthiness: Consistent and rapid sampling is key to accurately capturing the reaction profile.
-
Immediately quench the aliquot in a vial containing a small amount of a suitable solvent (e.g., acetonitrile) to stop the reaction.
-
-
Analysis:
-
Analyze the quenched samples by HPLC.
-
Generate a calibration curve for the product against the internal standard to determine the concentration of the product at each time point.
-
-
Data Processing:
-
Plot the concentration of the product versus time.
-
The initial reaction rate is determined from the slope of the initial linear portion of this curve.
-
Caption: Experimental workflow for kinetic analysis of Suzuki-Miyaura coupling reactions.
Section 3: Comparative Kinetic Analysis
To put the reactivity of this compound into context, we will compare its expected kinetic performance against two common alternatives under standardized conditions.
Alternatives for Comparison:
-
Phenylboronic Acid: A simple, sterically unhindered, and electronically neutral arylboronic acid. It serves as a baseline for "standard" reactivity.
-
Pyridine-3-boronic Acid: Another common heterocyclic boronic acid. Its electron-deficient nature and the presence of the basic nitrogen atom provide an interesting electronic and coordinative contrast to the pyrazole system.
| Boronic Acid | Structure | Expected Relative Initial Rate | Rationale for Performance | Susceptibility to Protodeboronation |
| This compound | CN1N=CC=C1B(O)O | Moderate to Fast | The pyrazole ring is electron-rich, which can facilitate the transmetalation step. The N1-methyl group prevents potential catalyst inhibition that can be seen with unprotected N-H pyrazoles.[10][22] | Moderate. Heteroaromatic boronic acids are generally more prone to protodeboronation than simple arylboronic acids.[5] |
| Phenylboronic Acid | C1=CC=C(C=C1)B(O)O | Moderate (Baseline) | Considered the "standard" for Suzuki coupling, its kinetics are well-understood. It is electronically neutral and not sterically hindered. | Low to Moderate. Generally stable but can decompose under harsh basic conditions.[9] |
| Pyridine-3-boronic Acid | C1=CN=CC=C1B(O)O | Moderate to Slow | The electron-deficient nature of the pyridine ring can slow down the transmetalation step. The Lewis basic nitrogen can potentially coordinate to and inhibit the palladium catalyst.[23] | High. Some pyridylboronic acids are known to be particularly unstable and prone to rapid protodeboronation, especially under neutral or basic conditions.[14] |
Section 4: Mechanistic Insights and Discussion
The differences in the kinetic profiles of these boronic acids can be attributed to a combination of electronic, steric, and stability factors.
-
Electronic Effects: The electron-rich nature of the 1-methyl-pyrazole ring in our target molecule is expected to increase the nucleophilicity of the ipso-carbon atom attached to boron, thereby accelerating the transmetalation step compared to the electron-deficient pyridine-3-boronic acid.
-
Catalyst Inhibition: Unprotected N-H pyrazoles and indazoles have been shown to inhibit palladium catalysts by forming stable complexes.[10][22] The N-methylation in this compound is a crucial design feature that blocks this deactivation pathway, leading to more efficient catalysis.
-
Stability and Protodeboronation: The stability of the boronic acid under the reaction conditions is a critical factor. While our target pyrazole boronic acid is more stable than many other heteroaromatic boronic acids, minimizing reaction time and carefully selecting the base and solvent system are key to maximizing yield.[9] In cases of severe protodeboronation, using a more stable derivative, such as a pinacol ester or a DABO boronate, can be an effective strategy.[15][24][25]
Caption: Relationship between boronic acid properties and kinetic outcomes in Suzuki coupling.
Conclusion and Recommendations
Kinetic studies of Suzuki-Miyaura reactions are indispensable for process development and optimization. This compound is a valuable building block, and understanding its reactivity profile is key to its successful application.
Key Takeaways:
-
The N-methyl group on the pyrazole ring is advantageous as it prevents catalyst inhibition.
-
The electron-rich nature of the ring is expected to promote a faster transmetalation compared to electron-deficient heterocycles.
-
Protodeboronation is a potential side reaction that must be managed through careful optimization of reaction conditions, particularly the choice of base and reaction time.
By implementing the kinetic analysis workflow described in this guide, researchers can develop a deep understanding of their specific coupling reaction, enabling them to select the optimal catalyst, base, and solvent system to achieve high yields and efficient conversions. This data-driven approach is fundamental to robust and scalable synthetic route development in the modern pharmaceutical landscape.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (1-Methyl-1H-pyrazol-5-yl)-boronic acid | 720702-41-0 [chemicalbook.com]
- 7. (1-Methyl-1H-pyrazol-5-yl)-boronic acid | 720702-41-0 [sigmaaldrich.com]
- 8. chemscene.com [chemscene.com]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. scite.ai [scite.ai]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 21. shoko-sc.co.jp [shoko-sc.co.jp]
- 22. dspace.mit.edu [dspace.mit.edu]
- 23. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 24. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Assessing the Purity of (1-methyl-1H-pyrazol-5-yl)boronic Acid
For researchers, scientists, and drug development professionals, ensuring the purity of building blocks like (1-methyl-1H-pyrazol-5-yl)boronic acid is critical for the synthesis of targeted molecules, impacting reaction yields, impurity profiles, and the overall quality of active pharmaceutical ingredients (APIs). This guide provides an objective comparison of various analytical methods for assessing the purity of this and related heterocyclic boronic acids, supported by experimental data and detailed protocols.
The analysis of boronic acids presents unique challenges due to their propensity to form cyclic trimeric anhydrides (boroxines) and their susceptibility to hydrolysis. The selection of an appropriate analytical technique is therefore crucial for obtaining accurate and reliable purity assessments. This guide explores the most common and effective methods: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Data Presentation: A Comparative Overview of Analytical Techniques
The following tables summarize the quantitative performance of each analytical method, providing a clear comparison to aid in the selection of the most suitable technique for a given application.
Table 1: Liquid Chromatography Methods
| Parameter | HPLC-UV | UPLC-ESI-MS[1][2] | LC-MS/MS[1] |
| Principle | Separation based on polarity, detection via UV absorbance. | High-resolution separation with mass detection. | Highly selective and sensitive mass detection. |
| LOD | ~1 µM[3] | 0.1 µg[1][2] | Down to 2 pg/mL[4] |
| LOQ | Dependent on chromophore | 1.0 µg[1][2] | 1 ng/mL (0.05 ppm)[1] |
| Linearity (R²) | >0.99 | >0.98[1][2] | >0.99[1][5] |
| Recovery | Typically 98-102% | 97.1% - 105.7%[1][2] | 80% - 120%[1][5] |
| Precision (%RSD) | <2% | <2.0%[1][2] | <3%[4] |
| Key Advantage | Robust, cost-effective for routine analysis. | High throughput, no derivatization needed.[1][2] | High sensitivity for trace-level quantification.[1] |
Table 2: Gas Chromatography and Nuclear Magnetic Resonance Methods
| Parameter | GC-MS (with Derivatization) | Quantitative ¹H NMR (qNMR)[6] | ¹¹B NMR[1] |
| Principle | Separation of volatile compounds with mass detection. | Molar concentration determined by signal integration against a standard. | Direct observation of the boron nucleus. |
| Applicability | Requires derivatization for non-volatile boronic acids. | Absolute purity determination without a specific reference standard. | Structural characterization and monitoring of reactions.[7] |
| LOD | Analyte dependent | ~0.1% | 0.02% w/w for boric acid[8][9] |
| LOQ | Analyte dependent | ~0.3% | 0.04% w/w for boric acid[8][9] |
| Linearity (R²) | >0.99 | >0.999 | >0.99 for boric acid[8][9] |
| Accuracy | High | High | High |
| Precision (%RSD) | <5% | <1% | 0.7 to 2.0% for boric acid[8][9] |
| Key Advantage | High resolution for volatile impurities. | Primary method, highly accurate for purity assignment. | Provides information on the boron chemical environment. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for boronic acid analysis and can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine purity assessment of this compound.
-
Instrumentation : HPLC system with a UV-Vis detector, pump, and autosampler.
-
Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : A gradient of acetonitrile and water with 0.1% formic acid or 10 mM ammonium acetate is commonly used. For boronic acids prone to hydrolysis, a non-aqueous mobile phase might be necessary.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection Wavelength : Determined by the UV spectrum of this compound (typically around 210-280 nm).
-
Sample Preparation : Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent like acetonitrile to a known concentration (e.g., 1 mg/mL).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For highly sensitive and selective quantification of impurities, LC-MS/MS is the method of choice.
-
Instrumentation : UHPLC or HPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.[10]
-
Column : C18 column (e.g., Agilent Poroshell HPH C18, 150 x 4.6 mm, 2.7 µm).[5]
-
Mobile Phase A : 0.1% ammonia in water.[5]
-
Mobile Phase B : Acetonitrile.[5]
-
Flow Rate : 0.25 mL/min.[5]
-
Ionization Mode : ESI in negative mode is often effective for boronic acids.[5]
-
Acquisition Mode : Multiple Reaction Monitoring (MRM) for targeted impurity analysis.[10]
-
Sample Preparation : Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) and dilute to the desired concentration range with the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for identifying and quantifying volatile impurities or the boronic acid after derivatization.
-
Instrumentation : GC system coupled to a mass spectrometer.
-
Derivatization : A silylation agent (e.g., BSTFA with 1% TMCS) can be used to convert the boronic acid to a more volatile silyl ester.
-
Column : A low-polarity column such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is often used.
-
Injector Temperature : 250 °C.
-
Carrier Gas : Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program : An initial temperature of 80 °C, held for 2 minutes, followed by a ramp to 280 °C at 10 °C/min, and a final hold for 5 minutes.
-
MS System : Electron Ionization (EI) at 70 eV with a mass range of m/z 40-550.
Quantitative ¹H NMR (qNMR)
qNMR is a primary ratio method that allows for the determination of absolute purity without the need for a reference standard of the analyte.
-
Instrumentation : High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation :
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆). To minimize issues with boroxine formation, d4-methanol can be used as the solvent.
-
-
NMR Data Acquisition :
-
Use a 90° pulse angle.
-
Employ a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds) to ensure full relaxation.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing :
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-overlapping signal of the analyte and a signal from the internal standard.
-
Calculate the purity based on the integral values, molar masses, and weights of the analyte and the internal standard.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the comprehensive purity assessment of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciex.com [sciex.com]
- 5. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of Palladium Catalysts for Pyrazole Boronic Acid Coupling
For researchers, scientists, and drug development professionals, the efficient synthesis of functionalized pyrazoles is a critical step in the discovery of new therapeutic agents and materials. The Suzuki-Miyaura cross-coupling reaction, a powerful tool for carbon-carbon bond formation, is frequently employed for this purpose. The choice of the palladium catalyst is paramount to the success of this reaction, influencing yield, reaction time, and substrate scope. This guide provides a comparative overview of common palladium catalysts used for the coupling of pyrazole boronic acids with various partners, supported by experimental data from the literature.
The palladium-catalyzed cross-coupling of pyrazole boronic acids or their derivatives is a versatile method for the synthesis of complex pyrazole-containing molecules. The general transformation involves the reaction of a pyrazole boronic acid or ester with an aryl or heteroaryl halide or triflate in the presence of a palladium catalyst and a base. The catalytic cycle, a fundamental concept in organometallic chemistry, drives this transformation.
Performance of Palladium Catalysts in Pyrazole Coupling
The selection of the palladium catalyst, often in conjunction with a specific ligand, is crucial for achieving high efficiency in the Suzuki-Miyaura coupling of pyrazoles. Below is a summary of the performance of various catalytic systems reported in the literature for the coupling of different pyrazole substrates.
| Catalyst / Ligand | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 4-Bromo-1H-pyrazole | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 6 | High | [1] |
| PdCl₂(dppf) | Pyrazole triflates | K₃PO₄ | Dioxane | 100 | 15 | Good to Excellent | [2][3] |
| Pd₂(dba)₃ / Buchwald Ligand | Aryl Bromide | K₃PO₄ | Toluene | 80-85 | - | 70-80 | [4] |
| Pd/AdBrettPhos | Heterocyclic Bromides | - | - | - | - | Moderate to Excellent | [5] |
| Pd(OAc)₂ / Pyrazole-based Ligand | Aryl Bromide | KOH | Toluene | 140 | 4 | up to 98 | [6] |
| tBuBrettPhos | Aryl Triflates | - | - | - | - | High | [7] |
Experimental Workflow and Protocols
The successful execution of a palladium-catalyzed pyrazole boronic acid coupling reaction requires careful attention to the experimental setup and conditions. A general workflow for this process is illustrated in the diagram below.
Caption: General experimental workflow for a palladium-catalyzed pyrazole boronic acid coupling reaction.
Detailed Experimental Protocol Example: Suzuki-Miyaura Coupling of a Pyrazole Derivative
The following protocol is a representative example for the Suzuki-Miyaura coupling of a pyrazole derivative with a boronic acid, based on literature procedures.[1]
Materials:
-
Pyrazole derivative (e.g., 4-bromo-1H-pyrazole) (0.1 mmol, 1.0 equiv)
-
Aryl boronic acid (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (5 mol %)
-
Base (e.g., Na₂CO₃) (2.5 equiv)
-
Solvent (e.g., 1,4-dioxane:H₂O, 4:1 mixture) (2 mL)
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a Schlenk tube, add the pyrazole derivative (0.1 mmol), the aryl boronic acid (0.11 mmol), and the base (0.25 mmol).
-
The tube is evacuated and backfilled with an inert gas (this cycle is repeated three times).
-
Add the palladium catalyst (0.005 mmol) to the mixture under the inert atmosphere.
-
Add the degassed solvent mixture (2 mL) to the Schlenk tube.
-
The reaction mixture is then heated to the desired temperature (e.g., 90 °C) and stirred for the specified time (e.g., 6 hours).
-
The progress of the reaction is monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired coupled product.
Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving the palladium catalyst. This cycle is a cornerstone of modern organometallic chemistry and is essential for understanding the reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle begins with the active Pd(0) catalyst undergoing oxidative addition with the pyrazole halide or triflate (R¹-X). This is followed by transmetalation with the pyrazole boronic acid (R²-B(OH)₂), a step that is facilitated by the base. The final step is reductive elimination, which forms the desired carbon-carbon bond (R¹-R²) and regenerates the Pd(0) catalyst, allowing the cycle to continue.
Conclusion
The choice of palladium catalyst is a critical parameter in the successful Suzuki-Miyaura coupling of pyrazole boronic acids. While traditional catalysts like Pd(PPh₃)₄ remain effective, modern catalyst systems incorporating specialized phosphine ligands, such as those developed by Buchwald, often provide superior results in terms of yield and substrate scope, particularly for challenging substrates.[4][5][7] Researchers should carefully consider the nature of their specific pyrazole substrate and coupling partner when selecting a catalyst system. The provided data and protocols offer a starting point for the development and optimization of efficient and robust synthetic routes to novel pyrazole-containing compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium-catalyzed coupling of pyrazole triflates with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 6. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Crystallographic Analysis of (1-methyl-1H-pyrazol-5-yl)boronic Acid Derivatives and Related Pyrazole Compounds
For researchers, scientists, and drug development professionals, this guide offers a comparative overview of the X-ray crystallographic data of a (1-methyl-1H-pyrazol-5-yl)boronic acid derivative and other pyrazole-based compounds. Detailed experimental protocols and workflow visualizations are provided to support further research and application in drug design and materials science.
The structural elucidation of small molecules through single-crystal X-ray diffraction is a cornerstone of modern chemistry, providing precise information on molecular geometry, conformation, and intermolecular interactions. Pyrazole boronic acids are of significant interest in medicinal chemistry due to their utility in cross-coupling reactions and their presence in numerous bioactive molecules. This guide focuses on the crystallographic characteristics of a derivative of this compound and compares it with other pyrazole-containing structures to highlight key structural features.
Comparative Crystallographic Data
The following tables summarize the key crystallographic parameters for three pyrazole derivatives, offering a basis for structural comparison. The data for the pyrazole diphenylborinate complex provides insight into the geometry of a this compound derivative, while the data for the two pyrazole-pyrazoline hybrids serve as comparative examples of related heterocyclic systems.
Table 1: Crystallographic Data for 2-(5-((Diphenylboryl)oxy)-3-phenyl-1H-pyrazol-1-yl)pyridine (A Derivative of this compound) [1]
| Parameter | Value |
| Empirical Formula | C₂₆H₂₀BN₃O |
| Formula Weight | 401.27 |
| Temperature (K) | 296(2) |
| Wavelength (Å) | 1.54178 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a (Å) | 10.518(3) |
| b (Å) | 17.098(5) |
| c (Å) | 12.016(4) |
| α (°) | 90 |
| β (°) | 107.03(3) |
| γ (°) | 90 |
| Volume (ų) | 2065.3(11) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.290 |
| Absorption Coefficient (mm⁻¹) | 0.638 |
| F(000) | 840 |
Table 2: Comparative Crystallographic Data for Pyrazole-Pyrazoline Hybrid Derivatives [2]
| Parameter | Compound 4 | Compound 5a |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P2₁/n |
| Unit Cell Dimensions | ||
| a (Å) | 9.348(2) | 21.54552(17) |
| b (Å) | 9.793(2) | 7.38135(7) |
| c (Å) | 16.366(4) | 22.77667(19) |
| α (°) | 87.493(6) | 90 |
| β (°) | 87.318(6) | 101.0921(8) |
| γ (°) | 84.676(6) | 90 |
| Z | 4 | 8 |
Experimental Protocols
A generalized experimental protocol for the single-crystal X-ray diffraction of a small organic molecule, such as a this compound derivative, is outlined below.
Crystal Growth
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. Common solvents include ethyl acetate, methanol, ethanol, or mixtures of solvents. The process involves dissolving the purified compound in a minimal amount of the chosen solvent, followed by slow evaporation at a constant temperature until well-formed crystals appear.
Data Collection
A suitable single crystal is mounted on a goniometer head. X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector (e.g., CCD or CMOS). The crystal is maintained at a constant temperature, often a cryogenic temperature (e.g., 100 K), to minimize thermal vibrations and potential radiation damage. A series of diffraction images are collected as the crystal is rotated through a range of angles.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data using full-matrix least-squares techniques. In the final stages of refinement, hydrogen atoms are typically placed in calculated positions and refined using a riding model. The quality of the final structure is assessed by parameters such as the R-factor, goodness-of-fit (GooF), and the residual electron density map.
Visualizations
The following diagrams illustrate the general workflow of an X-ray crystallography experiment and a conceptual representation of the molecular structure of interest.
References
A Senior Application Scientist's Guide to the Structural Validation of Compounds Synthesized from (1-methyl-1H-pyrazol-5-yl)boronic acid
For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of newly synthesized compounds is the bedrock of reliable and reproducible science. When working with versatile building blocks like (1-methyl-1H-pyrazol-5-yl)boronic acid, particularly in high-stakes applications such as drug discovery, rigorous structural validation is not merely a procedural step but a critical component of the research and development pipeline. The subtle yet significant differences between desired products, isomers, and byproducts can have profound implications for a compound's biological activity, toxicity, and patentability.
This guide provides an in-depth comparison of analytical methodologies for validating the structure of compounds synthesized using this compound. We will explore the causality behind experimental choices, present comparative data, and offer field-proven insights to ensure the scientific integrity of your work.
The Imperative for Multi-Faceted Structural Validation
This compound is a popular reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the synthesis of 5-aryl-1-methyl-1H-pyrazoles. The pyrazole motif is a well-established pharmacophore found in numerous commercial drugs. However, the synthesis is not without its potential pitfalls, which necessitate a robust, multi-technique approach to structural validation. Key challenges include:
-
Regioisomerism: The use of isomeric starting materials, such as (1-methyl-1H-pyrazol-4-yl)boronic acid, can lead to the formation of structurally similar but biologically distinct 4-aryl-1-methyl-1H-pyrazoles. Distinguishing between these isomers is paramount.
-
Homocoupling: A common side reaction in Suzuki coupling is the homocoupling of the boronic acid, leading to the formation of 1,1'-dimethyl-1H,1'H-5,5'-bipyrazole.[1][2][3]
-
Protodeboronation: The cleavage of the C-B bond and its replacement with a hydrogen atom can lead to the formation of 1-methyl-1H-pyrazole as a byproduct.[4]
-
Residual Palladium: The presence of residual palladium from the catalyst can interfere with biological assays and subsequent chemical transformations.
A self-validating system of protocols, therefore, relies on the convergence of data from multiple, independent analytical techniques.
Core Analytical Techniques for Structural Elucidation
The structural validation of 1-methyl-5-aryl-1H-pyrazoles hinges on a synergistic application of spectroscopic and spectrometric methods, with X-ray crystallography serving as the ultimate arbiter of structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[5] For pyrazole derivatives, both ¹H and ¹³C NMR provide a wealth of information.
Causality of NMR Analysis: The chemical environment of each proton and carbon atom in the molecule dictates its chemical shift (δ) and its coupling (J) to neighboring nuclei. This allows for the unambiguous assignment of the substitution pattern on the pyrazole ring. Advanced 2D NMR techniques like COSY, HSQC, and HMBC are instrumental in confirming these assignments by revealing correlations between protons and carbons.[5]
Workflow for NMR-Based Structural Validation
Caption: A streamlined workflow for structural validation using NMR spectroscopy.
Distinguishing 5-Aryl vs. 4-Aryl Isomers:
The key to distinguishing between the desired 5-aryl and the isomeric 4-aryl product lies in the ¹H NMR spectrum.
-
5-Aryl-1-methyl-1H-pyrazole: Expect to see two doublets in the aromatic region for the pyrazole ring protons (H3 and H4), with a small coupling constant (typically J = 2-3 Hz).
-
4-Aryl-1-methyl-1H-pyrazole: Expect to see two singlets in the aromatic region for the pyrazole ring protons (H3 and H5).
| Compound Type | Pyrazole H3 Signal | Pyrazole H4 Signal | Pyrazole H5 Signal | N-CH₃ Signal |
| 1-methyl-5-aryl-1H-pyrazole | Doublet (δ ~7.5 ppm) | Doublet (δ ~6.3 ppm) | - | Singlet (δ ~3.8 ppm) |
| 1-methyl-4-aryl-1H-pyrazole | Singlet (δ ~7.6 ppm) | - | Singlet (δ ~7.4 ppm) | Singlet (δ ~3.9 ppm) |
Note: Exact chemical shifts can vary based on the aryl substituent and solvent.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the synthesized compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is particularly crucial for providing an unambiguous molecular formula.
Causality of MS Analysis: The fragmentation pattern observed in the mass spectrum is characteristic of the molecule's structure. The pyrazole ring exhibits distinct fragmentation pathways, often involving the loss of N₂ or HCN, which can help in confirming the core structure.[1][6]
| Technique | Information Provided |
| Electrospray Ionization (ESI) | Provides the molecular ion peak ([M+H]⁺ or [M-H]⁻), confirming the molecular weight. |
| High-Resolution MS (HRMS) | Determines the exact mass, allowing for the unambiguous determination of the molecular formula. |
| Tandem MS (MS/MS) | Provides characteristic fragmentation patterns that can help differentiate between isomers and confirm the pyrazole core. |
X-ray Crystallography: The Definitive Structure
When a single crystal of sufficient quality can be obtained, X-ray crystallography provides an unequivocal, three-dimensional structure of the molecule.[5][7][8] This technique is considered the "gold standard" for structural validation, offering precise bond lengths, bond angles, and stereochemistry. The crystal structure can definitively distinguish between regioisomers and provide invaluable information for understanding structure-activity relationships.
Decision Tree for Structural Validation
Caption: A logical decision tree for navigating the structural validation process.
Comparison with Alternative Reagents
While this compound is a versatile reagent, several alternatives exist. The choice of reagent can impact reaction conditions, yields, and the complexity of structural validation.
| Reagent | Coupling Method | Advantages | Disadvantages |
| This compound | Suzuki-Miyaura | Generally high yields, stable, commercially available.[9] | Potential for homocoupling and protodeboronation.[1][2][3] |
| Potassium (1-methyl-1H-pyrazol-5-yl)trifluoroborate | Suzuki-Miyaura | Often more stable than the corresponding boronic acid, crystalline solids.[10][11] | May require different activation conditions. |
| 5-Stannyl-1-methyl-1H-pyrazole | Stille | Tolerant of a wide range of functional groups.[12][13] | Organotin reagents are highly toxic.[12][13] |
| 5-Halo-1-methyl-1H-pyrazole | Kumada, Negishi, etc. | Can be cost-effective. | Organomagnesium and organozinc reagents can be highly reactive and less functional group tolerant. |
The choice of coupling partner is often dictated by the specific substrate and desired functional group tolerance. However, from a structural validation perspective, the potential byproducts of each reaction must be considered and analytical methods chosen accordingly.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.2 eq.), the aryl halide (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq.).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system (e.g., dioxane/water 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: NMR Sample Preparation and Analysis
-
Weigh 5-10 mg of the purified product.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Acquire a ¹H NMR spectrum to assess purity and confirm the presence of key signals.
-
Acquire a ¹³C NMR spectrum to observe all carbon environments.
-
If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) to confirm atom connectivity.
-
Process the spectra and compare the chemical shifts, coupling constants, and integrations with expected values and data from the literature for related compounds.[7][8][14]
Protocol 3: High-Resolution Mass Spectrometry (HRMS)
-
Prepare a dilute solution of the purified sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample directly into the mass spectrometer or inject it via an LC system.
-
Acquire the spectrum in positive or negative ion mode using a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Determine the exact mass of the molecular ion and use it to calculate the elemental composition.
-
Compare the calculated molecular formula with the expected formula of the target compound.
Conclusion
The structural validation of compounds synthesized from this compound requires a meticulous and multi-faceted analytical approach. By combining the strengths of NMR spectroscopy for detailed structural mapping, mass spectrometry for molecular formula confirmation, and, when necessary, X-ray crystallography for definitive 3D structure determination, researchers can ensure the integrity and reproducibility of their findings. This guide serves as a framework for developing a robust, self-validating system of protocols, empowering scientists to proceed with confidence in their downstream applications.
References
- 1. mdpi.com [mdpi.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 4pzH (1-methyl-4-(phenyldiazenyl)-1H-pyrazole) | Imperial College London [data.hpc.imperial.ac.uk]
- 7. Crystal structure of 3-(4-methylphenyl)-1-phenyl-5-[(E)-2-phenylethenyl]-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. Saturated Boronic Acids, Boronates, and Trifluoroborates: An Update on Their Synthetic and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stille reaction - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (1-methyl-1H-pyrazol-5-yl)boronic acid: A Comprehensive Guide
For researchers and drug development professionals, the safe handling and disposal of chemical reagents like (1-methyl-1H-pyrazol-5-yl)boronic acid are paramount for laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, ensuring compliance with safety regulations.
This compound is a chemical compound that requires careful handling due to its potential hazards. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1][2]. Therefore, adherence to strict safety protocols during its use and disposal is essential.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a controlled environment.
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and dust particles[3][4]. |
| Hand Protection | Nitrile or neoprene chemical-resistant gloves | Prevents skin contact and irritation[3][5]. |
| Body Protection | A fully fastened lab coat | Shields skin and clothing from contamination[4]. |
| Respiratory Protection | Dust mask or respirator (e.g., N95) | Necessary when handling the solid form to avoid inhalation of dust[5]. |
All handling and disposal activities should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure[3][4].
Step-by-Step Disposal Protocol
This compound and its contaminated materials should be treated as hazardous waste. Never dispose of this chemical in the regular trash or down the drain[4].
-
Waste Segregation and Collection :
-
Use separate, designated, and clearly labeled waste containers for solid and liquid waste containing this compound.
-
Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department[3].
-
-
Labeling Waste Containers :
-
Solid Waste Disposal :
-
Contaminated solid materials such as gloves, weighing paper, and pipette tips should be collected in a designated, sealed container for solid hazardous waste.
-
-
Liquid Waste Disposal :
-
Solutions containing this compound should be collected in a sealable, chemical-resistant container.
-
Indicate the solvent and approximate concentration on the waste label.
-
-
Decontamination of Glassware :
-
For reusable glassware, a decontamination procedure can be employed. A basic wash can help in converting residual boronic acid into a more water-soluble boronate salt[4].
-
All rinsates from the decontamination process must be collected as liquid hazardous waste[4].
-
After the initial decontamination, perform a final rinse with water, which should also be collected as hazardous waste[4].
-
Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
-
-
Spill Management :
-
Final Disposal :
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Hazard Information Summary:
| Hazard Statement | Description |
| H302 | Harmful if swallowed[1]. |
| H315 | Causes skin irritation[1][2]. |
| H319 | Causes serious eye irritation[1][2]. |
| H335 | May cause respiratory irritation[1][2]. |
Logical Relationship of Safety Procedures
Caption: Logical flow from hazard identification to final safe disposal.
References
- 1. (1-Methyl-1H-pyrazol-5-yl)-boronic acid | 720702-41-0 [sigmaaldrich.com]
- 2. This compound | C4H7BN2O2 | CID 11182610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. capotchem.com [capotchem.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
